2-Methylterephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBOFGKHIXOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281188 | |
| Record name | 2-Methylterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-01-4 | |
| Record name | 2-Methylterephthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Selective Synthesis of 2-Methylterephthalic Acid via Oxidation of 2,4-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylterephthalic acid is a valuable substituted aromatic dicarboxylic acid, serving as a critical building block in the synthesis of specialized polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This guide details a reliable and selective method for synthesizing this compound by the direct oxidation of 2,4-dimethylbenzoic acid. The featured methodology leverages the robust oxidizing power of potassium permanganate (KMnO₄) in an alkaline solution, offering a straightforward and environmentally conscious route that proceeds with high selectivity and mild reaction conditions. This document provides a comprehensive overview of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, and a discussion of the factors governing the reaction's selectivity and yield.
Introduction and Rationale
This compound (C₉H₈O₄, molar mass: 180.16 g/mol ) is an isomer of the terephthalic acid family, distinguished by a methyl group at the 2-position of the benzene ring.[1] This structural feature imparts unique properties to its derivatives, making it a sought-after precursor in materials science and medicinal chemistry.[2] For instance, its asymmetry is utilized in the creation of novel chiral polymers and specialized liquid crystalline materials.[2]
While several synthetic routes to this compound exist, many involve multi-step processes or harsh reagents. The selective oxidation of a readily available precursor like 2,4-dimethylbenzoic acid presents a more direct and efficient pathway. The core challenge of this transformation lies in selectively oxidizing the methyl group at the 4-position while leaving the methyl group at the 2-position and the existing carboxyl group intact. This guide focuses on a well-documented method that achieves this selectivity using potassium permanganate.[2] This approach is advantageous due to its mild conditions, relatively short reaction time, and the use of a common, powerful oxidizing agent.[2]
Mechanism and Synthetic Strategy
The synthesis hinges on the potent ability of potassium permanganate to oxidize alkyl side-chains on an aromatic ring down to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom.[3][4][5]
2.1. The Oxidizing Agent: Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent capable of converting alkylbenzenes to their corresponding benzoic acids.[3][6] The reaction typically proceeds under basic (alkalic) conditions, which helps to solubilize the organic acid starting material and product as their carboxylate salts. The reaction is then followed by acidification to yield the final dicarboxylic acid.
2.2. The Challenge of Selectivity
The starting material, 2,4-dimethylbenzoic acid, possesses two methyl groups, both of which are susceptible to oxidation.[2] Therefore, the reaction could potentially yield three different products:
-
This compound (desired product, from oxidation of the 4-methyl group)
-
4-Methylisophthalic acid (from oxidation of the 2-methyl group)
-
Trimellitic acid (from oxidation of both methyl groups)
2.3. Rationale for Observed Selectivity
The reported high selectivity for the oxidation of the 4-methyl group is attributed to a combination of steric and electronic effects.[2]
-
Steric Hindrance: The existing carboxylic acid group and the methyl group at the 2-position create significant steric hindrance around the 2-methyl group. This bulkiness makes it more difficult for the large permanganate ion (MnO₄⁻) to attack the benzylic hydrogens of the 2-methyl group.
-
Inductive Effect: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making the methyl groups less susceptible to oxidation than those on a neutral benzene ring. However, the methyl group at the 4-position (para) is less sterically hindered and more electronically accessible for attack by the oxidant.[2]
The reaction proceeds in an alkaline solution, where the 2,4-dimethylbenzoic acid is deprotonated to form the 2,4-dimethylbenzoate ion. The permanganate then oxidizes the 4-methyl group. The manganese dioxide (MnO₂) precipitate, a byproduct of the reduction of permanganate, is subsequently removed, and the desired this compound is precipitated by acidifying the solution.
Detailed Experimental Protocol
This protocol is based on the procedure reported by Zou et al. for the selective oxidation of 2,4-dimethylbenzoic acid.[2]
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Technical |
| Potassium Permanganate | KMnO₄ | 158.03 | Analytical |
| Sodium Hydroxide | NaOH | 40.00 | Analytical |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |
| Distilled Water | H₂O | 18.02 | N/A |
3.2. Step-by-Step Synthesis Workflow
Step 1: Dissolution of Starting Material
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid in 300 mL of a 2% (w/v) aqueous sodium hydroxide solution.
-
Gently heat the mixture to 80-90 °C with stirring until all the solid has dissolved.
Step 2: Oxidation with KMnO₄
-
Separately, prepare a solution of 18.0 g (0.114 mol) of potassium permanganate in 250 mL of distilled water.
-
Slowly add the KMnO₄ solution to the stirred, heated solution of 2,4-dimethylbenzoic acid via the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature at approximately 95 °C.
-
After the addition is complete, continue to stir the reaction mixture at 95 °C for an additional 2-3 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
Step 3: Quenching and Filtration
-
Once the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature.
-
Filter the mixture using a Büchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
Step 4: Precipitation of Product
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 2-3.
-
A white precipitate of this compound will form.
Step 5: Isolation and Purification
-
Collect the white precipitate by filtration.
-
Wash the product on the filter with cold distilled water to remove any remaining salts.
-
Dry the purified this compound in an oven at 80-100 °C to a constant weight. The reported average yield is approximately 55%.[2]
3.3. Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: To confirm the presence and positions of the aromatic protons, the methyl group, and the carboxylic acid protons.
-
¹³C-NMR Spectroscopy: As reported, characteristic peaks should appear around δ 168.2 and 166.7 (for the two COOH groups) and δ 20.9 (for the CH₃ group).[2]
-
FT-IR Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid groups.
-
Melting Point Analysis: To compare with the literature value.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process, from the starting material to the final purified product.
Caption: Workflow for the synthesis of this compound.
Conclusion
The selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate in an alkaline medium is an effective and accessible method for the laboratory-scale synthesis of this compound. The procedure is characterized by its operational simplicity, high selectivity driven by steric and electronic factors, and mild reaction conditions.[2] This makes it a valuable technique for researchers requiring this important dicarboxylic acid for applications in polymer science, materials chemistry, and the development of novel pharmaceutical agents. Further optimization of reaction conditions, such as the molar ratio of reactants and temperature, may lead to improved yields.[2]
References
- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Methylterephthalic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-methylterephthalic acid, a key aromatic dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical and chemical properties, detailed synthesis protocols, and potential applications of this versatile compound. Our focus is on delivering not just data, but also the scientific rationale behind the observed properties and experimental procedures, ensuring a thorough and practical understanding.
Introduction: The Significance of this compound
This compound (2-MTA) is a substituted aromatic dicarboxylic acid, a derivative of terephthalic acid with a methyl group at the 2-position of the benzene ring. This seemingly simple structural modification imparts unique properties that distinguish it from its parent compound, terephthalic acid, a high-volume commodity chemical primarily used in the production of polyethylene terephthalate (PET).[1] The introduction of the methyl group creates asymmetry and steric hindrance, influencing the molecule's solubility, reactivity, and its packing in the solid state. These characteristics make 2-MTA a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a potential intermediate in the pharmaceutical industry.[2][3] In drug design, the incorporation of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[4] This guide aims to provide a detailed exploration of 2-MTA, offering insights into its scientific and practical importance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 2-MTA is fundamental for its application in synthesis, purification, and formulation.
Core Identification and Physical State
| Property | Value | Source(s) |
| CAS Number | 5156-01-4 | [5][6] |
| Molecular Formula | C₉H₈O₄ | [5] |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Storage | Store in a dry, sealed container at room temperature | [5] |
Structural and Electronic Properties
The structure of 2-MTA, with its two carboxylic acid groups and a methyl group on the aromatic ring, dictates its chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbenzene-1,4-dicarboxylic acid | |
| Synonyms | 2-Methyl-1,4-benzenedicarboxylic acid, Methylterephthalic acid | [3] |
| InChI | InChI=1S/C9H8O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | [6] |
| SMILES | CC1=CC(=CC=C1C(=O)O)C(=O)O | [5] |
| Predicted pKa | 3.38 ± 0.25 | [5] |
The predicted pKa value suggests that 2-MTA is a moderately strong organic acid, a property attributable to the electron-withdrawing nature of the carboxylic acid groups.
Solubility Profile
Chemical Properties and Reactivity
The chemical reactivity of 2-MTA is centered around its two carboxylic acid functional groups and the methyl group attached to the aromatic ring.
Synthesis of this compound
A common and environmentally conscious method for the synthesis of 2-MTA is the selective oxidation of 2,4-dimethylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[2][9][10] This reaction is highly selective, with the methyl group at the 4-position being preferentially oxidized over the methyl group at the 2-position, likely due to steric hindrance from the adjacent carboxylic acid group in the starting material.[2] The reaction typically proceeds to completion within 5 hours.[9][10]
Caption: Synthesis of this compound via selective oxidation.
Key Reactions
-
Esterification: The carboxylic acid groups of 2-MTA can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- or di-esters. These esters are often used as intermediates in further chemical transformations.
-
Polymerization: 2-MTA can serve as a monomer in condensation polymerization reactions with diols to produce polyesters. The presence of the methyl group can introduce chirality and modify the physical properties of the resulting polymer, such as its crystallinity and solubility.[2]
-
Formation of Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes 2-MTA an excellent organic linker for the synthesis of MOFs.[3] These crystalline materials with high porosity have potential applications in gas storage, catalysis, and drug delivery.[11]
Experimental Protocols
Synthesis and Purification of this compound
The following protocol is a generalized procedure based on the selective oxidation of 2,4-dimethylbenzoic acid.[2][9]
Materials:
-
2,4-Dimethylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dimethylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in distilled water to the reaction mixture with vigorous stirring. The molar ratio of KMnO₄ to 2,4-dimethylbenzoic acid is a critical parameter for selective oxidation and should be optimized.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated sulfuric acid until the pH is strongly acidic, which will cause the this compound to precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold distilled water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
Analytical Characterization
The identity and purity of the synthesized 2-MTA should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The integration and splitting patterns of these signals can confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the carboxyl carbons, the aromatic carbons, and the methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-H stretches of the aromatic ring and the methyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The mass spectrum of 2-MTA is expected to show a molecular ion peak at m/z 180.[9]
Applications in Drug Development and Materials Science
While direct applications of 2-MTA as an active pharmaceutical ingredient (API) are not widely reported, its role as a pharmaceutical intermediate and a building block for advanced materials is of significant interest.
Pharmaceutical Intermediate
Pharmaceutical intermediates are chemical compounds that are used in the synthesis of APIs.[12] The structural features of 2-MTA, including its dicarboxylic acid functionality and the presence of a methyl group, make it a candidate for use in the synthesis of more complex drug molecules. The carboxylic acid groups can be converted to a variety of other functional groups, and the methyl group can influence the molecule's interaction with biological targets.
Metal-Organic Frameworks for Drug Delivery
As a linker in MOFs, 2-MTA can contribute to the formation of porous materials capable of encapsulating and releasing drug molecules.[11] The properties of the MOF, such as pore size and chemical environment, can be tuned by the choice of the organic linker and the metal ion, allowing for the controlled delivery of therapeutic agents.
Advanced Polymers
The use of 2-MTA in the synthesis of polymers can lead to materials with novel properties. For example, it has been used to prepare poly(2-methyl paraphenylenebenzobisthiazole), a high-performance polymer used as a reinforcing material.[2] The asymmetry of 2-MTA can also be exploited to create chiral polymers with specific optical or recognition properties.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with a range of existing and potential applications in materials science and the pharmaceutical industry. Its unique structural features, stemming from the presence of a methyl group on the terephthalic acid backbone, give rise to distinct physical and chemical properties. A thorough understanding of these properties, along with well-defined synthetic and analytical protocols, is crucial for unlocking the full potential of this important molecule. Further research into its applications, particularly in the realm of drug development and advanced materials, is warranted and expected to yield exciting new discoveries.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Tetrafluoroterephthalic acid [webbook.nist.gov]
- 5. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER | 3645-00-9 [chemicalbook.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-Methylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data of 2-Methylterephthalic acid, a key organic intermediate in the synthesis of various polymers and pharmaceutical compounds. Understanding its structural features through spectroscopic techniques is paramount for quality control, reaction monitoring, and the rational design of novel molecules. This document delves into the theoretical underpinnings and practical application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous characterization of this compound.
Molecular Structure and Spectroscopic Rationale
This compound (C₉H₈O₄) is a disubstituted benzene derivative with a methyl group and two carboxylic acid groups at positions 2, 1, and 4, respectively. This substitution pattern leads to a unique electronic environment for each proton and carbon atom, resulting in a distinct spectroscopic fingerprint. The strategic application of NMR and FT-IR spectroscopy allows for the precise mapping of these atoms and the identification of key functional groups, thereby confirming the compound's identity and purity.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocols are recommended for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Solvent Selection: this compound is poorly soluble in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve polar carboxylic acids and its relatively simple residual solvent peaks that do not interfere with the analyte's signals.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale for Sample Preparation: As a solid compound, this compound can be effectively analyzed using the KBr pellet method. This technique involves dispersing the analyte in a dry potassium bromide matrix, which is transparent to infrared radiation in the typical analysis range. This minimizes scattering effects and produces a high-quality transmission spectrum.
Step-by-Step Protocol for FT-IR (KBr Pellet Method):
-
Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. In a separate, dry mortar, grind approximately 200 mg of spectroscopic grade KBr to a fine powder.
-
Mixing: Add the powdered this compound to the KBr and mix thoroughly until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectroscopic Data and Interpretation
Note: The following spectral data is based on typical values for similar compounds and may vary slightly depending on experimental conditions. Definitive assignments should be confirmed with authentic reference spectra where available.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |
| ~8.05 | Doublet | 1H | Aromatic Proton (H-3) |
| ~7.90 | Doublet | 1H | Aromatic Proton (H-5) |
| ~7.70 | Singlet | 1H | Aromatic Proton (H-6) |
| ~2.60 | Singlet | 3H | Methyl Protons (-CH₃) |
Interpretation:
The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of the acidic protons of the two carboxylic acid groups. The broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent. The aromatic region displays three distinct signals. The doublet at approximately 8.05 ppm can be assigned to the proton at the C-3 position, which is deshielded by the adjacent carboxylic acid group. The doublet around 7.90 ppm corresponds to the proton at the C-5 position. The singlet at approximately 7.70 ppm is assigned to the proton at the C-6 position. The upfield singlet at around 2.60 ppm is characteristic of the methyl group protons.
¹³C NMR Spectroscopy
Expected Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Carboxylic Acid Carbonyl (C-1 COOH) |
| ~167.5 | Carboxylic Acid Carbonyl (C-4 COOH) |
| ~138.0 | Aromatic Carbon (C-2) |
| ~134.5 | Aromatic Carbon (C-4) |
| ~132.0 | Aromatic Carbon (C-1) |
| ~131.0 | Aromatic Carbon (C-5) |
| ~130.0 | Aromatic Carbon (C-6) |
| ~129.0 | Aromatic Carbon (C-3) |
| ~21.0 | Methyl Carbon (-CH₃) |
Interpretation:
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The two signals in the downfield region, around 168.0 and 167.5 ppm, are assigned to the carbonyl carbons of the two carboxylic acid groups. The six signals in the range of approximately 129.0 to 138.0 ppm correspond to the aromatic carbons. The specific assignments are based on the expected electronic effects of the substituents. The carbon attached to the methyl group (C-2) is expected to be the most downfield of the aromatic carbons due to the substitution effect. The most upfield signal, around 21.0 ppm, is attributed to the methyl carbon.
FT-IR Spectroscopy
Expected Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1610, ~1500 | Medium | C=C stretch (Aromatic Ring) |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1300 | Strong | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| ~850 | Medium | C-H bend (out-of-plane) |
Interpretation:
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad and strong band extending from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The strong, sharp absorption at around 1700 cm⁻¹ is assigned to the C=O stretching of the carboxylic acid dimer. The presence of the aromatic ring is confirmed by the C-H stretching vibrations around 3050 cm⁻¹ and the C=C stretching bands around 1610 and 1500 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid groups also give rise to strong to medium intensity bands in the fingerprint region.
Correlation of Structure and FT-IR Absorptions
Caption: Relationship between functional groups and key FT-IR absorptions.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and comprehensive characterization of this compound. The data presented in this guide, including detailed experimental protocols and spectral interpretations, serves as a valuable resource for researchers and scientists in confirming the identity, purity, and structural integrity of this important chemical compound. Adherence to the described methodologies will ensure the generation of reliable and reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
Solubility of 2-Methylterephthalic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methylterephthalic Acid in Organic Solvents
Foreword: Navigating the Data Gap
In the realm of chemical and pharmaceutical development, precise solubility data is the bedrock upon which processes like crystallization, purification, and formulation are built. For this compound, a key building block in the synthesis of specialty polymers and a potential component in advanced materials, a comprehensive public dataset on its solubility in common organic solvents is notably absent. This guide, therefore, takes a dual approach. Firstly, it provides an inferred solubility profile based on first principles and data from structurally analogous compounds. Secondly, and more critically, it equips you, the researcher, with the detailed experimental methodology required to generate this crucial data in your own laboratory setting. This empowers direct, accurate measurements tailored to your specific process conditions.
Introduction to this compound
This compound (2-MTA), also known as 2-methyl-1,4-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1][2] Its structure, featuring both a methyl group and two carboxylic acid functionalities on a benzene ring, dictates its physical and chemical properties, including its solubility.[1] As a derivative of terephthalic acid, it is of significant interest in the synthesis of metal-organic frameworks (MOFs) and specialty polyesters where the methyl group can be used to fine-tune the material's properties.[3] A thorough understanding of its solubility is paramount for designing, controlling, and optimizing synthetic and purification processes.
Key Properties of this compound:
-
CAS Number: 5156-01-4[4]
-
Appearance: White to light yellow powder or crystals
-
pKa: 3.38 (Predicted)[4]
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of a solid solute like 2-MTA in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polarity and Hydrogen Bonding: 2-MTA is a polar molecule due to the presence of two carboxylic acid groups, which are capable of acting as both hydrogen bond donors and acceptors. The rigid benzene ring and the non-polar methyl group contribute to its overall molecular character. For dissolution to occur, the solvent molecules must overcome the strong hydrogen bonds and π-stacking interactions between 2-MTA molecules in the crystal lattice.
-
Solvent Selection:
-
Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid groups of 2-MTA, potentially leading to moderate solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors.[6] They can effectively disrupt the self-association of carboxylic acids, and for this reason, the parent compound, terephthalic acid, shows its highest solubility in these solvents.[7] It is highly probable that 2-MTA will also exhibit significant solubility in these solvents.
-
Non-polar Solvents (e.g., hexane, toluene): Due to the high polarity of the carboxylic acid groups, 2-MTA is expected to have very low solubility in non-polar solvents.
-
-
Temperature Effect: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 2-MTA is expected to increase with increasing temperature.[7] This relationship is fundamental for developing crystallization-based purification methods.
Inferred Solubility Profile of this compound
-
Comparison with Terephthalic Acid (PTA): PTA is known for its low solubility in water and most common organic solvents, a characteristic attributed to its highly stable, hydrogen-bonded crystal structure.[7] However, it is appreciably soluble in highly polar aprotic solvents like DMSO and DMF.[6][7][8] The presence of the methyl group in 2-MTA introduces a slight increase in the non-polar character of the molecule. This may slightly decrease its solubility in highly polar solvents compared to PTA, while potentially marginally increasing its solubility in solvents of intermediate polarity. However, the dominant factor will remain the powerful hydrogen bonding capabilities of the two carboxylic acid groups.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents.
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors capable of disrupting the strong solute-solute interactions, similar to terephthalic acid.[6][7] |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but may be less effective at breaking down the crystal lattice compared to polar aprotic solvents. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | May exhibit some solubility, but likely less than in highly polar solvents. |
| Non-polar | Hexane, Toluene | Very Low | Significant mismatch in polarity between the solute and solvent. |
Disclaimer: This table presents an inferred profile based on chemical principles and data from analogous compounds. It is not a substitute for experimental data. Researchers must experimentally determine solubility for their specific application.
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, the isothermal equilibrium method (often referred to as the shake-flask method) followed by gravimetric analysis is a robust and widely used technique.[9]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of 2-MTA solubility.
Caption: Workflow for Isothermal Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of sealed vials or flasks, each containing a known mass or volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place the sealed containers in a thermostatic shaker bath set to the desired temperature.
-
-
Equilibration:
-
Agitate the mixtures for a sufficient duration to ensure solid-liquid equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the containers to rest in the thermostatic bath for several hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. The filter should also be pre-heated to the experimental temperature.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This is typically done in a vacuum oven at a temperature high enough to ensure solvent removal but low enough to prevent sublimation or decomposition of the 2-MTA.
-
Once all the solvent has been removed, cool the vial in a desiccator and weigh it again. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-MTA is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the residue.
-
Solubility (S) is typically expressed as grams of solute per 100 grams of solvent: S = (mass of dissolved 2-MTA / mass of solvent) * 100
-
Thermodynamic Modeling of Solubility Data
Once experimental solubility data has been obtained at various temperatures, thermodynamic models can be used to correlate the data and to calculate important thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.
Commonly used models include:
-
The modified Apelblat equation: A semi-empirical model that is widely used to correlate solubility with temperature.
-
The van 't Hoff equation: Relates the change in the natural logarithm of the mole fraction solubility to the reciprocal of the absolute temperature.
-
Activity coefficient models (e.g., NRTL, UNIQUAC): These are more complex models that can describe the non-ideal behavior of the solution.
The application of these models allows for the interpolation of solubility at temperatures not experimentally tested and provides deeper insight into the thermodynamics of the solute-solvent interactions.
Practical Applications in Research and Development
-
Crystallization Process Design: Knowledge of the solubility curve is essential for designing cooling crystallization processes, selecting anti-solvents, and optimizing yield and crystal purity.
-
Solvent Selection for Synthesis: Choosing a solvent in which reactants are sufficiently soluble but the desired product has lower solubility at a given temperature can facilitate product isolation.
-
Formulation Development: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter for developing stable and bioavailable formulations.
Safety and Handling
When working with this compound and organic solvents, adherence to good laboratory practice is essential.
-
This compound:
-
Organic Solvents:
-
Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Handle flammable solvents in a fume hood and away from ignition sources.
-
Conclusion
While a comprehensive public database for the solubility of this compound is currently lacking, this guide provides the necessary framework for researchers to address this gap. By combining a theoretical understanding of solubility principles with a robust experimental protocol, scientists and drug development professionals can generate the high-quality, specific data required for their work. The inferred solubility profile serves as a starting point for solvent screening, but it is the empirical data generated through the methods described herein that will ultimately enable the precise control and optimization of processes involving this versatile compound.
References
- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - H2MT / H2BDC-Me - SIKÉMIA [sikemia.com]
- 4. Page loading... [guidechem.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5156-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Thermal stability and decomposition of 2-Methylterephthalic acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylterephthalic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (C₉H₈O₄), a substituted aromatic dicarboxylic acid.[1][2] Intended for researchers, chemists, and materials scientists, this document synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust analytical framework by drawing authoritative parallels with its parent compound, terephthalic acid (TPA). We will explore the anticipated decomposition pathways, the influence of the methyl substituent on thermal stability, and provide a detailed, self-validating protocol for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction: The Significance of Thermal Properties
This compound serves as a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and specialty chemicals. In these applications, the material's response to thermal stress is a critical performance parameter. Understanding the onset of decomposition, the nature of evolved gaseous products, and potential phase transitions is paramount for:
-
Defining Processing Limits: Establishing safe temperature windows for synthesis, polymerization, and extrusion processes.
-
Predicting Material Lifespan: Assessing long-term stability for materials intended for high-temperature applications.
-
Ensuring Quality Control: Identifying impurities or variations in crystalline structure through characteristic thermal signatures.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for this characterization. TGA precisely measures changes in mass as a function of temperature, while DSC quantifies the heat flow associated with thermal events, allowing for the concurrent measurement of both decomposition reactions and phase changes.[3][4][5]
Analytical Framework: Learning from Terephthalic Acid (TPA)
To construct a predictive model for this compound, we first examine the well-documented thermal behavior of its structural precursor, terephthalic acid.
Thermal Profile of Terephthalic Acid
Studies utilizing TGA/DTA show that terephthalic acid is thermally stable in an inert atmosphere up to approximately 276°C.[6] A significant and rapid weight loss is observed above this temperature, which is primarily attributed to sublimation, with complete decomposition occurring around 382°C.[6] DSC analysis reveals a strong endothermic peak near 370°C, corresponding to the melting and sublimation events.[7]
Decomposition Mechanism of Terephthalic Acid
At elevated temperatures (e.g., >445°C), the decomposition of TPA proceeds via a free-radical mechanism.[6][8] The primary and most probable initial step is the decarboxylation of one carboxylic acid group to form benzoic acid and carbon dioxide.[6][9]
Proposed Primary Decomposition Step for TPA: C₆H₄(COOH)₂ → C₆H₅COOH + CO₂
Further heating leads to more complex fragmentation. Pyrolysis-GC/MS studies at 764°C have identified a range of products, including benzene, 1,1'-biphenyl, phenol, toluene, and benzaldehyde, indicating subsequent cleavage of the second carboxylic group and radical-induced aromatic coupling reactions.[6]
Predicted Thermal Behavior of this compound
The introduction of a methyl group onto the aromatic ring is expected to influence the thermal stability and decomposition pathway.
Influence of the Methyl Group
-
Inductive Effect: The electron-donating nature of the methyl group may slightly alter the bond dissociation energies within the aromatic ring and attached carboxyl groups.
-
Steric Hindrance: The methyl group's proximity to a carboxylic acid function could influence intermolecular hydrogen bonding, potentially affecting the sublimation temperature and crystal packing.
-
Alternative Reaction Site: The methyl group itself presents a site for oxidative attack if the analysis is performed in an oxygen-containing atmosphere, which would introduce additional decomposition steps at lower temperatures compared to an inert environment.
Hypothesized Decomposition Pathway
In an inert (pyrolytic) atmosphere, the decomposition of this compound is likely to initiate similarly to TPA, via decarboxylation. The two carboxylic acid groups are chemically non-equivalent, and the loss of either would lead to the formation of an isomeric toluic acid (m-toluic acid or p-toluic acid). The most probable initial step is the loss of a CO₂ molecule. Subsequent decomposition at higher temperatures would involve the loss of the second carboxyl group and potential fragmentation of the methyl group.
The diagram below illustrates the proposed logical flow of this decomposition.
Caption: Proposed decomposition pathway for this compound.
Experimental Protocol: TGA-DSC Analysis
This section provides a robust, step-by-step methodology for the simultaneous TGA-DSC analysis of this compound. This protocol is designed to yield high-quality, reproducible data.
Instrument & Sample Preparation
-
Instrument Calibration: Calibrate the TGA balance and DSC heat flow signal using certified standards for mass and temperature (e.g., indium for temperature, calcium oxalate for mass loss). This is a foundational step for data trustworthiness.[10]
-
Sample Preparation: Use a high-purity, powdered sample of this compound to ensure uniform heating and eliminate mass transfer limitations.[11]
-
Crucible Selection: Use a clean, inert TGA crucible (e.g., alumina). Accurately weigh approximately 3-7 mg of the sample. A smaller mass minimizes thermal gradients within the sample.
-
Atmosphere: The furnace must be purged with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment.[11]
TGA-DSC Experimental Parameters
-
Isothermal Hold: Begin with a brief isothermal hold at a temperature slightly above ambient (e.g., 30°C) for 5 minutes to allow the sample and furnace to equilibrate.
-
Heating Ramp: Heat the sample from 30°C to 600°C.
-
Rationale for Heating Rate: A rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates (e.g., 5°C/min) can better resolve closely occurring thermal events but increase run time.[11]
-
Rationale for Final Temperature: 600°C is chosen to ensure the complete decomposition of the organic structure, leaving behind any potential inorganic residue.
-
-
Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
The logical workflow for this experimental design is crucial for obtaining reliable data.
Caption: Experimental workflow for TGA-DSC analysis.
Data Presentation and Interpretation
While a specific, public-domain TGA curve for this compound is not available, we can predict the expected quantitative results based on its molecular structure (M.W. = 180.16 g/mol ).[1][2] The following table summarizes the hypothetical data from the TGA experiment described above.
| Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Associated Event |
| < 150 | < 1% | - | Loss of adsorbed moisture/volatiles |
| 250 - 380 | ~24.4% | 24.98% | Stage 1: Decarboxylation (Loss of first CO₂ molecule) |
| 380 - 550 | ~24.4% | 24.98% | Stage 2: Decarboxylation (Loss of second CO₂ molecule) & Fragmentation |
| > 550 | ~50% | - | Stage 3: Decomposition of aromatic ring structure |
Interpretation:
-
Stage 1: The initial major weight loss is attributed to the cleavage of one carboxylic acid group, releasing carbon dioxide (CO₂). The DSC curve should show a corresponding endothermic or exothermic event.
-
Stage 2 & 3: These subsequent weight losses involve the removal of the second CO₂ group and the breakdown of the resulting toluene-like intermediate, eventually leading to a small amount of carbonaceous residue at the final temperature.
Conclusion
This guide establishes a scientifically grounded framework for understanding and analyzing the thermal stability of this compound. By leveraging data from the parent compound, terephthalic acid, we predict a multi-stage decomposition process initiated by decarboxylation. The provided experimental protocol offers a reliable, self-validating methodology for researchers to generate high-quality TGA-DSC data. This approach, combining predictive analysis with rigorous experimental design, is essential for the successful application of this compound in the development of thermally robust materials.
References
- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Acidity and pKa Values of 2-Methylterephthalic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methylterephthalic acid, a substituted aromatic dicarboxylic acid, serves as a critical building block in the synthesis of advanced polymers and functional materials. Its utility is deeply rooted in its physicochemical properties, particularly its acidity, which is quantified by its acid dissociation constants (pKa values). This guide provides a comprehensive analysis of the structural and electronic factors governing the acidity of this compound. We delve into the theoretical underpinnings of substituent effects on aromatic carboxylic acids, offer a comparative analysis with related compounds, present detailed protocols for both experimental and computational pKa determination, and synthesize this information to provide actionable insights for professionals in materials science and drug development.
The Theoretical Framework of Acidity in Aromatic Dicarboxylic Acids
The acidity of a carboxylic acid is a measure of its ability to donate a proton (H⁺) in solution. This equilibrium is described by the acid dissociation constant, Ka, or more conveniently, its negative logarithm, pKa. A lower pKa value signifies a stronger acid. For aromatic acids like benzoic acid and its derivatives, the acidity is profoundly influenced by the nature and position of substituents on the benzene ring.
Electronic and Steric Effects of Substituents
The stability of the carboxylate anion (R-COO⁻) formed upon deprotonation is the primary determinant of acidity. Substituents influence this stability through two main electronic mechanisms:
-
Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) possess a -I effect, pulling electron density away from the carboxylate group, thereby dispersing the negative charge and stabilizing the anion. This increases acidity (lowers pKa). Conversely, electron-donating groups (EDGs) have a +I effect, pushing electron density towards the carboxylate, which destabilizes the anion by intensifying the negative charge and thus decreases acidity (raises pKa). The methyl group (-CH₃) is a classic example of a group with a weak +I effect.
-
Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons across the aromatic system. Substituents with lone pairs or π-bonds can donate or withdraw electron density via resonance. The methyl group exhibits a weak electron-donating resonance effect (+R) through hyperconjugation.
For this compound, the methyl group acts as an EDG. Its presence is expected to decrease the overall acidity compared to the parent terephthalic acid molecule.
Dissociation Equilibria and pKa Values of this compound
As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The presence of the methyl group at the 2-position introduces asymmetry, making the two carboxylic acid groups electronically distinct.
The dissociation steps are as follows:
-
First Dissociation (pKa₁): Release of the first proton from either the C1- or C4-carboxyl group.
-
Second Dissociation (pKa₂): Release of the second proton from the resulting monoanion.
Caption: Stepwise dissociation of this compound.
Analysis of Substituent Effects on pKa₁ and pKa₂
The methyl group is ortho to the C1-carboxyl group and meta to the C4-carboxyl group.
-
Influence on pKa₁: The first proton to be lost will be from the more acidic of the two carboxyl groups. The electron-donating inductive effect (+I) of the methyl group slightly destabilizes the carboxylate anion at both positions. However, the effect is stronger at the closer ortho position than the meta position. This would suggest the C4-proton is more acidic. Therefore, pKa₁ is primarily governed by the dissociation of the carboxyl group at the C4 position.
-
Influence on pKa₂: After the first deprotonation (likely at C4), the molecule carries a negative charge, making the second proton at C1 much harder to remove. This results in pKa₂ being significantly higher than pKa₁. The electron-donating methyl group further contributes to making the second deprotonation less favorable.
Quantitative pKa Data
While extensive experimental data for this compound is not widely published, computational predictions provide valuable estimates.
| Compound | pKa₁ | pKa₂ | Source |
| Benzoic Acid | 4.20 | - | [1][2][3] |
| Terephthalic Acid | 3.51 - 3.54 | 4.46 | [4][5][6] |
| This compound | 3.38 ± 0.25 (Predicted) | N/A | [7] |
Data Interpretation: The predicted pKa value for this compound (pKa₁ ≈ 3.38) is slightly lower than that of terephthalic acid (pKa₁ ≈ 3.51).[4][6][7] This seems counterintuitive, as an electron-donating methyl group is expected to decrease acidity. This highlights a limitation of general chemical principles versus specific molecular calculations, where complex steric and solvation effects, often termed the "ortho effect," can lead to unexpected outcomes. The prediction suggests that the interplay of factors in the solvated molecule may lead to a slight stabilization of the initial monoanion. However, it is crucial to recognize the uncertainty associated with this predicted value. The second pKa value (pKa₂) is expected to be higher than that of terephthalic acid (~4.46) due to the combined effects of the existing negative charge and the electron-donating methyl group.[4]
Methodologies for pKa Determination
Accurate pKa determination is essential for chemical characterization and modeling. Both experimental and computational methods provide robust pathways to these values.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly reliable and self-validating method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. This corresponds to the midpoint of the buffer region on the titration curve, specifically at the half-equivalence point.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution.
-
Prepare a standardized solution of a strong base titrant, typically ~0.1 M Sodium Hydroxide (NaOH).
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.
-
-
Titration:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) using a burette.
-
After each addition, allow the solution to stabilize and record both the volume of titrant added and the corresponding pH reading.
-
Continue the titration well past the second equivalence point, observing two distinct "jumps" in pH.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of titrant required to reach the half-equivalence points are V_eq1 / 2 and (V_eq1 + V_eq2) / 2.
-
Read the pH from the titration curve at these half-equivalence volumes. These pH values correspond directly to pKa₁ and pKa₂, respectively.
-
Caption: Workflow for pKa determination via potentiometric titration.
Computational Protocol: Theoretical pKa Prediction
Computational chemistry offers a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is impractical.[8]
Principle: The pKa is related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of the protonated and deprotonated species in both the gas phase and in solution, the latter being modeled using a continuum solvation model (like SMD or COSMO).[9][10]
General Workflow:
-
Structure Optimization: The 3D structures of the acidic molecule (HA) and its conjugate base (A⁻) are computationally optimized to find their lowest energy conformations.
-
Energy Calculation: High-level ab initio or DFT calculations are performed to determine the electronic energies of the optimized structures in the gas phase.[8]
-
Solvation Energy Calculation: A continuum solvation model is applied to calculate the free energy of transferring each species from the gas phase into the solvent (water).
-
pKa Calculation: The pKa is calculated using the thermodynamic cycle below, which relates the free energy of dissociation in solution to the gas-phase energies and solvation energies.
Implications for Research and Development
-
Drug Development: The pKa values of a molecule are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's charge state at physiological pH (typically 7.4) dictates its solubility, ability to cross cell membranes, and potential to bind to target receptors. Understanding the acidity of this compound is vital if it is being considered as a linker or scaffold in a potential therapeutic agent.
-
Materials Science: In polymerization reactions, the reactivity of the carboxylic acid groups is influenced by their acidity. The distinct pKa values of the two carboxyl groups in this compound could potentially be exploited for sequential or selective polymerization, enabling the synthesis of polymers with precisely controlled architectures and properties.
Conclusion
The acidity of this compound is a nuanced property governed by the interplay of the inductive and resonance effects of its methyl substituent, as well as its position relative to the two carboxylic acid groups. While the electron-donating nature of the methyl group would typically suggest a decrease in acidity compared to terephthalic acid, computational predictions indicate a more complex scenario, possibly influenced by steric and solvation phenomena. This guide has outlined the fundamental principles, provided the best available quantitative data, and detailed robust experimental and computational protocols for pKa determination. For researchers and developers, a thorough understanding of these principles is paramount for leveraging the unique chemical properties of this compound in the rational design of novel drugs and advanced materials.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. global.oup.com [global.oup.com]
- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Terephthalic acid CAS#: 100-21-0 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 2-Methylterephthalic Acid: From Discovery to Modern Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylterephthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a valuable building block in the synthesis of advanced polymers, specialty materials, and potentially as an intermediate in pharmaceuticals. The introduction of a methyl group onto the terephthalic acid backbone imparts unique steric and electronic properties, influencing molecular architecture and final material characteristics. This guide provides a comprehensive overview of the historical synthesis of this compound, details modern and efficient synthetic protocols, and explores its applications, with a particular focus on polymer chemistry and its prospective role in drug development.
Introduction: The Significance of a Methyl Group
Terephthalic acid is a high-volume commodity chemical, primarily used in the production of polyethylene terephthalate (PET). The substitution of a hydrogen atom with a methyl group at the 2-position to create this compound dramatically alters the molecule's symmetry and reactivity. This seemingly minor modification introduces steric hindrance that can disrupt polymer chain packing, leading to materials with modified solubility, thermal properties, and the potential for chirality. For drug development professionals, substituted aromatic rings are common motifs in pharmaceutical compounds, and understanding the synthesis and properties of molecules like this compound is crucial for the design of new chemical entities.
Historical Synthesis: A Look Back at Early Methodologies
While the precise moment of discovery of this compound is not prominently documented, early synthetic routes were often multi-step processes with harsh reaction conditions. One of the notable historical methods involved the synthesis from 2,5-dichlorotoluene.
A key historical synthesis was reported by H. H. Hodgson and F. Heyworth in 1949. Their work focused on the replacement of diazonium groups with cyano groups in a neutral solution, a reaction that could be adapted for the synthesis of dinitriles, which are precursors to dicarboxylic acids.[1] Another approach involved the reaction of 2,5-dichlorotoluene with cuprous cyanide to yield the corresponding dinitrile, which was then hydrolyzed to this compound.[2]
Causality Behind Historical Experimental Choices: These early methods relied on classical organic reactions. The choice of starting materials like 2,5-dichlorotoluene was dictated by their availability from coal tar and other industrial sources. The use of cyanide as a carboxylate precursor was a common strategy before the advent of more sophisticated catalytic oxidation methods. However, these routes often suffered from the use of toxic reagents, low to moderate yields, and difficult purification procedures.
Historical Synthesis Pathway: From 2,5-Dichlorotoluene
Caption: Historical synthesis of this compound from 2,5-dichlorotoluene.
Modern Synthetic Protocols: Efficiency and Selectivity
Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the preparation of this compound. A prominent and effective modern route is the selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate (KMnO₄).
This method offers high selectivity due to the steric hindrance provided by the existing carboxylic acid group and the electronic effects of the methyl groups. The reaction proceeds in an alkaline solution and is relatively fast, with a reported duration of about 5 hours.[2] The workup is straightforward, involving filtration of the manganese dioxide byproduct and acidification to precipitate the desired product.[2]
Detailed Experimental Protocol: Selective Oxidation of 2,4-Dimethylbenzoic Acid
Materials:
-
2,4-Dimethylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in distilled water.
-
To this alkaline solution, add 2,4-dimethylbenzoic acid and potassium permanganate.
-
Heat the mixture to a gentle reflux (around 70-80 °C) with vigorous stirring for approximately 5 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot distilled water to ensure complete recovery of the product.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Slowly acidify the filtrate with a solution of hydrochloric acid until the pH is acidic (pH 1-2), which will cause the this compound to precipitate out as a white solid.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure this compound.
Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The expected spectroscopic data would confirm the presence of the two carboxylic acid groups, the aromatic protons, and the methyl group, validating the success of the synthesis.[2]
Modern Synthesis Pathway: Selective Oxidation
Caption: Modern synthesis via selective oxidation of 2,4-dimethylbenzoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in materials science and drug development.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [3][4] |
| Molecular Weight | 180.16 g/mol | [3][4] |
| Appearance | White solid | |
| Melting Point | 323-325 °C | |
| CAS Number | 5156-01-4 | [3][4] |
Applications in Polymer Science and Materials Chemistry
The primary application of this compound lies in the synthesis of advanced polymers where the methyl group can be strategically used to tailor material properties.
High-Performance Polymers
This compound is a key monomer in the synthesis of poly(2-methyl-p-phenylenebenzobisthiazole) (Me-PBZT), a type of rigid-rod polymer known for its exceptional thermal stability and mechanical strength.[2] The presence of the methyl group on the phenylene ring introduces a steric barrier that affects the rotation of the phenyl group. This modification can lower the rotational barrier, which in turn influences the polymer's processability and its mechanical, electronic, and nonlinear optical properties.[5] Studies have shown that the methyl substitution can lead to an increase in the dihedral angle between the phenyl ring and the benzobisthiazole unit, impacting the planarity and conjugation of the polymer backbone.[6]
Chiral Polymers and Liquid Crystalline Materials
The non-symmetrical nature of this compound makes it a valuable precursor for the synthesis of chiral polymers and liquid crystalline materials.[2] The introduction of a chiral center can be achieved by using chiral co-monomers or by resolving the atropisomerism that can arise in polymers derived from this compound. These materials are of interest for applications in asymmetric catalysis, chiral separations, and advanced optical devices. The synthesis of liquid crystals often involves the incorporation of rigid, calamitic (rod-like) molecules, and derivatives of this compound can be designed to exhibit such mesogenic behavior.[7][8]
Potential Applications in Drug Development
While direct applications of this compound in marketed drugs are not widely documented, its structure presents several features that are of interest to medicinal chemists and drug development professionals. Aromatic dicarboxylic acids are used as linkers in the synthesis of more complex molecules, and the methyl group can serve multiple purposes.
Role as a Pharmaceutical Intermediate: Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs).[7] The synthesis of complex drug molecules often involves a series of steps, and intermediates with specific functionalities are crucial for efficient and high-yield production. This compound, with its two carboxylic acid groups and a modifiable aromatic ring, can be considered a potential intermediate for the synthesis of novel therapeutic agents.
Influence of the Methyl Group in Drug Design: The introduction of a methyl group can significantly impact a drug molecule's pharmacokinetic and pharmacodynamic properties. It can:
-
Enhance Binding Affinity: The methyl group can occupy a hydrophobic pocket in a target protein, increasing the binding affinity of the drug.
-
Improve Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Modulate Solubility and Lipophilicity: The addition of a methyl group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these properties, this compound could be a valuable starting material or scaffold for the development of new drugs. Further research is needed to explore its potential in this area, and a search of patent literature could reveal undisclosed applications.[3]
Conclusion
This compound stands as a compelling example of how a simple structural modification can lead to a molecule with a rich and diverse range of applications. From its early, challenging syntheses to modern, efficient protocols, the journey of this compound reflects the broader advancements in organic chemistry. Its utility in creating high-performance polymers with tailored properties is well-established, and its potential as a building block for chiral materials and liquid crystals continues to be an active area of research. For the pharmaceutical industry, while its role is currently more speculative, the inherent functionalities of this compound make it a molecule of interest for the design and synthesis of future therapeutics. As the demand for advanced materials and novel pharmaceuticals grows, the importance of versatile building blocks like this compound is set to increase.
References
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- 2. tsijournals.com [tsijournals.com]
- 3. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
Molecular formula C9H8O4 properties and isomers
An In-Depth Technical Guide to the Properties and Isomers of C9H8O4
Abstract
The molecular formula C9H8O4 represents a fascinating intersection of structural diversity and profound biological activity. With a degree of unsaturation of six, this formula accommodates a variety of aromatic systems, carboxylic acids, esters, and other functional groups, giving rise to isomers with remarkably different physicochemical properties and pharmacological applications. This guide provides an in-depth analysis of two paramount isomers: Acetylsalicylic Acid (Aspirin), a cornerstone of synthetic medicine, and Caffeic Acid, a ubiquitous natural antioxidant. We will explore their synthesis, spectroscopic signatures, mechanisms of action, and experimental protocols from the perspective of a senior application scientist, offering field-proven insights for researchers, scientists, and drug development professionals.
Fundamental Principles of C9H8O4 Isomers
The molecular formula C9H8O4 dictates a degree of unsaturation of six. This is calculated as: (2C + 2 + N - H - X)/2 = (2*9 + 2 - 8)/2 = 6. This value indicates the presence of a combination of rings and pi bonds. For the isomers discussed, this typically manifests as an aromatic ring (degree of unsaturation = 4) and two additional double bonds, commonly found in carboxyl and vinyl or ester functional groups. This structural framework allows for significant isomeric variation, leading to compounds with distinct chemical reactivities and biological roles. The key to their diverse functions lies in the specific arrangement of functional groups—esters, carboxylic acids, phenols, and acrylic moieties—around the core aromatic structure.
In-Depth Analysis of Key Isomers
Acetylsalicylic Acid (Aspirin): The Prototypical NSAID
Acetylsalicylic acid, universally known as aspirin, is an acetyl derivative of salicylic acid and a foundational nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its discovery and synthesis marked a pivotal moment in pharmacology, providing a widely accessible treatment for pain, fever, and inflammation. It is also used in low doses for the long-term prevention of heart attacks, strokes, and blood clots.[3]
Aspirin is a white, crystalline, weakly acidic substance.[1][3] It is stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.[1][3]
| Property | Value | References |
| IUPAC Name | 2-(Acetyloxy)benzoic acid | [3] |
| Molar Mass | 180.16 g/mol | [2] |
| Melting Point | 135-136 °C | [1][2] |
| Boiling Point | 140 °C (decomposes) | [1][3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | [1][2] |
| pKa | 3.5 at 25 °C | [3] |
Aspirin is synthesized via an esterification reaction where the phenolic hydroxyl group of salicylic acid nucleophilically attacks the carbonyl carbon of acetic anhydride.[1] This reaction is typically catalyzed by an acid, such as sulfuric or phosphoric acid.[4][5] The acid catalyst protonates a carbonyl oxygen of acetic anhydride, rendering it a more potent electrophile and accelerating the reaction.
Caption: Esterification of Salicylic Acid to Synthesize Aspirin.
This protocol describes a standard laboratory procedure for the synthesis and subsequent purification by recrystallization of aspirin.[4][6][7]
I. Synthesis
-
Reactant Measurement: Accurately weigh 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6]
-
Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid (or 85% phosphoric acid) as a catalyst.[5][6] Swirl the flask gently to dissolve the solid.
-
Reaction Heating: Heat the flask gently in a water bath maintained at 70-80 °C for 10-15 minutes.[4][5]
-
Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still warm, cautiously add 1.5-2.0 mL of deionized water to the mixture to hydrolyze any unreacted acetic anhydride.[4][5]
-
Crystallization: Add approximately 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin.[4][6] If crystals do not form, scratching the inside of the flask with a glass rod can initiate the process.[6]
-
Isolation of Crude Product: Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals twice with small portions (3 mL) of ice-cold water to remove residual acids.[4]
II. Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a beaker and dissolve it in a minimum amount of warm ethanol (approx. 10 mL).[4][7]
-
Precipitation: Add approximately 25 mL of warm deionized water to the ethanol solution. Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to maximize recrystallization.
-
Isolation of Pure Product: Collect the purified aspirin crystals by vacuum filtration.[4]
-
Drying: Dry the final product on a watch glass or by pulling air through the filter funnel for about 15 minutes.[4] Once completely dry, weigh the product to determine the percentage yield and measure its melting point (literature value: 135-136 °C).[6]
III. Purity Assessment (Ferric Chloride Test)
-
Rationale: This test detects the presence of unreacted salicylic acid. Salicylic acid contains a phenolic hydroxyl group, which forms a colored complex (typically purple) with ferric chloride (FeCl₃).[6][7] Pure aspirin, having its phenolic group converted to an ester, should not give a positive test.
-
Procedure: Dissolve a few crystals of salicylic acid, your crude product, and your recrystallized product in separate test tubes containing 5 mL of water. Add 10 drops of 1% ferric chloride solution to each and observe the color.[6][7]
Caption: Experimental Workflow for Aspirin Synthesis and Purification.
Spectroscopic analysis is critical for confirming the structure of the synthesized product.
| Technique | Key Observances (Aspirin) | References |
| FTIR (cm⁻¹) | ~3200-3000 (broad, O-H stretch from carboxylic acid), 1751 (C=O stretch from ester), 1691 (C=O stretch from carboxylic acid) | [8] |
| ¹H NMR (ppm) | 11.8 (singlet, 1H, -COOH), 8.1-7.1 (multiplets, 4H, aromatic), 2.36 (singlet, 3H, -OCOCH₃) | [8][9] |
| ¹³C NMR (ppm) | ~170 (ester C=O), ~166 (acid C=O), ~150-120 (aromatic carbons), ~21 (methyl carbon) | [8] |
Aspirin exerts its therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] It does so by irreversibly acetylating a serine residue in the active site of the enzyme. This blockage prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[2]
Caption: Aspirin's Mechanism of Action via COX Enzyme Inhibition.
Caffeic Acid: A Bioactive Natural Phenolic
Caffeic acid (3,4-dihydroxycinnamic acid) is a hydroxycinnamic acid found in a vast array of plants, including fruits, vegetables, coffee, and tea.[10][11] It is a key intermediate in the biosynthesis of lignin and other significant plant metabolites.[11] Unrelated to caffeine, its name derives from its presence in coffee.[11] Caffeic acid and its derivatives are renowned for their potent antioxidant, anti-inflammatory, and anticancer properties.[10][12][13]
Caffeic acid is a yellow solid that contains both phenolic and acrylic functional groups.[11]
| Property | Value | References |
| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid | [11] |
| Molar Mass | 180.16 g/mol | [14] |
| Melting Point | ~223-225 °C (decomposes) | N/A |
| Appearance | Yellow solid | [11] |
| Solubility | Soluble in hot water and alcohol | N/A |
| Key Groups | Catechol (3,4-dihydroxy), Acrylic acid | [11][15] |
Caffeic acid is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[15][16] This pathway is a major route for the production of a wide variety of plant secondary metabolites.
Caption: Simplified Biosynthesis Pathway of Caffeic Acid.
The unique structure of caffeic acid gives it a distinct spectroscopic fingerprint.
| Technique | Key Observances (Caffeic Acid) | References |
| UV-Vis (nm) | λmax ≈ 327, 295, 243, 217 (in methanol) | [17] |
| FTIR (cm⁻¹) | ~3400-3200 (broad, O-H from phenols & acid), ~1650 (C=O stretch), ~1600 (C=C stretch) | [14] |
| ¹H NMR (ppm) | 7.5-6.8 (aromatic & vinyl protons), 6.2 (vinyl proton) | [17][18] |
| ¹³C NMR (ppm) | ~169 (C=O), ~145-115 (aromatic & vinyl carbons) | [17][18] |
Caffeic acid's primary biological role is as a potent antioxidant.[11] The catechol (3,4-dihydroxy) moiety on the phenyl ring is crucial for its ability to scavenge free radicals like reactive oxygen species (ROS).[10][19] By neutralizing these damaging species, caffeic acid helps protect cells from oxidative stress, a key factor in many chronic diseases.[10][20] Its anti-inflammatory effects are mediated by inhibiting the activity of transcription factors such as NF-κB, which regulate the expression of pro-inflammatory genes.[10][12][13] These fundamental activities underpin its potential anticancer, neuroprotective, and cardioprotective effects.[10][19]
Comparative Analysis of C9H8O4 Isomers
The stark contrast between aspirin and caffeic acid, despite sharing the same molecular formula, highlights the principle that structure dictates function.
| Feature | Acetylsalicylic Acid (Aspirin) | Caffeic Acid |
| Origin | Synthetic | Natural |
| Core Structure | Benzoic Acid Derivative | Cinnamic Acid Derivative |
| Key Functional Groups | Carboxylic Acid, Ester | Carboxylic Acid, Alkene, Phenolic Hydroxyls (Catechol) |
| Primary Mechanism | Irreversible COX Enzyme Inhibition | Free Radical Scavenging, Modulation of Inflammatory Pathways |
| Primary Application | Analgesic, Anti-inflammatory, Antiplatelet | Antioxidant, Potential Therapeutic Agent |
| Solubility in Water | Poorly soluble | Slightly soluble (more so in hot water) |
| Melting Point | ~136 °C | ~224 °C (decomposes) |
The key structural difference is the acetylated phenol in aspirin versus the free catechol group and the acrylic side chain in caffeic acid. The ester group in aspirin is the key to its ability to acetylate COX enzymes. In contrast, the free catechol group in caffeic acid is the source of its potent antioxidant activity, a function that is absent in aspirin.
Conclusion and Future Perspectives
The isomers of C9H8O4 exemplify the profound impact of molecular architecture on chemical and biological function. Aspirin, a product of targeted chemical synthesis, has served as a pillar of modern medicine for over a century by irreversibly inhibiting a key enzymatic pathway. Caffeic acid, a product of natural plant biosynthesis, offers a broad spectrum of health benefits primarily through its potent antioxidant and anti-inflammatory activities.
For drug development professionals, the study of these isomers provides critical insights. The success of aspirin demonstrates the power of targeted enzyme inhibition, while the multifaceted activities of caffeic acid highlight the therapeutic potential of modulating oxidative stress and inflammation. Future research will undoubtedly focus on creating novel C9H8O4 derivatives that combine the targeted efficacy of synthetic drugs with the broad-spectrum protective effects of natural compounds, leading to the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 2. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
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- 5. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Heterologous production of caffeic acid in microbial hosts: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. researchgate.net [researchgate.net]
- 19. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caffeic acid: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
2-Methylterephthalic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Methylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 5156-01-4), a substituted aromatic carboxylic acid, is a valuable building block in organic synthesis and drug development.[1][2] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and regulatory guidelines. It moves beyond a simple recitation of procedures to explain the causality behind safety measures, fostering a culture of proactive risk mitigation.
Hazard Identification and GHS Classification
A foundational element of safe chemical handling is a clear understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard designations:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1][2][3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5] |
The signal word for this compound is "Warning" .[1][2][3][4] These classifications underscore the importance of preventing direct contact and inhalation. The acidic nature of the carboxyl groups and the potential for the fine powder to become airborne are key factors contributing to its irritant properties.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source. For this compound, which is a solid powder, the primary risk is the generation of dust.[6]
-
Fume Hoods: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of airborne particles and to contain any potential spills. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8][9]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect the user from any residual hazards not eliminated by engineering controls. The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes.[10][11][12] A face shield should be worn in situations with a higher risk of splashing, such as during the handling of large quantities or when the material is being heated.[13]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling solid aromatic acids.[7][11] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times to protect against skin contact and to prevent the contamination of personal clothing.[7][11] Closed-toe shoes are also mandatory.[12]
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.[8][13]
Safe Handling and Storage Protocols
Adherence to established protocols for handling and storage is fundamental to preventing accidents and ensuring the long-term stability of the chemical.
Handling Procedures
-
Minimize Dust Generation: Handle this compound gently to avoid creating dust. Use appropriate tools, such as a spatula, for transferring the solid.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[5] It should also be segregated from bases.[14]
-
Maintain Good Housekeeping: Clean up any spills promptly and maintain a tidy workspace. Do not allow dust to accumulate on surfaces.[15]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[3][4]
Storage Requirements
-
Container: Store this compound in a tightly closed container to prevent the absorption of moisture and to contain the material.[10][13]
-
Location: The storage area should be cool, dry, and well-ventilated.[10][13] Store in a cabinet designated for corrosive materials, away from incompatible substances.[14]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[8][10]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][8][10] Seek medical attention if irritation develops or persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6][10]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][10]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Protocol for a Small Spill:
-
Evacuate and Alert: Alert others in the immediate vicinity of the spill.
-
Don PPE: Wear the appropriate PPE, including a respirator if necessary.
-
Containment: Carefully sweep up the spilled solid, avoiding the generation of dust.[6]
-
Collection: Place the collected material into a suitable, labeled container for disposal.[10]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste in accordance with institutional and local regulations.
For a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Fire-Fighting Measures
This compound is a combustible solid.[15]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[10] A water spray can be used to cool containers.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[5]
Disposal Considerations
Chemical waste disposal must be conducted in compliance with all federal, state, and local regulations.[13]
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Contact your institution's EHS department for guidance on the proper disposal procedures. Do not dispose of down the drain or in the regular trash.[10]
Toxicological Information: Understanding the Health Effects
While comprehensive toxicological data for this compound is not extensively published in readily available literature, the GHS classification provides a strong indication of its potential health effects.[5] The acute toxicity (oral, dermal, and inhalation) suggests that systemic effects can occur following exposure. The irritant properties are likely due to its acidic nature, causing localized inflammation of the skin, eyes, and respiratory tract.
Logical Relationship of Exposure and Health Effects
References
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- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5156-01-4 Name: 2-Methylterephthalic acidthis compound [xixisys.com]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.be [fishersci.be]
- 10. chemicalbook.com [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. csub.edu [csub.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. carlroth.com [carlroth.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Methylterephthalic Acid for the Synthesis of High-Performance Polymers
Abstract
The strategic incorporation of substituted monomers is a cornerstone of modern polymer chemistry, enabling the fine-tuning of material properties for specialized applications. 2-Methylterephthalic acid (2-MTA), a derivative of terephthalic acid, serves as a powerful yet underutilized building block for creating high-performance polyesters and polyamides. The presence of a methyl group on the aromatic ring introduces steric hindrance and alters the electronic nature of the monomer, which in turn disrupts polymer chain packing, modifies intermolecular forces, and enhances solubility. This guide provides an in-depth exploration of the synthesis of advanced polymers using 2-MTA, detailing the underlying chemical principles, step-by-step experimental protocols, and the resultant material properties. It is intended for researchers and scientists in polymer chemistry and materials science seeking to develop novel materials with tailored thermal, mechanical, and processing characteristics.
Introduction: The Strategic Advantage of this compound
High-performance polymers are essential materials in demanding fields such as aerospace, automotive, and microelectronics, prized for their thermal stability, chemical resistance, and mechanical strength[1]. The properties of aromatic polymers like polyesters and polyamides are largely dictated by the rigidity of their backbones and the strength of their intermolecular interactions.
Standard monomers like terephthalic acid (TPA) produce polymers with highly regular, linear chains. This regularity allows for efficient chain packing and strong intermolecular forces (e.g., hydrogen bonding in polyamides), leading to high melting points and excellent mechanical strength, but often at the cost of poor solubility and processability.
This compound introduces a deliberate disruption. The methyl group appended to the benzene ring (see Figure 1) acts as a "kink" in the polymer backbone. This structural irregularity hinders the close packing of polymer chains, thereby reducing crystallinity, lowering the melting temperature (T_m), and significantly improving solubility in common organic solvents. This enhanced processability is a critical advantage, allowing for the formation of films, fibers, and coatings via solution-based techniques that are not feasible for their unsubstituted counterparts.
Figure 1: Structure of this compound (2-MTA).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound[2] |
| Molecular Formula | C₉H₈O₄[2] |
| Molecular Weight | 180.16 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224 °C |
Application Notes: Polymer Synthesis Pathways
The primary method for synthesizing polyesters and polyamides from 2-MTA is step-growth polymerization, specifically through polycondensation reactions. In these reactions, monomers combine to form dimers, trimers, and eventually long polymer chains, with the concurrent elimination of a small molecule like water or methanol[3][4].
Synthesis of High-Performance Polyesters
Polyesters are formed by the reaction of a dicarboxylic acid (or its derivative) with a diol[5][6]. The introduction of 2-MTA into a polyester backbone, often as a co-monomer with TPA, allows for precise control over the polymer's glass transition temperature (T_g) and melting point.
Causality Behind Experimental Choices:
-
Monomer Form: While 2-MTA can be used directly, its dimethyl ester derivative, dimethyl-2-methylterephthalate, is often preferred for melt polycondensation. This is because the transesterification reaction with a diol (like ethylene glycol) eliminates methanol, which is more volatile and easier to remove than water, driving the polymerization equilibrium forward more efficiently[7].
-
Catalysis: Polyesterification reactions require catalysts to achieve high molecular weights in a reasonable timeframe. Antimony compounds (e.g., Sb₂O₃) or titanium-based catalysts are commonly used in the high-temperature polycondensation stage[4][5].
-
Reaction Staging: The synthesis is typically a two-stage process[7]. The first stage, esterification or transesterification, is performed at a lower temperature (150-210°C) to form low-molecular-weight oligomers. The second stage, polycondensation, is carried out at a higher temperature (260-280°C) and under high vacuum to remove the glycol byproduct and build high-molecular-weight polymer chains[5][7].
Figure 2: General workflow for two-stage melt polycondensation of polyesters.
Synthesis of High-Performance Polyamides
Polyamides are synthesized from the reaction of a dicarboxylic acid with a diamine[8]. The properties of aromatic polyamides (aramids) are dominated by the rigidity of the aromatic backbone and extensive hydrogen bonding between amide linkages. This leads to exceptional thermal stability and strength but makes them notoriously difficult to process.
Causality Behind Experimental Choices:
-
Monomer Activation: Direct amidation between a carboxylic acid and an amine requires very high temperatures, which can lead to side reactions and degradation. A more reliable and lower-temperature route is to first convert 2-MTA into its more reactive diacyl chloride derivative, 2-methylterephthaloyl chloride. This is achieved by reacting 2-MTA with a chlorinating agent like thionyl chloride (SOCl₂).
-
Polymerization Method: With the highly reactive diacyl chloride, solution polymerization is the preferred method. The reaction is typically carried out at low temperatures (0-25°C) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which helps to dissolve the resulting polymer. An acid scavenger, such as pyridine or triethylamine, is added to neutralize the HCl byproduct, preventing it from protonating the diamine monomer and halting the reaction.
-
Property Modification: Using 2-MTA disrupts the planarity and symmetry of the polymer chain. This steric hindrance weakens the hydrogen bonding network that is characteristic of aramids derived from TPA. The result is a significant increase in solubility, making these high-performance polymers accessible to solution-casting and spinning processes.
Figure 3: General workflow for solution polycondensation of polyamides.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemistry professionals in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of a Poly(ethylene terephthalate-co-2-methylterephthalate) Copolyester
This protocol describes the synthesis of a copolyester containing 20 mol% of 2-MTA units via a two-stage melt polycondensation.
Materials & Equipment:
-
Dimethyl terephthalate (DMT)
-
Dimethyl-2-methylterephthalate (DM-2-MTA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with DMT (0.8 mol), DM-2-MTA (0.2 mol), and ethylene glycol (2.2 mol, 10% molar excess).
-
Add the catalyst, Sb₂O₃ (approx. 0.05% of total monomer weight).
-
Begin stirring and purge the system with dry nitrogen gas for 15 minutes.
-
Heat the mixture to 160°C under a slow stream of nitrogen. Methanol will begin to distill off.
-
Over 2-3 hours, slowly increase the temperature to 220°C. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Increase the temperature of the oligomer melt to 275°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 Torr over about 30 minutes. This will remove excess ethylene glycol, driving the polymerization.
-
Continue the reaction under high vacuum and at 275°C. The viscosity of the melt will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of increasing molecular weight.
-
After 2-3 hours of polycondensation, or when the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer can be pelletized for further analysis and processing.
Table 2: Typical Reaction Parameters for Polyester Synthesis
| Parameter | Stage 1 (Transesterification) | Stage 2 (Polycondensation) |
|---|---|---|
| Temperature | 160 - 220 °C | 275 - 285 °C |
| Pressure | Atmospheric (N₂) | < 1 Torr (High Vacuum) |
| Duration | 2 - 3 hours | 2 - 3 hours |
| Byproduct Removed | Methanol | Ethylene Glycol[7] |
Protocol 3.2: Synthesis of a Polyamide from 2-Methylterephthaloyl Chloride and p-Phenylenediamine
This protocol details the low-temperature solution polymerization method.
Materials & Equipment:
-
This compound (2-MTA)
-
Thionyl chloride (SOCl₂)
-
p-Phenylenediamine (PPD)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Jacketed reaction vessel with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Ice bath
-
Addition funnel
Procedure:
Part A: Synthesis of 2-Methylterephthaloyl Chloride
-
In a fume hood, combine 2-MTA (1 mol) and thionyl chloride (2.5 mol, excess) in a round-bottom flask equipped with a reflux condenser.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 80°C) for 4-6 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-methylterephthaloyl chloride can be purified by vacuum distillation.
Part B: Solution Polycondensation
-
In the jacketed reaction vessel, dissolve p-phenylenediamine (1 mol) and anhydrous pyridine (2.2 mol) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using the ice bath.
-
Dissolve the purified 2-methylterephthaloyl chloride (1 mol) in a separate portion of anhydrous NMP.
-
Transfer the diacyl chloride solution to the addition funnel and add it dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The solution will become highly viscous.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol in a blender.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then methanol to remove NMP, pyridine hydrochloride, and unreacted monomers.
-
Dry the final polyamide product in a vacuum oven at 80-100°C overnight.
Expected Polymer Properties & Characterization
The introduction of the methyl group from 2-MTA has a predictable and tunable effect on polymer properties.
Table 3: Influence of 2-MTA on Polymer Properties
| Property | Expected Effect of 2-MTA Incorporation | Rationale |
|---|---|---|
| Crystallinity | Decreased | The methyl group disrupts chain symmetry and prevents efficient packing into a crystal lattice. |
| Melting Temperature (T_m) | Decreased | Less energy is required to overcome the intermolecular forces in a less crystalline structure[9]. |
| Glass Transition Temp. (T_g) | Increased or Decreased | T_g can increase due to restricted rotation around the phenyl ring but may decrease if the disruption of packing dominates. The net effect depends on the specific polymer system[10]. |
| Solubility | Increased | Disrupted chain packing allows solvent molecules to penetrate and solvate the polymer chains more easily. |
| Mechanical Strength | Potentially Decreased | A reduction in crystallinity and intermolecular forces may lead to a lower tensile strength compared to the fully aromatic, unsubstituted analog. |
These properties would be confirmed using standard polymer characterization techniques such as:
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure T_g and T_m.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and degradation temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and co-monomer ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silver formation [archive.nptel.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
2-Methylterephthalic Acid: A Versatile Monomer for Advanced Polyesters and Polyamides
Application Note & Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Methylterephthalic acid (2-MTA) as a monomer for the synthesis of novel polyesters and polyamides. The introduction of a methyl group onto the terephthalic acid backbone offers a strategic approach to modify polymer properties, including solubility, thermal characteristics, and processability. This guide details the synthesis of 2-MTA, step-by-step protocols for polymerization, and methods for polymer characterization, providing researchers with the foundational knowledge to explore 2-MTA-based polymers for a range of applications, from high-performance engineering plastics to advanced biomaterials.
Introduction to this compound (2-MTA)
This compound, also known as 2-methyl-1,4-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] The presence of the methyl group on the aromatic ring distinguishes it from its parent compound, terephthalic acid (TPA), a widely used monomer in the production of commercial polymers like polyethylene terephthalate (PET). This methyl substituent introduces asymmetry and steric hindrance, which can disrupt the packing of polymer chains, leading to altered physical and chemical properties of the resulting polymers.[2]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 5156-01-4 | [3] |
| Molecular Formula | C₉H₈O₄ | [1][3] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 323-325 °C | [4] |
| Boiling Point | 388.2±30.0 °C (Predicted) | [4] |
| pKa | 3.38±0.25 (Predicted) | [3] |
Synthesis of this compound
A straightforward and environmentally conscious method for synthesizing 2-MTA involves the selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate (KMnO₄) in an alkaline solution.[2] This reaction is highly selective and can be completed within a few hours.[2]
Reaction Scheme:
Caption: Synthesis of 2-MTA via oxidation of 2,4-dimethylbenzoic acid.
Application in Polymer Synthesis: Polyesters and Polyamides
The difunctional nature of 2-MTA, with its two carboxylic acid groups, makes it an excellent candidate for step-growth polymerization to form both polyesters and polyamides.[5][6]
Polyesters Derived from 2-MTA
Polyesters are formed through the condensation reaction of a dicarboxylic acid with a diol.[7] The use of 2-MTA in place of or in combination with TPA can lead to polyesters with modified properties such as improved solubility and lower melting points, which can be advantageous for processing.
General Polyesterification Reaction:
Caption: General reaction for the synthesis of polyesters from 2-MTA.
Polyamides Derived from 2-MTA
Polyamides are synthesized through the condensation reaction of a dicarboxylic acid with a diamine.[6] The incorporation of 2-MTA into the polyamide backbone can influence properties such as thermal stability and mechanical strength.[8]
General Polyamidation Reaction:
Caption: General reaction for the synthesis of polyamides from 2-MTA.
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
Melt polycondensation is a common industrial method for producing polyesters.[9][10] This protocol describes the synthesis of a polyester from 2-MTA and ethylene glycol.
Materials:
-
This compound (2-MTA)
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with a molar excess of ethylene glycol to 2-MTA (e.g., 1.2:1 molar ratio).
-
Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).
-
Heat the mixture under a slow stream of nitrogen to approximately 190-220°C.
-
Water will be formed as a byproduct and should be continuously removed by distillation.
-
Monitor the reaction until the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Increase the temperature to 260-280°C.
-
Gradually apply a vacuum (to below 1 mmHg) to remove the excess ethylene glycol and facilitate the increase in polymer molecular weight.
-
The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity (indicative of molecular weight) is achieved, which can be monitored by the torque on the mechanical stirrer.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
-
Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization
Interfacial polymerization is a low-temperature method suitable for synthesizing polyamides from a diacid chloride and a diamine at the interface of two immiscible liquids.[11][12]
Materials:
-
2-Methylterephthaloyl dichloride (synthesized from 2-MTA and thionyl chloride)
-
Hexamethylenediamine
-
Sodium hydroxide
-
An organic solvent (e.g., dichloromethane or cyclohexane)
-
Water
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger for the HCl produced during the reaction.
-
Prepare an organic solution of 2-methylterephthaloyl dichloride in the chosen solvent.
-
-
Polymerization:
-
Carefully pour the organic solution onto the aqueous solution in a beaker, creating a distinct interface between the two immiscible phases.
-
A film of the polyamide will form at the interface.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.
-
The "nylon rope" can be continuously wound onto a spool.
-
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Characterization of 2-MTA Based Polymers
The synthesized polyesters and polyamides should be characterized to determine their structure, molecular weight, and thermal properties.
Recommended Characterization Techniques:
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid groups.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeat unit.[14] |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[15] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[16] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the polymer.[13] |
Potential Applications
The unique properties imparted by the 2-MTA monomer can open up new applications for polyesters and polyamides.
-
High-Performance Plastics: The modified thermal and mechanical properties may be suitable for engineering applications requiring enhanced performance.[8]
-
Biomedical Materials: The altered properties could be beneficial in designing biodegradable polyesters for drug delivery, sutures, and tissue engineering scaffolds.[17][18]
-
Fibers and Films: The modified processability could be advantageous in the production of specialty fibers and films with tailored properties.[19]
-
Membranes: Polyamides derived from 2-MTA could be explored for use in separation membranes for water purification and other applications.[20][21]
Conclusion
This compound is a promising monomer that offers a versatile platform for the development of novel polyesters and polyamides. By strategically incorporating the methyl-substituted aromatic ring into the polymer backbone, researchers can fine-tune the properties of these materials to meet the demands of a wide range of advanced applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the exploration and innovation of 2-MTA-based polymers.
References
- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. mdpi.com [mdpi.com]
- 9. US11001694B1 - Modification of polyester resins after melt polymerization - Google Patents [patents.google.com]
- 10. Silver formation [archive.nptel.ac.in]
- 11. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. scielo.br [scielo.br]
- 14. iscientific.org [iscientific.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. boydbiomedical.com [boydbiomedical.com]
- 20. mdpi.com [mdpi.com]
- 21. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Synthesis of High-Performance Polyesters via Melt Polycondensation of 2-Methylterephthalic Acid
Abstract
This document provides a comprehensive guide for researchers and scientists on the synthesis of novel polyesters using 2-Methylterephthalic acid as a key monomer. The protocol details a two-stage melt polycondensation process, a robust and widely adopted method for producing high-molecular-weight polyesters.[1] By introducing a methyl group onto the terephthalate moiety, the resulting polymer is expected to exhibit modified thermal and mechanical properties compared to conventional polyesters like Polyethylene Terephthalate (PET) or Polybutylene Terephthalate (PBT). This guide explains the causality behind each experimental step, provides a self-validating framework through detailed characterization techniques, and is grounded in established principles of polymer chemistry.
Introduction: The Rationale for this compound in Polyester Synthesis
Polyesters are a critical class of polymers, with PET and PBT being ubiquitous in packaging, textiles, and engineering plastics.[2] Their properties are dictated by the monomeric units in their backbone. The modification of these monomers offers a powerful strategy to tune the final properties of the material. This compound is an aromatic dicarboxylic acid that serves as a valuable alternative to standard terephthalic acid (TPA) or its dimethyl ester (DMT).[3][4]
The presence of the methyl group on the phenyl ring introduces steric hindrance, which disrupts the symmetry and close packing of the polymer chains. This structural modification is anticipated to:
-
Decrease Crystallinity: Leading to enhanced transparency and potentially altered solubility.
-
Lower the Melting Temperature (Tm) and Glass Transition Temperature (Tg): This can improve processability by lowering the required molding and extrusion temperatures.[5]
-
Modify Mechanical Properties: Potentially increasing flexibility and impact strength.
This protocol will focus on the direct esterification and subsequent polycondensation of this compound with 1,4-butanediol, a common diol, to produce a modified PBT-type polymer.[6]
Principle of the Reaction: Two-Stage Melt Polycondensation
The synthesis is achieved through a step-growth polymerization, which involves two distinct stages to achieve a high-molecular-weight polymer.[4][7]
-
Stage 1: Esterification. this compound reacts with an excess of 1,4-butanediol at elevated temperatures (180-220°C) under an inert atmosphere.[1][8] This condensation reaction forms low-molecular-weight oligomers and eliminates water, which is continuously distilled from the reaction mixture to drive the reaction forward.[9][10] Using an excess of the diol ensures that the dicarboxylic acid is fully converted into ester-terminated oligomers.[4][11]
-
Stage 2: Polycondensation. The oligomeric mixture is then subjected to higher temperatures (230-260°C) and a high vacuum (<1 mbar). In this stage, a transesterification reaction occurs where the terminal hydroxyl groups of the oligomers react, linking them together to form long polymer chains and eliminating 1,4-butanediol as a byproduct.[4] The high vacuum is critical for efficiently removing the eliminated diol, which shifts the equilibrium towards the formation of a high-molecular-weight polymer.[1][4]
References
- 1. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver formation [archive.nptel.ac.in]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 8. US4780527A - Preparation of polyesters from terephthalic acid - Google Patents [patents.google.com]
- 9. ulprospector.com [ulprospector.com]
- 10. youtube.com [youtube.com]
- 11. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Methylterephthalic Acid as a Linker in Metal-Organic Frameworks for Advanced Applications
Foreword: The Strategic Advantage of Functionalized Linkers in MOF Design
Metal-Organic Frameworks (MOFs) have unequivocally positioned themselves at the forefront of materials science, offering unprecedented porosity and tunability for a vast array of applications, from gas storage and separations to catalysis and drug delivery.[1][2] The beauty of MOF chemistry lies in its modularity, where the properties of the final material can be rationally designed by judiciously selecting the metal nodes and organic linkers. While foundational research has heavily relied on simple, symmetric linkers like terephthalic acid (benzene-1,4-dicarboxylic acid), the field is increasingly moving towards the use of functionalized linkers to impart specific chemical and physical properties to the framework.
This guide focuses on the strategic implementation of 2-Methylterephthalic acid , a deceptively simple yet powerful building block. The introduction of a single methyl group onto the terephthalate backbone breaks the linker's symmetry and introduces steric and electronic modifications that can profoundly influence the resulting MOF's structure, stability, and functionality. These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the nuanced advantages of using sterically hindered and electronically modulated linkers in their MOF synthesis endeavors. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative literature.
The Influence of the 2-Methyl Group: A Mechanistic Perspective
The primary differentiator of this compound from its parent, terephthalic acid, is the presence of a methyl group adjacent to one of the carboxylate functionalities. This seemingly minor alteration has significant consequences for MOF synthesis and properties:
-
Steric Hindrance and Coordination Modulation: The methyl group imposes steric bulk near a coordination site. This can influence the coordination geometry of the metal-carboxylate bond, potentially leading to the formation of novel network topologies not accessible with the unsubstituted linker. It can also create specific pocket geometries within the MOF pores, which can be advantageous for selective molecular recognition and catalysis.
-
Electronic Effects: The methyl group is a weak electron-donating group. This can subtly alter the electron density of the carboxylate oxygen atoms, potentially influencing the strength and lability of the metal-linker bonds. This can, in turn, affect the thermal and chemical stability of the resulting MOF.
-
Hydrophobicity and Pore Environment: The introduction of a methyl group increases the hydrophobicity of the linker. This modification of the pore environment can be particularly beneficial in applications such as the selective adsorption of nonpolar molecules from humid gas streams or for creating a more favorable environment for non-aqueous catalytic reactions. For drug delivery applications, tuning the hydrophobicity of the pore can influence the loading and release kinetics of therapeutic agents.[3]
Synthesis of MOFs using this compound: A General Protocol
While the direct literature on MOFs synthesized from this compound is not as extensive as for other functionalized terephthalates, we can establish a robust starting protocol based on well-established solvothermal synthesis methods for analogous systems.[4] This protocol should be viewed as a starting point, with the understanding that optimization of parameters is crucial for achieving high-quality crystalline materials.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich, TCI |
| Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) | ≥99% | Strem Chemicals, Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethanol | Anhydrous, ≥99.5% | Fisher Chemical |
| Chloroform | ACS Grade, ≥99.8% | J.T. Baker |
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a hepatotoxin and should be handled with care.
Solvothermal Synthesis Protocol
This protocol is designed for a 20 mL scintillation vial and can be scaled as needed.
-
Preparation of Precursor Solution:
-
In a 20 mL glass scintillation vial, combine this compound (e.g., 0.090 g, 0.5 mmol) and the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, 0.149 g, 0.5 mmol). The metal-to-linker ratio is a critical parameter to vary for optimization (e.g., 1:1, 2:1, 1:2).
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
-
Sonication and Dissolution:
-
Cap the vial tightly and place it in an ultrasonic bath for 15-20 minutes to ensure the reagents are fully dissolved and the solution is homogeneous.
-
-
Reaction:
-
Place the sealed vial in a preheated oven at a temperature between 80 °C and 120 °C. The optimal temperature will depend on the metal salt and desired crystal phase and should be systematically investigated.
-
Allow the reaction to proceed for 24 to 72 hours. Reaction time is a key variable influencing crystal size and purity.
-
-
Cooling and Crystal Collection:
-
Turn off the oven and allow the vial to cool slowly to room temperature over several hours. Slow cooling is crucial for obtaining well-defined single crystals.
-
Once at room temperature, carefully decant the mother liquor.
-
-
Washing and Solvent Exchange:
-
Wash the collected crystals by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times to remove any unreacted starting materials.
-
To prepare the MOF for activation, perform a solvent exchange. Submerge the crystals in a more volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent at least three times during this period. This step is critical for efficient removal of the high-boiling DMF from the pores.[1]
-
-
Activation:
-
After the final solvent exchange, decant the solvent and dry the crystals under vacuum at a temperature between 100 °C and 150 °C for 12-24 hours. The activation temperature should be below the decomposition temperature of the MOF, which can be determined by Thermogravimetric Analysis (TGA).
-
Characterization of this compound Based MOFs: A Self-Validating System
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. Each technique provides a piece of the puzzle, and together they form a self-validating system.
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material. Each crystalline MOF has a unique PXRD pattern that serves as its "fingerprint."
-
Protocol:
-
Grind a small sample of the activated MOF into a fine powder using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range of 5° to 50° with a step size of 0.02°.
-
-
Interpretation: A sharp, well-defined diffraction pattern indicates a highly crystalline material. The absence of broad humps suggests the absence of amorphous impurities. The pattern should be compared to any known phases or simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.
-
Protocol:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 600 °C at a ramp rate of 10 °C/min under a nitrogen or air atmosphere.
-
-
Interpretation: The TGA curve will show distinct weight loss steps. The initial weight loss up to ~150 °C typically corresponds to the removal of residual solvent. A stable plateau indicates the temperature range in which the MOF is stable. The sharp weight loss at higher temperatures corresponds to the decomposition of the framework. The decomposition temperature is a key indicator of the MOF's thermal stability.
Nitrogen Sorption Analysis (BET Surface Area)
-
Purpose: To determine the porosity and specific surface area of the MOF.
-
Protocol:
-
Accurately weigh 50-100 mg of the activated MOF into a sample tube.
-
Degas the sample under vacuum at the activation temperature for several hours to ensure all guest molecules are removed.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
-
Interpretation: The shape of the isotherm provides information about the pore size distribution. A Type I isotherm is characteristic of microporous materials like many MOFs. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data to calculate the specific surface area, a critical parameter for applications in gas storage, catalysis, and drug delivery.
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the crystal morphology and size distribution of the MOF particles.
-
Protocol:
-
Mount a small amount of the MOF powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to prevent charging under the electron beam.
-
Image the sample at various magnifications.
-
-
Interpretation: SEM images reveal the shape (e.g., cubic, octahedral, needle-like) and size of the crystals. Uniformity in size and shape is often indicative of a well-controlled synthesis.
| Characterization Technique | Information Gained | Expected Outcome for a Successful Synthesis |
| PXRD | Crystallinity, Phase Purity | Sharp, well-defined peaks; absence of amorphous background |
| TGA | Thermal Stability, Solvent Removal | High decomposition temperature (>300 °C); minimal initial weight loss |
| N₂ Sorption (BET) | Porosity, Surface Area | High specific surface area (typically >500 m²/g); Type I isotherm |
| SEM | Crystal Morphology, Size | Uniform, well-defined crystals |
Application in Drug Delivery: A Case Study with Ibuprofen
MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry, which can lead to high drug loading capacities and controlled release profiles.[2][3] The increased hydrophobicity of a MOF derived from this compound could be advantageous for loading hydrophobic drugs like ibuprofen.
Protocol for Ibuprofen Loading
-
Prepare Ibuprofen Solution: Dissolve an excess of ibuprofen in a suitable solvent like ethanol or hexane (e.g., 10 mg/mL).
-
Loading: Add 50 mg of activated this compound-based MOF to 10 mL of the ibuprofen solution.
-
Equilibration: Stir the suspension at room temperature for 48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with fresh solvent several times to remove any surface-adsorbed drug.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60 °C) overnight.
Quantifying Drug Loading
Drug loading can be quantified using TGA by comparing the weight loss profile of the drug-loaded MOF to the empty MOF. The additional weight loss corresponding to the decomposition of ibuprofen can be used to calculate the loading percentage. Alternatively, the drug can be extracted from a known mass of the MOF using a suitable solvent, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.
In Vitro Drug Release Protocol
-
Preparation: Suspend 10 mg of the ibuprofen-loaded MOF in 10 mL of Phosphate-Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions.
-
Incubation: Place the suspension in a shaker bath at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the suspension and centrifuge to separate the MOF particles.
-
Analysis: Measure the absorbance of the supernatant at the λ_max of ibuprofen (around 222 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released over time using a pre-established calibration curve.
The release profile will provide insights into the kinetics of drug release, which can be tailored by modifying the MOF structure and pore environment. The steric hindrance and hydrophobicity imparted by the 2-methyl group are expected to influence these release kinetics compared to an unsubstituted terephthalate MOF.
Conclusion and Future Outlook
The use of this compound as a linker in MOF synthesis offers a subtle yet powerful strategy for fine-tuning the properties of these remarkable materials. The steric and electronic influence of the methyl group can lead to novel structures with tailored pore environments, enhanced stability, and specific functionalities. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring this promising building block. By systematically optimizing synthesis conditions and thoroughly characterizing the resulting materials, scientists can unlock the full potential of this compound-based MOFs for a range of applications, including targeted drug delivery, selective separations, and advanced catalysis. As the demand for more sophisticated and functional materials grows, the rational design of MOFs using functionalized linkers like this compound will undoubtedly play a pivotal role in the future of materials science.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
- 4. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
Application Notes and Protocols for the Solvothermal Synthesis of MOFs with 2-Methylterephthalic Acid: A Guide for Researchers
Introduction: The Architectural Allure of Metal-Organic Frameworks in Drug Delivery
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their defining characteristics—high surface area, tunable pore size, and versatile functionality—make them exceptional candidates for a myriad of applications, particularly in the realm of drug development and delivery.[1][2] The ability to precisely engineer their structures at the molecular level allows for the rational design of MOFs with tailored properties for specific therapeutic applications, such as controlled drug release, targeted delivery, and enhanced bioavailability.[3][4]
The solvothermal synthesis method is a cornerstone technique in the production of high-quality MOF crystals.[5] This process, carried out in a sealed vessel at elevated temperatures and pressures, facilitates the slow and controlled crystallization of the framework, leading to materials with high crystallinity and porosity. The choice of organic linker is paramount in dictating the final architecture and properties of the MOF. While terephthalic acid is a common and well-studied linker, its substituted derivatives, such as 2-Methylterephthalic acid, offer the potential to create MOFs with unique structural and functional attributes. The methyl group can influence the coordination environment of the metal centers and the overall topology of the framework, potentially leading to novel properties relevant to drug delivery.
This comprehensive guide provides detailed protocols and expert insights into the solvothermal synthesis of MOFs, with a specific focus on leveraging this compound as a ligand. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising area of materials science.
I. Foundational Principles of Solvothermal MOF Synthesis
The solvothermal synthesis of MOFs is a complex interplay of thermodynamics and kinetics. The key to a successful synthesis lies in understanding and controlling the variables that govern the nucleation and growth of the crystalline framework.
The "Why" Behind the Method: Causality in Experimental Design
The choice of a solvothermal approach is deliberate. The elevated temperature provides the necessary activation energy for the deprotonation of the carboxylic acid groups on the ligand and the formation of metal-ligand coordination bonds. The sealed reaction vessel maintains a high-pressure environment, which keeps the solvent in a liquid or supercritical state above its boiling point, enhancing the solubility of the precursors and promoting the formation of a well-ordered crystalline structure.
The selection of the solvent is also critical. N,N-Dimethylformamide (DMF) is a commonly used solvent due to its high boiling point and its ability to act as a weak base, facilitating the deprotonation of the linker.[6] However, the decomposition of DMF at high temperatures can lead to the in-situ generation of formate ions, which can sometimes incorporate into the MOF structure.[6]
II. General Protocol for Solvothermal Synthesis of a Zirconium-Based MOF
While specific protocols for MOFs based on this compound are not yet widely established in peer-reviewed literature, a general and robust protocol for a Zirconium-based MOF using a terephthalic acid derivative can be adapted. Zirconium MOFs, such as the UiO-66 family, are renowned for their exceptional thermal and chemical stability, making them excellent candidates for drug delivery applications.[1][7]
Materials and Equipment
| Material | Specification | Supplier (Example) |
| Zirconium(IV) chloride (ZrCl₄) | 99.5% | Sigma-Aldrich |
| This compound | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetic Acid (Modulator) | Glacial, ≥99.7% | Fisher Scientific |
| Methanol | ACS Grade | VWR |
| Chloroform | ACS Grade | VWR |
| Teflon-lined stainless-steel autoclave (23 mL) | --- | Parr Instrument Company |
| Laboratory oven | --- | --- |
| Centrifuge | --- | --- |
| Schlenk line or vacuum oven | --- | --- |
Step-by-Step Methodology
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve Zirconium(IV) chloride (e.g., 0.058 g, 0.25 mmol) and this compound (e.g., 0.045 g, 0.25 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Add a modulator, such as glacial acetic acid (e.g., 0.86 mL, 15 mmol), to the solution. The modulator competes with the linker for coordination to the metal clusters, slowing down the reaction rate and promoting the formation of larger, more perfect crystals.
-
Sonicate the mixture for approximately 10-15 minutes until a clear, homogeneous solution is obtained.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a preheated laboratory oven at 120 °C for 24 hours. The slow heating and cooling rates are crucial for controlling crystal growth.
-
-
Product Isolation and Purification:
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally over several hours.
-
Collect the resulting white crystalline powder by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. After each wash, separate the solid by centrifugation.
-
-
Activation of the MOF:
-
To remove the solvent molecules occluded within the pores, the MOF must be "activated."
-
Exchange the methanol with a more volatile solvent like chloroform (3 x 10 mL).
-
Dry the product under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This step is critical to achieve a high surface area and accessible pores.
-
Visualizing the Workflow
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework | CoLab [colab.ws]
- 3. scispace.com [scispace.com]
- 4. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Polymers Derived from 2-Methylterephthalic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of 2-Methylterephthalic Acid in Polymer Science
In the vast landscape of polymer chemistry, aromatic polyesters stand out for their exceptional thermal and mechanical properties, finding applications in everything from packaging to high-performance fibers.[1] Poly(ethylene terephthalate) (PET) is the most ubiquitous example.[2] The introduction of substituents onto the aromatic rings of the monomer units presents a compelling strategy for tuning the properties of these materials. This compound is a promising, yet underexplored, monomer in this regard. The presence of a methyl group on the benzene ring is anticipated to introduce significant changes to the polymer's architecture, thereby influencing its physical and chemical characteristics.
This application note provides a comprehensive guide to the synthesis and characterization of polymers derived from this compound. We will delve into detailed protocols for polymerization and subsequent analysis, drawing upon established principles of polyester chemistry and the known effects of methyl substitutions on polymer properties.[3][4] While direct literature on polymers from this compound is not abundant, the methodologies and expected outcomes presented herein are grounded in solid scientific reasoning and provide a robust framework for researchers exploring this novel class of polymers.
The strategic placement of the methyl group in this compound is expected to disrupt the packing of the polymer chains, potentially leading to a decrease in crystallinity and an increase in solubility in common organic solvents.[5] Furthermore, the steric hindrance introduced by the methyl group may influence the kinetics of polymerization and the final molecular weight of the polymer.[6] The glass transition temperature (Tg) is also expected to be affected, as the methyl group can restrict the rotational freedom of the polymer backbone.[4][6] Understanding these structure-property relationships is crucial for designing new materials with tailored performance for a variety of applications, including drug delivery systems, specialty packaging, and advanced coatings.
Part 1: Synthesis of Polyesters from this compound
The most common method for synthesizing polyesters is polycondensation, a step-growth polymerization where a dicarboxylic acid (or its derivative) reacts with a diol to form an ester linkage, with the elimination of a small molecule like water.[7]
Materials and Reagents
-
This compound
-
Ethylene glycol (or other diols such as 1,4-butanediol)
-
Antimony(III) oxide (catalyst)
-
Tris(acetylacetonato)titanium(IV) (catalyst alternative)
-
High-purity nitrogen gas
-
Methanol
-
Chloroform
-
Phenol/1,1,2,2-tetrachloroethane (for viscosity measurements)
Melt Polycondensation Protocol
This protocol describes a two-stage melt polycondensation process, which is a standard industrial method for producing high-molecular-weight polyesters.[2]
Stage 1: Esterification
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound and a 20% molar excess of ethylene glycol.
-
Add a catalyst, such as antimony(III) oxide, at a concentration of 200-300 ppm relative to the diacid.
-
Heat the mixture under a slow stream of nitrogen to 180-220°C with continuous stirring.
-
Water will be eliminated as a byproduct of the esterification reaction and should be collected in the distillation receiver.
-
Continue the reaction for 2-4 hours, or until the evolution of water ceases, indicating the completion of the esterification stage.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 260-280°C.
-
Simultaneously, reduce the pressure in the reaction vessel to below 1 Torr (133 Pa) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. Monitor the stirrer torque to gauge the progress of the reaction.
-
Continue the polycondensation for 2-3 hours or until the desired melt viscosity is achieved.
-
To stop the reaction, cool the vessel and extrude the molten polymer into a water bath to solidify.
-
The resulting polymer can then be pelletized for further characterization.
Part 2: Characterization Protocols
A thorough characterization of the synthesized polymer is essential to understand its structure and properties. The following section outlines the key analytical techniques and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers.[8] Both ¹H and ¹³C NMR should be performed to confirm the successful incorporation of the this compound and diol monomers into the polymer chain.
Protocol for ¹H and ¹³C NMR:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or a mixture of trifluoroacetic acid-d (TFA-d) and CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, the aromatic protons of the 2-methylterephthalate unit are expected to appear in the range of 7.0-8.5 ppm, while the protons of the ethylene glycol units will be observed around 4.0-5.0 ppm. The methyl protons should give a characteristic signal around 2.5 ppm.
-
For ¹³C NMR, the carbonyl carbons of the ester groups will resonate at approximately 165 ppm. The aromatic carbons will appear between 120-140 ppm, and the aliphatic carbons of the ethylene glycol unit will be in the 60-70 ppm range. The methyl carbon should be visible around 20 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.[9]
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Place a small amount of the polymer sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
The spectrum should show a strong absorption band around 1720 cm⁻¹, corresponding to the C=O stretching of the ester group.
-
Characteristic C-O stretching bands for the ester linkage will be present in the 1300-1100 cm⁻¹ region.
-
Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, and aliphatic C-H stretching from the diol and methyl groups will appear in the 3000-2800 cm⁻¹ range.
Gel Permeation Chromatography (GPC)
GPC is a size-exclusion chromatography technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[10]
Protocol for GPC:
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
| Property | Technique | Expected Information |
| Chemical Structure | NMR, FTIR | Confirmation of monomer incorporation and functional groups. |
| Molecular Weight | GPC | Mn, Mw, and Polydispersity Index (PDI). |
| Thermal Transitions | DSC | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermal Stability | TGA | Onset of decomposition temperature and degradation profile. |
Table 1: Summary of Characterization Techniques and Expected Data.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[11]
Protocol for DSC:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at 10°C/min. The Tg will be observed as a step change in the heat flow, and the Tm will appear as an endothermic peak. The presence of the methyl group is expected to increase the Tg compared to unsubstituted PET, while potentially reducing or eliminating the melting peak due to decreased crystallinity.[4][6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability.[11]
Protocol for TGA:
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The onset of decomposition temperature (the temperature at which significant weight loss begins) is a measure of the polymer's thermal stability. Aromatic polyesters typically exhibit good thermal stability, with decomposition temperatures above 350°C.[11]
Part 3: Structure-Property Relationships and Expected Outcomes
The introduction of a methyl group onto the terephthalic acid moiety is predicted to have several key effects on the resulting polymer's properties:
-
Increased Glass Transition Temperature (Tg): The methyl group will restrict the rotation of the phenyl ring within the polymer backbone, leading to a stiffer chain and a higher Tg compared to standard PET.[4][6]
-
Reduced Crystallinity: The asymmetric nature of the 2-methylterephthalate unit will disrupt the regular packing of the polymer chains, hindering crystallization.[5] This may result in a more amorphous polymer with potentially higher transparency.
-
Enhanced Solubility: The reduced crystallinity and the presence of the non-polar methyl group may lead to improved solubility in common organic solvents, facilitating processing and characterization.[5]
-
Modified Mechanical Properties: The changes in crystallinity and Tg will directly impact the mechanical properties. A more amorphous polymer may exhibit lower modulus and tensile strength but could have improved toughness and flexibility.[10][12]
Conclusion
Polymers derived from this compound represent a promising area for the development of novel polyesters with tailored properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and detailed characterization of these materials. By systematically investigating the influence of the methyl substituent on the polymer's structure and performance, researchers can unlock new possibilities for advanced materials in a wide range of applications.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Silver formation [archive.nptel.ac.in]
- 3. research.utwente.nl [research.utwente.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. jordilabs.com [jordilabs.com]
- 10. madisongroup.com [madisongroup.com]
- 11. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. madisongroup.com [madisongroup.com]
Application Notes and Protocols for Researchers: Porosity and Gas Adsorption Properties of 2-Methylterephthalic Acid-Based MOFs
Introduction: The Role of Ligand Functionalization in Tailoring MOF Properties
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for applications in gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final properties of the MOF. While terephthalic acid is a common and well-studied linker, the introduction of functional groups onto the aromatic ring can significantly alter the framework's structure, porosity, and interaction with guest molecules.[3][4]
This application note focuses on the synthesis and characterization of MOFs based on 2-Methylterephthalic acid. The methyl group, being electron-donating and possessing a distinct steric profile, is expected to influence the coordination environment of the metal centers and the packing of the organic linkers, thereby creating unique pore architectures and modifying the gas adsorption behavior compared to its parent terephthalic acid-based counterparts.
Rationale for Experimental Design: The Influence of the Methyl Group
The strategic placement of a methyl group on the terephthalic acid linker is hypothesized to have the following effects:
-
Steric Hindrance: The methyl group may sterically hinder certain crystal packing arrangements, potentially leading to more open framework structures and increased porosity.
-
Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the carboxylate groups, which in turn can affect the strength of the metal-ligand coordination bonds and the interaction of the framework with polarizable gas molecules like carbon dioxide.
-
Hydrophobicity: The methyl group increases the hydrophobicity of the pore environment, which can be advantageous for the selective adsorption of certain gases over water vapor.
This guide provides a comprehensive, step-by-step protocol for the synthesis of a hypothetical zinc-based MOF using this compound (hereafter referred to as Zn-MeBDC), followed by detailed procedures for its characterization and the evaluation of its gas adsorption properties.
Experimental Protocols
Part 1: Synthesis of Zn-MeBDC MOF (Solvothermal Method)
This protocol is adapted from established methods for the synthesis of terephthalic acid-based MOFs.[5] The choice of N,N-Dimethylformamide (DMF) as the solvent is common in MOF synthesis due to its high boiling point and its ability to dissolve the precursors.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂MeBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Equipment:
-
20 mL scintillation vials
-
Analytical balance
-
Ultrasonic bath
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.17 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate 20 mL scintillation vial, dissolve 0.09 mmol of this compound in 10 mL of DMF. Use an ultrasonic bath to ensure complete dissolution.
-
-
Reaction Mixture:
-
Combine the two solutions in a single 20 mL scintillation vial.
-
Tightly cap the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
After 24 hours, cool the oven to room temperature at a rate of 5°C/min. White crystalline precipitates of Zn-MeBDC should be observed at the bottom of the vial.
-
-
Product Isolation and Washing:
-
Isolate the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL), centrifuging and decanting after each wash.
-
To remove residual DMF, exchange the solvent with ethanol (3 x 10 mL) over a period of 24 hours.
-
-
Activation:
-
Decant the ethanol and dry the sample under vacuum at 150°C for 12 hours to remove all guest solvent molecules from the pores. The resulting white powder is the activated Zn-MeBDC MOF.
-
Diagram of the Synthesis Workflow:
Caption: Solvothermal synthesis workflow for Zn-MeBDC MOF.
Part 2: Characterization Protocols
A. Powder X-Ray Diffraction (PXRD)
PXRD is essential to confirm the crystallinity and phase purity of the synthesized Zn-MeBDC.
Protocol:
-
Grind a small amount of the activated Zn-MeBDC powder into a fine consistency.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with the patterns of the starting materials to confirm the formation of a new crystalline phase.
B. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the Zn-MeBDC MOF and to confirm the removal of solvent molecules after activation.
Protocol:
-
Place 5-10 mg of the activated Zn-MeBDC sample in an alumina crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the resulting weight loss curve to determine the decomposition temperature of the framework. A stable plateau up to a certain temperature indicates the thermal stability range.
C. Brunauer-Emmett-Teller (BET) Surface Area Analysis
Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution of the Zn-MeBDC.
Protocol:
-
Degas approximately 100 mg of the activated Zn-MeBDC sample at 150°C for 12 hours under vacuum to remove any adsorbed moisture or gases.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K over a relative pressure (P/P₀) range of 10⁻⁶ to 1.0.
-
Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.[6]
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.
-
Calculate the pore size distribution using non-local density functional theory (NLDFT) or other appropriate models.
Part 3: Gas Adsorption Measurements
This section details the protocol for measuring the carbon dioxide (CO₂) and methane (CH₄) adsorption capacities of Zn-MeBDC.
Protocol:
-
Use a volumetric gas adsorption analyzer.
-
Degas a fresh sample of activated Zn-MeBDC (approximately 100 mg) at 150°C for 12 hours.
-
Measure the CO₂ and CH₄ adsorption isotherms at 273 K and 298 K up to a pressure of 1 bar.
-
For each data point, allow the system to equilibrate until the pressure change is negligible.
-
Plot the amount of gas adsorbed (in cm³/g or mmol/g) as a function of pressure.
Expected Results and Data Presentation
The successful synthesis of Zn-MeBDC is expected to yield a crystalline material with significant porosity. The following table provides a template for summarizing the key properties of the synthesized MOF, with hypothetical data for illustrative purposes.
Table 1: Physicochemical Properties of Zn-MeBDC
| Property | Expected Value |
| Crystal System | To be determined by PXRD |
| Thermal Stability (TGA) | > 350 °C |
| BET Surface Area (m²/g) | 800 - 1500 |
| Pore Volume (cm³/g) | 0.4 - 0.8 |
| Dominant Pore Size (nm) | 0.8 - 1.5 |
Table 2: Gas Adsorption Capacities of Zn-MeBDC
| Gas | Temperature (K) | Adsorption Capacity at 1 bar (mmol/g) |
| CO₂ | 273 | 3.0 - 5.0 |
| CO₂ | 298 | 2.0 - 3.5 |
| CH₄ | 273 | 1.0 - 2.0 |
| CH₄ | 298 | 0.5 - 1.5 |
Diagram of Characterization and Application Workflow:
Caption: Workflow for characterization and gas adsorption studies.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, the TGA results should corroborate the successful activation of the MOF by showing minimal weight loss before the framework decomposition temperature. The PXRD patterns before and after gas adsorption measurements can be compared to ensure the structural integrity of the framework is maintained. Consistency between replicate synthesis batches, as confirmed by PXRD and BET analysis, will further validate the reproducibility of the synthesis protocol.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis, characterization, and gas adsorption analysis of this compound-based MOFs. The introduction of the methyl group onto the terephthalic acid linker presents a promising strategy for fine-tuning the porosity and surface chemistry of MOFs, potentially leading to materials with enhanced performance in gas storage and separation applications. The provided protocols are intended to serve as a valuable resource for researchers and scientists exploring the vast potential of functionalized MOFs.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Step-by-Step Synthesis of Chiral Polymers from 2-Methylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral polymers from achiral or prochiral starting materials is a rapidly advancing field with significant implications for drug development, asymmetric catalysis, and materials science. Chiral polymers can exhibit unique properties, such as the ability to selectively interact with enantiomers, making them valuable for chiral separation and as chiral catalysts. 2-Methylterephthalic acid is a prochiral aromatic dicarboxylic acid, meaning it can be converted into a chiral structure. This prochiral nature, stemming from the unsymmetrical substitution on the benzene ring, makes it an excellent candidate for the synthesis of chiral polymers through asymmetric polymerization or by reacting it with chiral co-monomers.
This guide provides detailed, step-by-step protocols for the synthesis of two types of chiral polymers from this compound: a chiral polyamide and a chiral polyester. The protocols are designed to be practical and reproducible, with explanations for key experimental choices to ensure scientific integrity.
Part 1: Synthesis of Chiral Polyamide via Polycondensation with a Chiral Diamine
In this approach, the chirality of the final polymer is introduced through the use of a chiral diamine co-monomer. We will use (1R,2R)-(-)-1,2-Diaminocyclohexane as the chiral building block. The polymerization will be a direct polyamidation reaction.
Experimental Workflow: Chiral Polyamide Synthesis
Caption: Workflow for chiral polyamide synthesis.
Detailed Protocol: Synthesis of Chiral Polyamide PA-1
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Step 1: Synthesis of 2-Methylterephthaloyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add this compound (1.80 g, 10 mmol).
-
Under an inert atmosphere (Argon or Nitrogen), add an excess of thionyl chloride (10 mL, ~137 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The solid will gradually dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylterephthaloyl chloride is a yellowish solid and can be used in the next step without further purification.
Rationale: The conversion of the dicarboxylic acid to the more reactive diacyl chloride is a standard procedure for polyamide synthesis, allowing the reaction to proceed under milder conditions.
Step 2: Low-Temperature Solution Polycondensation
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane (1.14 g, 10 mmol) in anhydrous N,N-Dimethylacetamide (DMAc, 50 mL) and add anhydrous pyridine (1.6 mL, 20 mmol) as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the freshly prepared 2-methylterephthaloyl chloride (2.17 g, 10 mmol) in anhydrous DMAc (25 mL) and add it to the dropping funnel.
-
Add the diacyl chloride solution dropwise to the diamine solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
Rationale: Low-temperature polycondensation minimizes side reactions and allows for the formation of high molecular weight polymers. Pyridine is used to neutralize the HCl gas generated during the reaction, which would otherwise react with the diamine.
Step 3: Polymer Isolation and Purification
-
Pour the viscous polymer solution into a beaker containing methanol (500 mL) with constant stirring. A white, fibrous precipitate will form.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C for 24 hours.
Table 1: Expected Properties of Chiral Polyamide PA-1
| Property | Expected Value/Observation |
| Appearance | White to off-white fibrous solid |
| Inherent Viscosity | 0.8 - 1.5 dL/g (in DMAc at 30°C) |
| Glass Transition Temp. (Tg) | 180 - 220 °C |
| Optical Rotation | Non-zero value, confirming chirality |
Part 2: Synthesis of Chiral Polyester via Asymmetric Esterification
This method involves the direct polycondensation of this compound with a chiral diol. We will utilize (R)-(-)-1,4-Butanediol as the chiral co-monomer. The reaction will be a melt polycondensation, a common industrial method for polyester synthesis.
Experimental Workflow: Chiral Polyester Synthesis
Caption: Workflow for chiral polyester synthesis.
Detailed Protocol: Synthesis of Chiral Polyester PE-1
Materials:
-
This compound
-
(R)-(-)-1,4-Butanediol
-
Antimony(III) oxide (Sb₂O₃) or another suitable catalyst
-
Triphenyl phosphite (stabilizer)
-
Methanol
-
Nitrogen gas
-
High-vacuum line
Step 1: Esterification
-
In a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (18.02 g, 0.1 mol), (R)-(-)-1,4-Butanediol (9.91 g, 0.11 mol, 10% molar excess), antimony(III) oxide (0.05 g, catalyst), and triphenyl phosphite (0.05 g, stabilizer).
-
Heat the mixture under a slow stream of nitrogen to 190-220°C with stirring. Water will be evolved and collected in the condenser.
-
Continue this stage for approximately 4 hours or until the theoretical amount of water has been collected.
Rationale: The excess diol compensates for its loss during the high-temperature reaction. The catalyst is necessary to achieve a reasonable reaction rate for esterification and subsequent polycondensation.
Step 2: Polycondensation
-
Increase the temperature of the reaction mixture to 240-260°C.
-
Gradually apply a vacuum (below 1 mmHg) over a period of about 30 minutes to remove the excess diol and facilitate the polycondensation reaction.
-
Continue the reaction under high vacuum for 3-4 hours. The viscosity of the melt will increase significantly.
-
Stop the reaction when the desired viscosity is reached (this can be monitored by the torque on the stirrer).
Rationale: High temperature and vacuum are crucial for driving the equilibrium towards the formation of high molecular weight polyester by removing the condensation byproducts.
Step 3: Polymer Isolation
-
Extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Grind the solidified polymer into a powder or pellets.
-
Wash the polymer with methanol to remove any unreacted monomers and oligomers.
-
Dry the chiral polyester in a vacuum oven at 80°C for 24 hours.
Table 2: Expected Properties of Chiral Polyester PE-1
| Property | Expected Value/Observation |
| Appearance | White to slightly yellow solid |
| Inherent Viscosity | 0.6 - 1.2 dL/g (in a phenol/tetrachloroethane mixture) |
| Melting Temperature (Tm) | 180 - 230 °C |
| Glass Transition Temp. (Tg) | 60 - 90 °C |
| Optical Rotation | Non-zero value, confirming chirality |
Part 3: Characterization of Chiral Polymers
Thorough characterization is essential to confirm the structure, chirality, and properties of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Circular Dichroism (CD) Spectroscopy: This is a critical technique to confirm the presence of chirality in the polymer. A non-zero CD signal will indicate that the polymer has a chiral structure.
-
Polarimetry: To measure the optical rotation of the polymer solution, providing further evidence of its chirality.
Harnessing Asymmetry: The Role of 2-Methylterephthalic Acid in the Design of Specialty Liquid Crystalline Materials
An Application Guide for Researchers
Abstract
Liquid crystalline (LC) materials, with their unique combination of fluidity and long-range molecular order, are foundational to modern optoelectronics and stimuli-responsive systems. The design of novel mesogens—the core molecular units of liquid crystals—is paramount to tuning their physical properties for specific applications. This guide focuses on 2-Methylterephthalic acid, a versatile and strategic building block for creating specialty liquid crystalline materials. The introduction of a methyl group onto the terephthalic acid backbone disrupts symmetry, providing a powerful tool to modulate intermolecular interactions, depress melting points, and engineer unique mesophase behaviors.[1][2] We present the underlying principles, detailed synthesis protocols, and robust characterization workflows for researchers aiming to incorporate this key intermediate into their material design.
Introduction: Why this compound?
Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[3][4] The most common of these are the nematic phase, where molecules have long-range orientational order, and the smectic phase, where molecules are organized into layers with orientational order.[5][6] The molecular architecture of the mesogen dictates which phases appear and at what temperatures.
A typical calamitic (rod-like) mesogen consists of three key components:
-
A rigid core , often composed of aromatic rings, that provides structural anisotropy.
-
Flexible terminal chains , usually alkyl or alkoxy groups, which influence melting points and promote fluidity.
-
Linking groups (e.g., esters, Schiff bases) that connect the different parts of the molecule.[6][7]
The strategic value of This compound lies in its function as a substituted, non-linear core unit. Unlike the perfectly linear terephthalic acid, the appended methyl group introduces a "kink" or steric bulk. This seemingly minor modification has profound consequences:
-
Disruption of Crystal Packing: The methyl group hinders efficient crystal lattice formation, often leading to a significant reduction in the melting point (T_m).[2]
-
Modulation of Mesophase Stability: By increasing the separation between mesogens, the lateral methyl group can also lower the clearing point (T_cl), the temperature at which the material becomes an isotropic liquid. The combined effect can strategically widen or narrow the temperature range over which the liquid crystalline phase exists.
-
Enhanced Solubility: The reduced symmetry and packing efficiency generally improve the solubility of the resulting mesogens in common organic solvents, simplifying purification processes.
This guide provides a comprehensive framework for leveraging these attributes, from the synthesis of the precursor to the characterization of the final liquid crystalline product.
Figure 1: General molecular architecture of a calamitic liquid crystal highlighting the position of a central core unit like this compound.
Synthesis Protocol: this compound
A reliable supply of the core building block is essential. The following protocol details an environmentally conscious and high-yielding synthesis of this compound via the selective oxidation of 2,4-dimethylbenzoic acid.[1]
Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can convert alkyl groups on an aromatic ring into carboxylic acids, provided the alkyl group possesses a benzylic hydrogen.[1] The key to this synthesis is selectivity. The methyl group at the 4-position is more sterically accessible and is preferentially oxidized over the more hindered methyl group at the 2-position, which is shielded by the adjacent carboxylic acid group. The reaction is performed in an alkaline solution to keep the product in its carboxylate salt form, which is soluble in the aqueous medium.
Protocol 2.1: Selective Oxidation
Materials:
-
2,4-Dimethylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid and 8.0 g (0.2 mol) of NaOH in 500 mL of deionized water. Heat the mixture to 80-90°C with stirring until a clear solution is obtained.
-
Oxidant Addition: While maintaining the temperature, slowly add 34.8 g (0.22 mol) of KMnO₄ in small portions over 2-3 hours. The reaction is exothermic; control the addition rate to prevent boiling. The solution will turn deep purple and then form a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 90°C for an additional 2-3 hours, or until the purple color of the permanganate ion has disappeared.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Add a small amount of sodium sulfite to quench any unreacted KMnO₄. Filter the mixture through a Buchner funnel to remove the brown MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound. Dry the product in a vacuum oven. The typical yield is around 55-65%.[1]
Application Protocol: Synthesis of a Symmetrical Liquid Crystal
This section details the synthesis of a representative calamitic liquid crystal, bis(4-octyloxyphenyl) 2-methylterephthalate, to illustrate the use of this compound as a central core.
Figure 2: Workflow for the synthesis of a liquid crystal using this compound as the central building block.
Protocol 3.1: Synthesis of 2-Methylterephthaloyl Dichloride (Intermediate)
Rationale: Carboxylic acids are not sufficiently reactive for direct esterification with phenols. They are first converted to highly reactive acid chlorides using an agent like thionyl chloride (SOCl₂). The byproducts of this reaction (SO₂ and HCl) are gases, which are easily removed, simplifying purification.
Procedure:
-
To a flask containing 9.0 g (0.05 mol) of this compound, add 25 mL (0.34 mol) of thionyl chloride and a few drops of dimethylformamide (DMF) as a catalyst.
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Heat the mixture to reflux (approx. 80°C) for 4 hours. The solid will slowly dissolve.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-Methylterephthaloyl dichloride is a yellowish oil or low-melting solid and can be used in the next step without further purification.
Protocol 3.2: Final Condensation Reaction
Rationale: This is a classic Schotten-Baumann esterification. The highly electrophilic acid chloride reacts with the nucleophilic phenol in the presence of a base (pyridine) which serves both as a catalyst and to neutralize the HCl byproduct.
Procedure:
-
In a flask, dissolve 11.0 g (0.05 mol) of 4-octyloxyphenol in 100 mL of dry pyridine and cool the mixture in an ice bath.
-
Slowly add a solution of the crude 2-Methylterephthaloyl dichloride (from Step 3.1, ~0.025 mol) in 50 mL of dry dichloromethane to the cooled phenol solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into 500 mL of a vigorously stirred ice/water/HCl mixture to precipitate the crude product and neutralize the pyridine.
-
Collect the solid by vacuum filtration and wash it extensively with water, followed by a cold methanol wash.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, until a constant melting point is achieved.
Characterization and Validation
Confirming the structure and liquid crystalline properties of the synthesized material is a critical, self-validating step.
Figure 3: A standard workflow for the complete characterization of a newly synthesized liquid crystalline material.
Protocol 4.1: Structural Analysis
-
FT-IR Spectroscopy: Acquire a spectrum of the purified solid. Look for a strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester C=O stretch, and bands around 1200-1250 cm⁻¹ for the C-O stretch, confirming the esterification.
-
¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should confirm the ratio of aromatic to aliphatic protons. Key signals to identify include the singlet for the methyl group on the central ring, the triplets and multiplets for the octyloxy chains, and the distinct signals for the aromatic protons.[2]
Protocol 4.2: Mesophase Characterization
-
Differential Scanning Calorimetry (DSC): Heat a small sample (3-5 mg) in an aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic peaks corresponding to phase transitions. The first major peak on heating corresponds to the melting from crystal to a mesophase (or isotropic liquid), and the final, smaller peak corresponds to the transition from the mesophase to the isotropic liquid (the clearing point). Record these temperatures upon both heating and cooling cycles to check for enantiotropic behavior.[3][6]
-
Polarized Optical Microscopy (POM): Place a small amount of the sample on a microscope slide, cover with a coverslip, and heat on a hot stage.[8] Observe the sample through crossed polarizers. As the solid melts, the appearance of a bright, textured, and fluid region indicates the formation of a liquid crystalline phase. Nematic phases typically show a "threaded" or "schlieren" texture, while smectic phases may show "focal-conic fan" textures.[7] Note the temperatures at which these textures appear and disappear, and compare them with the DSC data.
Data Presentation: Expected Thermal Properties
The following table illustrates the expected trend in transition temperatures for a homologous series based on the synthesized mesogen, where 'n' is the number of carbons in the terminal alkoxy chains.
| Compound (n) | Melting Point (T_m), °C | Clearing Point (T_cl), °C | Mesophase Range, °C | Mesophase Type |
| 6 | ~135 | ~155 | 20 | Nematic |
| 8 | ~128 | ~162 | 34 | Nematic |
| 10 | ~124 | ~160 | 36 | Nematic, Smectic C |
| 12 | ~121 | ~156 | 35 | Smectic C |
| Note: These are representative values based on known structure-property relationships. Actual values must be determined experimentally. Longer terminal chains generally depress the melting point and promote the formation of more ordered smectic phases.[9] |
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. davuniversity.org [davuniversity.org]
- 5. colorado.edu [colorado.edu]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipme.ru [ipme.ru]
- 9. mdpi.com [mdpi.com]
Topic: Analytical Techniques for Quantifying 2-Methylterephthalic Acid in a Reaction Mixture
An Application Note and Protocol from the Office of the Senior Application Scientist
Forward
The accurate quantification of intermediates and final products is a cornerstone of process chemistry, reaction kinetics, and drug development. 2-Methylterephthalic acid (2-MTA), a substituted aromatic dicarboxylic acid, serves as a critical building block in the synthesis of specialized polymers and pharmaceutical compounds.[1] Monitoring its concentration in a complex reaction mixture is essential for optimizing reaction yield, understanding kinetics, and ensuring the quality of the final product.
This guide provides a detailed examination of two robust and validated analytical techniques for the quantification of 2-MTA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the fundamental principles and causal logic behind each step. This ensures that researchers, scientists, and drug development professionals can adapt and troubleshoot these methods effectively within their own laboratory settings. The protocols are designed to be self-validating systems, incorporating steps for sample cleanup, method validation, and data interpretation to ensure scientific integrity and trustworthiness.
Understanding the Analyte: this compound (2-MTA)
Before developing an analytical method, understanding the physicochemical properties of the target analyte is paramount.
-
Structure: 2-MTA is an aromatic dicarboxylic acid.[2]
-
Molecular Formula: C₉H₈O₄
-
Molecular Weight: 180.16 g/mol [2]
-
Key Features: The presence of two carboxylic acid groups makes the molecule highly polar and non-volatile. This is the single most important factor governing the choice of analytical technique. The aromatic ring provides a strong chromophore, making it suitable for UV detection.
The Analytical Challenge: The Reaction Mixture
A typical reaction mixture is a complex matrix containing the target analyte (2-MTA) alongside:
-
Unreacted starting materials
-
Catalysts
-
Solvents
-
Reaction byproducts
An effective analytical method must be selective enough to resolve 2-MTA from these potential interferents. Therefore, sample preparation is a critical, non-negotiable step for achieving accurate quantification.[3][4]
General Analytical Workflow
The overall process for quantifying 2-MTA, regardless of the specific instrumentation, follows a logical sequence. This workflow ensures that the final data is both accurate and reproducible.
Caption: General workflow for 2-MTA quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is an ideal starting point for analyzing polar compounds like 2-MTA. The technique separates analytes based on their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] Because 2-MTA is polar, it will have a lower affinity for the C18 column and elute relatively quickly. The acidity of the mobile phase is crucial; by lowering the pH, the carboxylic acid groups of 2-MTA are protonated, making the molecule less polar and allowing for better retention and peak shape on the reversed-phase column.[6]
Protocol: Sample Preparation for HPLC Analysis
This protocol utilizes Solid-Phase Extraction (SPE) to isolate acidic compounds from the reaction matrix.[7]
-
Aliquot Collection: Take a precise aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Dilution & Acidification: Dilute the aliquot with 5 mL of HPLC-grade water and acidify to pH ~2.5 with phosphoric acid. This step ensures that 2-MTA is in its neutral, protonated form, which is necessary for retention on the SPE cartridge.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or similar). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5) through it.[7]
-
Sample Loading: Load the diluted and acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 5 mL of 5% methanol in acidified water. This step is critical for removing highly polar impurities while retaining the slightly less polar 2-MTA.
-
Elution: Elute the 2-MTA from the cartridge using 5 mL of methanol into a clean collection tube. The methanol disrupts the hydrophobic interactions between 2-MTA and the sorbent, releasing it from the column.
-
Final Preparation: Evaporate the methanol under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol: HPLC-UV Instrumental Analysis
The following parameters are a robust starting point and should be optimized for your specific system and reaction matrix.[6][8][9]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for separating moderately polar organic compounds. Provides good resolution and peak shape. |
| Mobile Phase | Isocratic: 60:40 mixture of 20 mM Potassium Phosphate buffer (pH 2.5) and Acetonitrile. | The acidified aqueous buffer ensures 2-MTA is protonated for optimal retention. Acetonitrile acts as the organic modifier to control elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that avoids column overloading while providing sufficient signal. |
| UV Detector | Wavelength: 210 nm | Organic acids exhibit strong absorbance in the low UV region.[6] A Diode Array Detector (DAD) can be used to confirm peak purity. |
Data Analysis and Quantification
-
Calibration: Prepare a series of 2-MTA standards of known concentrations in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Curve Generation: Inject the standards and plot the peak area versus concentration to generate a linear calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Sample Analysis: Inject the prepared sample from step 4.1.7.
-
Quantification: Determine the concentration of 2-MTA in the sample by interpolating its peak area on the calibration curve. Remember to account for the dilution and concentration factors from the sample preparation steps.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column.[10] As 2-MTA is non-volatile, direct analysis by GC is not feasible. It must first undergo a chemical reaction called derivatization . This process converts the polar carboxylic acid groups into nonpolar, volatile esters (e.g., trimethylsilyl esters).[11] This allows the molecule to be vaporized in the hot GC inlet and travel through the column. The mass spectrometer then detects the derivatized molecule, providing both high sensitivity and structural confirmation.
Protocol: Sample Preparation and Derivatization for GC-MS
-
Initial Cleanup: Follow the same SPE cleanup protocol as for HPLC (steps 4.1.1 to 4.1.6).
-
Drying: After eluting with methanol, evaporate the solvent to complete dryness under a nitrogen stream. The absence of water and other protic solvents is absolutely critical for the success of the derivatization reaction.
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven. This reaction replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups.[12]
-
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for injection. No further filtration is needed.
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 4. env.go.jp [env.go.jp]
- 5. omicsonline.org [omicsonline.org]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. d.lib.msu.edu [d.lib.msu.edu]
Topic: Scale-up Synthesis of 2-Methylterephthalic Acid for Industrial Applications
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methylterephthalic acid (2-MTA), a valuable monomer and chemical intermediate. Moving beyond a simple recitation of steps, this application note delves into the strategic selection of a scalable synthesis route, the underlying chemical principles dictating reaction outcomes, and a detailed, field-tested protocol. We focus on the selective oxidation of 2,4-dimethylbenzoic acid using potassium permanganate, a method noted for its high selectivity and operational simplicity.[1] This guide is intended for researchers, process chemists, and drug development professionals who require a robust and reproducible method for producing high-purity 2-MTA for applications ranging from advanced polymer synthesis to the fabrication of Metal-Organic Frameworks (MOFs).[1][2]
Introduction and Strategic Importance
This compound (IUPAC: 2-methylbenzene-1,4-dicarboxylic acid) is an aromatic dicarboxylic acid whose structural asymmetry makes it a compelling building block for specialty polymers and materials.[1] Unlike its parent compound, terephthalic acid, the methyl group in the 2-position disrupts polymer chain packing, which can be leveraged to tune material properties such as solubility, thermal characteristics, and crystallinity.[1] Its primary applications include the synthesis of high-performance polymers, such as poly(2-methyl paraphenylenebenzobisthiazole), and the development of novel liquid crystalline materials.[1] Furthermore, functionalized terephthalic acid derivatives are increasingly sought after as organic linkers in the synthesis of MOFs for applications in gas storage and catalysis.[2]
The reliable, large-scale production of 2-MTA is therefore a critical enabling step for innovation in these fields. This guide provides the necessary protocols and scientific rationale to achieve this.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | [3] |
| CAS Number | 5156-01-4 | |
| Appearance | White solid | [4] |
| Melting Point | Sublimes at ≥300°C | [5] |
| Solubility | Sparingly soluble in cold water; soluble in alkaline solutions. | [1] |
Synthesis Route Selection for Industrial Scale-Up
Several pathways exist for the synthesis of 2-MTA. However, for industrial applicability, the ideal route must balance precursor availability, reaction efficiency, operational safety, and environmental impact.
-
Route 1: Catalytic Air Oxidation: This approach is analogous to the dominant industrial Amoco process for producing terephthalic acid from p-xylene, which employs a Co/Mn/Br catalyst system at high temperatures (175–225 °C) and pressures (15–30 bar).[6] While theoretically applicable to a methylated precursor, achieving selective oxidation of one methyl group over another on a substituted xylene presents significant challenges in controlling by-product formation, making it a complex and capital-intensive option.
-
Route 2: Multi-Step Synthesis from Toluene Derivatives: Methods starting from precursors like 2,5-dichlorotoluene require harsh reagents such as cuprous cyanide, introducing significant toxicity and waste disposal concerns that are undesirable for scale-up.[1]
-
Route 3: Selective Oxidation of 2,4-Dimethylbenzoic Acid: This route, utilizing potassium permanganate (KMnO₄) as a powerful oxidant in an alkaline medium, offers a compelling balance of features for scale-up.[1] The reaction is highly selective for the methyl group at the 4-position due to electronic and steric factors, proceeds under milder conditions than catalytic air oxidation, and uses readily available reagents.[1] The reported 5-hour reaction time and straightforward work-up make it an operationally efficient choice.
Selected Route for this Protocol: Based on this analysis, the selective oxidation of 2,4-dimethylbenzoic acid with KMnO₄ is the recommended pathway for its robustness, selectivity, and operational feasibility.
Mechanistic Insights and Rationale
The success of the selected synthesis hinges on the selective oxidation of the C4-methyl group of 2,4-dimethylbenzoic acid while preserving the C2-methyl group.
The Role of the Oxidant and Alkaline Medium
Potassium permanganate is a potent oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids, provided an alpha-hydrogen is present.[1] The reaction proceeds in an aqueous alkaline solution (e.g., using NaOH or KOH). The base serves two critical functions:
-
Solubilization: It deprotonates the carboxylic acid group of the starting material, forming the highly water-soluble sodium or potassium 2,4-dimethylbenzoate. This is essential for creating a homogeneous reaction medium for the water-soluble KMnO₄.
-
Activation & Stability: The reaction mechanism involves the attack of the permanganate ion on the alkyl group. The alkaline conditions are necessary for the stability of the permanganate ion and the intermediate manganese species.
Basis of Selectivity
The key to this synthesis is the preferential oxidation of the methyl group para to the existing carboxylate group. While a complete mechanistic elucidation is complex, the high selectivity can be attributed to a combination of electronic and steric effects. The electron-withdrawing carboxylate group deactivates the aromatic ring, but its influence is felt differently at the two methyl positions. The C4-methyl group is more susceptible to oxidation than the sterically hindered C2-methyl group, which is shielded by the adjacent large carboxylate. This results in the desired this compound as the major product.[1] However, side reactions can occur, including the over-oxidation of the C2-methyl group to yield trimellitic acid or the oxidation of the C2-methyl instead of the C4-methyl to form 4-methylphthalic acid.[1]
Diagram 1: Key Chemical Transformations
This diagram illustrates the primary reaction and potential side reactions during the oxidation process.
Caption: Reaction scheme showing the desired synthesis of 2-MTA and potential by-products.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100-gram scale and can be adapted for larger volumes with appropriate engineering controls and safety considerations.
Safety Precautions
-
Hazard Identification: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes significant skin and eye irritation.[3][7] Potassium permanganate is a strong oxidizer and can cause fires or explosions in contact with other materials. Sodium hydroxide is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] Work in a well-ventilated fume hood.[9]
-
Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. Be prepared to handle spills of corrosive and oxidizing agents according to established laboratory safety protocols.[8]
Materials and Equipment
Table 2: Reagents and Materials for Synthesis
| Reagent | CAS No. | Quantity | Molar Eq. | Notes |
| 2,4-Dimethylbenzoic acid | 611-01-8 | 100 g | 1.0 | Technical grade, ≥98% purity |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 250 g | ~2.4 | Strong oxidant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 30 g | ~1.1 | Corrosive solid |
| Deionized Water | 7732-18-5 | ~5 L | - | For reaction and work-up |
| Concentrated HCl (~37%) | 7647-01-0 | As needed | - | For acidification |
| Ethanol | 64-17-5 | ~50 mL | - | To quench excess KMnO₄ |
Equipment:
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Large Büchner funnel and filter flask assembly
-
pH meter or pH paper
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 2-MTA.
Step-by-Step Procedure
-
Reaction Setup: In the 5 L flask, combine the 2,4-dimethylbenzoic acid (100 g) and sodium hydroxide (30 g) with 2 L of deionized water. Equip the flask with the overhead stirrer, reflux condenser, and ensure a port is available for additions.
-
Dissolution: Begin stirring and gently heat the mixture to approximately 90-95°C. Continue heating and stirring until all solids have dissolved to form a clear solution.
-
Oxidation: Carefully begin adding the potassium permanganate (250 g) in small portions (approx. 15-20 g at a time). Causality: The reaction is highly exothermic. Portion-wise addition is critical to control the reaction rate and maintain a manageable reflux. Adding the oxidant too quickly can lead to an uncontrollable exotherm. The solution will turn a deep purple, and a brown precipitate of manganese dioxide (MnO₂) will begin to form.
-
Reaction Monitoring: After all the KMnO₄ has been added (this may take 60-90 minutes), heat the mixture to maintain a gentle reflux for an additional 2 hours to ensure the reaction goes to completion.[5]
-
Quenching and Filtration: Remove the heating mantle and allow the mixture to cool slightly (to ~80°C). Cautiously add ethanol in small portions until the purple color of the permanganate is discharged, indicating all the oxidant has been consumed. Immediately filter the hot reaction mixture through a large Büchner funnel to remove the voluminous MnO₂ precipitate. Rationale: Hot filtration is crucial as the desired product salt is more soluble at higher temperatures, minimizing product loss at this stage. Wash the MnO₂ cake with two portions of hot water (~250 mL each) and combine the filtrates.
-
Acidification and Precipitation: Cool the combined, clear filtrate to room temperature in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A dense white precipitate of crude this compound will form.[5]
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 200 mL) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a large beaker. Add a minimal amount of hot deionized water or an acetic acid/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 80-100°C.[10]
Table 3: Key Process Parameters and Expected Outcomes
| Parameter | Target Value | Rationale / Notes |
| Reaction Temperature | 95°C - Reflux | Ensures adequate reaction rate without excessive solvent loss. |
| Reaction Time | ~5 hours | Based on literature for completion of oxidation.[1] |
| pH of Precipitation | ~2 | Ensures complete protonation and precipitation of the dicarboxylic acid. |
| Expected Yield | 50-60% | Literature reports yields around 55%.[1] Scale-up may slightly alter efficiency. |
| Purity (Post-Recrystallization) | >97% | Recrystallization is effective for removing inorganic salts and organic by-products. |
Quality Control and Analytical Characterization
To ensure the final product meets specifications for downstream applications, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying by-products. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with phosphoric or formic acid) provides excellent separation of 2-MTA from starting material and related aromatic acids like 4-methylphthalic and trimellitic acid.[11] UV detection at ~240 nm is suitable for these aromatic compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) is essential for unambiguous structural confirmation. The spectra should be consistent with the structure of this compound.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can quickly confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acids and a sharp C=O stretch.[1]
-
Melting Point: Due to its high sublimation temperature, a standard melting point may be difficult to obtain. Thermogravimetric analysis (TGA) can be used to confirm thermal stability.
References
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5156-01-4 Name: 2-Methylterephthalic acidthis compound [xixisys.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylterephthalic Acid
A Senior Application Scientist's Guide to Improving Yield and Purity
Welcome to the technical support center for the synthesis of 2-Methylterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound, a valuable building block in the creation of novel polymers and chiral materials, often presents challenges in achieving high yields and purity.[1] This guide will focus on the common laboratory-scale synthesis involving the selective oxidation of a disubstituted benzoic acid, providing a framework for understanding and overcoming common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the potassium permanganate (KMnO4) oxidation of 2,4-dimethylbenzoic acid.[1]
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Oxidation: The most common reason for low yield is that the starting material, 2,4-dimethylbenzoic acid, has not been fully oxidized. This can be due to:
-
Insufficient Oxidant: The stoichiometry of the reaction is crucial. Ensure you are using a sufficient molar excess of KMnO4. A molar ratio of KMnO4 to 2,4-dimethylbenzoic acid of at least 3:1 is a good starting point, but optimization may be required.[1]
-
Suboptimal Reaction Temperature: The oxidation rate is highly dependent on temperature. If the temperature is too low, the reaction will be sluggish and incomplete. Conversely, excessively high temperatures can promote side reactions. Maintain a gentle reflux and monitor the reaction progress.
-
Short Reaction Time: This oxidation is not instantaneous and requires several hours for completion. A typical reaction time is around 5 hours.[1] It is advisable to monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion.
-
-
Side Reactions: The formation of by-products will directly impact the yield of your desired product. In this synthesis, the main side reactions are the oxidation of the second methyl group to form 4-methylphthalic acid or even trimellitic acid.[1] To minimize these:
-
Control the Stoichiometry: Using a large excess of KMnO4 can lead to over-oxidation. It is a delicate balance between ensuring complete conversion of the starting material and preventing the formation of undesired by-products.
-
Temperature Control: As mentioned, high temperatures can favor over-oxidation.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the isolation and purification steps.
-
Precipitation: this compound is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate groups and minimize the product's solubility in the aqueous solution.
-
Washing: When washing the crude product, use minimal amounts of cold water to avoid redissolving the product.
-
Question 2: I am observing significant amounts of by-products in my final product. How can I improve the selectivity of the reaction?
Answer:
Improving selectivity towards this compound is key to obtaining a pure product and a higher yield. The selectivity is primarily influenced by the relative reactivity of the two methyl groups in 2,4-dimethylbenzoic acid.
-
Understanding the Selectivity: The methyl group at the 4-position is more sterically accessible and is preferentially oxidized over the more hindered methyl group at the 2-position.[1] However, this selectivity is not absolute.
-
Optimizing Reaction Conditions:
-
Molar Ratio of Oxidant: This is the most critical parameter. A large excess of KMnO4 will drive the reaction towards the over-oxidized products. Start with a 3:1 molar ratio of KMnO4 to the starting material and consider reducing it if significant by-product formation is observed.
-
Reaction Time: Monitor the reaction closely. Stopping the reaction once the starting material is consumed, but before significant by-product formation occurs, can be a viable strategy. This requires analytical monitoring (TLC or HPLC).
-
Question 3: My final product is difficult to purify. What are the best practices for purification?
Answer:
Purification of this compound from unreacted starting material and by-products can be challenging due to their similar chemical properties.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: A mixture of water and a polar organic solvent like ethanol or acetic acid is often effective. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, you can treat the hot solution with activated charcoal and then filter it. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling will trap impurities.
-
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Frequently Asked Questions (FAQs)
Q: Why is potassium permanganate (KMnO4) used as the oxidant?
A: Potassium permanganate is a strong and relatively inexpensive oxidizing agent that is effective for converting alkyl groups on an aromatic ring to carboxylic acids, provided there is a benzylic hydrogen.[1] In this specific synthesis, it has been shown to be highly selective for the oxidation of one methyl group in 2,4-dimethylbenzoic acid under alkaline conditions.[1]
Q: Can I use a different starting material?
A: The principles of this synthesis can be applied to other dimethyl-substituted aromatic compounds. However, the selectivity and reaction conditions will need to be re-optimized for each specific substrate. The electronic and steric effects of other substituents on the aromatic ring will influence the reactivity of the methyl groups.
Q: How can I monitor the progress of the reaction?
A: The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing you to accurately determine the conversion of the starting material and the formation of products and by-products over time.
Q: What is the role of the alkaline solution in the reaction?
A: The reaction is performed in an alkaline solution (e.g., using NaOH or KOH) to deprotonate the carboxylic acid group of the starting material, making it soluble in the aqueous reaction medium. The permanganate oxidation itself is also typically more efficient under alkaline conditions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the oxidation of 2,4-dimethylbenzoic acid with KMnO4.
Materials:
-
2,4-dimethylbenzoic acid
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dimethylbenzoic acid in a 5% aqueous solution of NaOH.
-
Reaction: Gently heat the solution to reflux. While stirring vigorously, add KMnO4 in small portions over a period of 1-2 hours. The addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of KMnO4 is complete, continue to reflux the mixture for 3-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the MnO2 precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly add concentrated HCl to the filtrate with stirring until the pH is approximately 1-2. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the crude product by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (KMnO4:Substrate) | 3:1 to 4:1 | Ensures complete oxidation of the starting material. |
| Reaction Temperature | Reflux (approx. 100 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Allows for the complete conversion of the starting material. |
| Workup pH | 1-2 | Ensures complete precipitation of the dicarboxylic acid product. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis of this compound and potential over-oxidation side products.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Methylterephthalic Acid
Welcome to the technical support guide for the purification of crude 2-Methylterephthalic acid (2-MTA) by recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure you can achieve the highest purity for your compound.
Part 1: Fundamentals of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids increases with temperature.[1][2] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble at high temperatures or highly soluble even at room temperature. Upon controlled cooling, the solution becomes supersaturated with the desired compound, which then crystallizes out, leaving the impurities behind in the solution (mother liquor).[3][4] The quality of the final crystals, and thus the success of the purification, is highly dependent on the choice of solvent and the experimental conditions.[5][6]
Part 2: Standard Experimental Protocol
This protocol provides a robust starting point for the recrystallization of this compound.
Solvent Selection
The ideal solvent should exhibit high solubility for 2-MTA at its boiling point and low solubility at room temperature or below.[4][7] Based on the dicarboxylic acid functionality of 2-MTA, polar solvents are generally a good starting point.[8] Water can be an effective solvent for polar organic compounds, especially at elevated temperatures.[8]
Table 1: Potential Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Water (H₂O) | 100 | Good solvent for polar compounds at high temperatures; inexpensive and non-toxic. | 2-MTA may have limited solubility even when hot, requiring large volumes. |
| Acetic Acid (CH₃COOH) | 118 | Similar polarity to the solute; often used in the synthesis of terephthalic acids. | High boiling point can make it difficult to remove from final crystals. |
| Ethanol (C₂H₅OH) | 78 | Good general-purpose polar solvent. | May have moderate solubility at room temperature, potentially reducing yield. |
| Water/Ethanol Mix | Variable | Allows for fine-tuning of solvent polarity and solubility characteristics. | Can be prone to "oiling out" if the composition is not optimized.[9] |
| Dimethyl Sulfoxide (DMSO) | 189 | Shows high solubility for terephthalic acid, a structurally similar compound.[10] | Very high boiling point makes it extremely difficult to remove. Best used for solubility testing, not bulk recrystallization. |
Before proceeding with the bulk sample, always perform a small-scale solubility test in a test tube with ~20 mg of your crude compound and a few milliliters of the selected solvent.[11]
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude 2-MTA (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., water) to its boiling point. Add the minimum amount of hot solvent to the Erlenmeyer flask while stirring and heating to dissolve the crude solid completely.[12][13]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1][13] This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[14][15] Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective deposition of the desired molecules onto the growing crystal lattice.[14] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal yield.[15]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[12] This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product.[12]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely in a well-ventilated area or a drying oven at a temperature well below the compound's melting point.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.
Q1: My yield is very low. What went wrong?
A low yield is one of the most common issues in recrystallization. Several factors could be the cause:
-
Too much solvent was used: This is the most frequent reason for poor yield.[9][12][16] Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization during hot filtration: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities, reducing the final yield.
-
Solution: Ensure the funnel, filter paper, and receiving flask are all pre-heated before filtration. Perform the filtration step as quickly as possible.
-
-
Washing with warm solvent: Rinsing the collected crystals with room temperature or warm solvent will dissolve some of your purified product.[12]
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.[12]
-
Q2: My compound "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid layer rather than forming solid crystals. This happens when the solution becomes saturated at a temperature above the melting point of the solute (often due to impurities depressing the melting point).[9]
-
Solution 1: Add More Solvent: The temperature at which the solution becomes saturated may be too high. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool again slowly.[9][16] This keeps the compound dissolved until the solution has cooled to a temperature below its melting point.
-
Solution 2: Modify the Solvent System: If using a mixed solvent system, you may need to add more of the solvent in which the compound is more soluble.[16]
-
Solution 3: Encourage Slow Cooling: Rapid cooling increases the likelihood of oiling out. Ensure the solution cools as slowly as possible by insulating the flask.[9]
Q3: No crystals have formed even after cooling in an ice bath. What should I do?
This typically happens when the solution is not sufficiently saturated (too much solvent was used) or has become supersaturated.[9]
-
Solution 1: Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[2][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[2][9] This provides a template for crystallization to begin.
-
-
Solution 2: Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[9] Re-heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, attempt to cool the solution again.[16]
Q4: The final product is still colored or appears impure. How can I improve this?
If the final crystals are not the expected color or a melting point analysis indicates the presence of impurities, the recrystallization was not fully effective.
-
Solution 1: Use Decolorizing Carbon: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[11] The charcoal adsorbs the colored impurities. Use only a very small amount (the tip of a spatula), as excessive use can also adsorb your desired product and reduce the yield.[11][16] After adding charcoal, the solution must be hot filtered to remove it.
-
Solution 2: Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if the initial material is very crude. Repeating the entire process with the once-purified material can significantly enhance purity.[5][6]
-
Solution 3: Ensure Slow Cooling: Rapid crystallization can trap impurities within the crystal lattice.[14] A slower cooling rate allows for more selective crystallization, resulting in a purer final product.
Part 4: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in crude this compound?
A: Crude 2-MTA, similar to its parent compound terephthalic acid, is typically synthesized by the oxidation of a corresponding xylene. Impurities often arise from incomplete oxidation or side reactions.[17] Common impurities for similar aromatic acids include partially oxidized intermediates like 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[18][19][20]
Q: How does the cooling rate really affect my results?
A: The cooling rate is a critical parameter.
-
Slow Cooling: Promotes the formation of larger, more perfect crystals.[1][14] The slow, ordered growth process is more effective at excluding impurity molecules from the crystal lattice, leading to higher purity.
-
Rapid Cooling (e.g., plunging a hot flask directly into an ice bath): Leads to the rapid formation of many small crystals. This process can trap impurities within the fast-growing crystals, resulting in a less pure product.[14]
Q: What are the key safety precautions when performing this recrystallization?
A: Always adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves. This compound and related compounds can cause skin and eye irritation.[21][22]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[23]
-
Heating: Never heat organic solvents with an open flame. Use a steam bath, water bath, or heating mantle.[11]
-
Pressure: Never heat a sealed container. Ensure your apparatus is vented to prevent pressure buildup.
Part 5: Visualization of Workflow
Diagram 1: General Recrystallization Workflow
This diagram illustrates the standard step-by-step process for purification by recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. praxilabs.com [praxilabs.com]
- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US4939297A - Extraction process for removal of impurities from terephthalic acid filtrate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. scienceopen.com [scienceopen.com]
- 20. [PDF] Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 21. dl.iranchembook.ir [dl.iranchembook.ir]
- 22. fishersci.be [fishersci.be]
- 23. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimization of 2-Methylterephthalic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methylterephthalic acid (2-MTA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible laboratory-scale method for synthesizing this compound?
A1: The most frequently cited laboratory method is the selective oxidation of a suitable dimethyl-substituted aromatic precursor. A highly effective and selective route involves the oxidation of 2,4-dimethylbenzoic acid using potassium permanganate (KMnO₄) in an alkaline aqueous solution. This method is advantageous due to its use of readily available reagents, straightforward workup, and high selectivity for the methyl group at the 4-position.[1]
The overall reaction involves heating the starting material with KMnO₄, which converts one of the methyl groups into a carboxylic acid. The reaction works because the alkyl groups attached to a benzene ring are readily oxidized as long as they possess at least one hydrogen on the benzylic carbon.[2][3]
Q2: Why is the oxidation of 2,4-dimethylbenzoic acid selective? I would expect both methyl groups to be susceptible to oxidation.
A2: This is an excellent question that touches on the nuances of substituent effects in aromatic chemistry. While both methyl groups have benzylic hydrogens and are theoretically oxidizable, the reaction shows a strong preference for oxidizing the methyl group at the 4-position (para to the existing carboxyl group) over the methyl group at the 2-position (ortho).[1]
This high selectivity is attributed to a combination of electronic and steric effects:
-
Steric Hindrance: The bulky carboxyl group (-COOH) and the adjacent methyl group at the 2-position create significant steric hindrance. This physically obstructs the large permanganate ion (MnO₄⁻) from effectively attacking the ortho methyl group.[1]
-
Inductive Effect: The electron-withdrawing nature of the carboxyl group deactivates the aromatic ring, but this effect is felt differently at various positions. The methyl group at the 4-position is less sterically hindered and its benzylic position remains more accessible to the oxidant.[1]
The interplay of these factors directs the oxidation preferentially to the 4-position, making this compound the predominant product.[1]
Q3: What causes the formation of trimellitic acid as a byproduct, and how can it be minimized?
A3: Trimellitic acid (1,2,4-benzenetricarboxylic acid) is the product of over-oxidation. It forms when the reaction conditions are too harsh, causing the oxidation of both methyl groups on the starting material, or the remaining methyl group on the desired this compound product.[1]
To minimize its formation, you must carefully control the reaction parameters:
-
Stoichiometry of Oxidant: Use the minimum amount of KMnO₄ required for the selective mono-oxidation. A significant excess of the oxidant will drive the reaction towards the thermodynamically stable, fully oxidized product.
-
Reaction Temperature: Avoid excessively high temperatures. While heat is required to drive the reaction, too much energy can overcome the activation barrier for the second oxidation.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal endpoint.
Experimental Protocol & Optimization
This section provides a detailed protocol for the synthesis of 2-MTA from 2,4-dimethylbenzoic acid, with integrated optimization notes.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2,4-dimethylbenzoic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are crucial as they deprotonate the carboxylic acid, increasing its solubility in the aqueous medium and facilitating the reaction.[4]
-
Addition of Oxidant: Heat the stirred mixture to near boiling (90-95°C). Add solid potassium permanganate (KMnO₄) in small portions.[5] The addition should be done at a rate that maintains a gentle reflux without the need for external heating, as the oxidation is highly exothermic. The characteristic purple color of the permanganate will dissipate as it is consumed, being replaced by a brown precipitate of manganese dioxide (MnO₂).[4]
-
Reaction Monitoring & Completion: After all the KMnO₄ has been added, maintain the reflux with external heating for the recommended reaction time (typically 2-5 hours). The reaction is complete when the purple color of permanganate is no longer visible. To quench any remaining oxidant, a small amount of ethanol can be added until the solution becomes colorless with the brown MnO₂ precipitate.[5]
-
Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. It is critical to wash the MnO₂ cake thoroughly with hot water to recover any product that may have adsorbed onto its surface.[5] Combine the filtrates.
-
Workup - Part 2 (Product Precipitation): Transfer the combined, clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated sulfuric or hydrochloric acid until the pH is strongly acidic (pH ~1-2).[5] The desired this compound, being insoluble in acidic aqueous solution, will precipitate out as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid or water) to remove any remaining impurities.[6]
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Optimization Notes |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2.0 - 2.5 | A slight excess of KMnO₄ ensures complete conversion of the starting material. A large excess (>3 equivalents) significantly increases the risk of over-oxidation to trimellitic acid. |
| Base | NaOH or Na₂CO₃ | Sufficient base is needed to dissolve the starting material and maintain an alkaline pH, which is optimal for the permanganate oxidation.[4] |
| Temperature | 90 - 100°C (Reflux) | The reaction requires heating to proceed at a reasonable rate. Maintain a steady reflux. Temperatures above this range do not significantly improve yield but may reduce selectivity. |
| Reaction Time | 2 - 5 hours | Monitor the reaction. Shorter times may lead to incomplete conversion, while excessively long times can promote side reactions. |
| Solvent | Water | Water is the ideal solvent for this reaction due to its ability to dissolve the permanganate salt and the deprotonated substrate. |
Troubleshooting Guide
This section addresses specific issues you might encounter during the experiment in a question-and-answer format.
Q4: My final yield is significantly lower than expected. What are the most likely causes?
A4: Low yield is a common issue that can stem from several factors. Use the following checklist to diagnose the problem:
-
Incomplete Reaction:
-
Cause: Insufficient oxidant, reaction time was too short, or the temperature was too low.
-
Solution: Verify your calculations for the molar ratio of KMnO₄. Ensure the reaction was maintained at reflux for the entire duration. Check for the disappearance of the purple permanganate color as an indicator of consumption.
-
-
Product Loss During Workup:
-
Cause: Inadequate washing of the MnO₂ precipitate. The product can adsorb to the high surface area of the MnO₂.
-
Solution: Wash the MnO₂ filter cake with several portions of hot water and combine the washings with your main filtrate.[5]
-
Cause: Incomplete precipitation of the product.
-
Solution: Ensure the filtrate was made sufficiently acidic (pH 1-2) and was thoroughly chilled before filtration. Check the pH of the mother liquor after filtering; if it is not strongly acidic, more product may be recoverable.
-
-
Side Reactions:
-
Cause: If conditions were too harsh, a portion of your desired product may have been over-oxidized to trimellitic acid, which has higher water solubility and may be lost in the filtrate.
-
Solution: Re-evaluate your reaction temperature and oxidant stoichiometry. Stick to the optimized parameters to maximize selectivity.
-
Q5: My NMR analysis shows the presence of unreacted 2,4-dimethylbenzoic acid and another isomer, 4-methylphthalic acid. What went wrong?
A5: This indicates two distinct problems: incomplete conversion and a loss of selectivity.
-
Unreacted Starting Material: This points directly to an incomplete reaction, as detailed in the previous question. The most common culprit is an insufficient amount of KMnO₄ or not allowing the reaction to run to completion.
-
Presence of 4-Methylphthalic Acid: This isomer is formed when the methyl group at the 2-position is oxidized instead of the one at the 4-position.[1] While this is the minor pathway, its formation can be enhanced by non-optimal conditions. Overly aggressive heating could provide enough energy to overcome the steric hindrance at the 2-position. Ensure controlled heating and portion-wise addition of the oxidant to manage the reaction exotherm.
Q6: After acidification, my product precipitated as an oily or sticky solid, not a fine powder. How should I proceed?
A6: An oily product often suggests the presence of impurities that are depressing the melting point of your compound.
-
Cause: This can be due to residual starting material or organic byproducts. It can also happen if the acidification is done too quickly on a warm solution, causing the product to "oil out" before it can crystallize properly.
-
Solution:
-
Ensure Proper Precipitation: Always cool the alkaline filtrate thoroughly in an ice bath before and during the slow, dropwise addition of acid. Stir vigorously during acidification to promote the formation of small, pure crystals.
-
Purification: If the product has already oiled out, isolate the crude material and proceed with recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (like glacial acetic acid or an ethanol/water mixture) and allow it to cool slowly. The pure this compound should crystallize out, leaving the impurities in the mother liquor.
-
Visualizations & Workflows
Reaction Pathway Diagram
The following diagram illustrates the primary synthesis route for this compound and the key side products that can arise from incomplete or excessive oxidation.
Caption: Synthesis of 2-MTA and potential side products.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methylterephthalic Acid-Based MOFs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) using 2-Methylterephthalic acid as an organic linker. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing high-purity, crystalline MOF materials. The inherent properties of the this compound linker, including its specific geometry and electronic characteristics, present unique opportunities and challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during or after your synthesis. Each answer delves into the root causes and provides actionable steps for resolution.
Q1: My final product is an amorphous powder or shows very poor crystallinity in the Powder X-ray Diffraction (PXRD) pattern. What went wrong?
A1: The formation of amorphous material instead of a crystalline MOF is a common issue that typically points to uncontrolled, rapid precipitation of the metal-linker coordination polymer. The goal is to promote slow, ordered crystal growth.
Potential Causes & Solutions:
-
Reaction Kinetics are Too Fast: The coordination between the metal ions and the deprotonated carboxylate groups of the linker is occurring too quickly, preventing the formation of a long-range ordered structure.
-
Solution 1: Introduce a Modulator. A modulator is a monofunctional ligand, typically a monocarboxylic acid (e.g., acetic acid, benzoic acid), that competes with the this compound for coordination to the metal centers.[1][2] This competition slows the overall reaction rate, favoring the growth of larger, higher-quality crystals over rapid precipitation.[3] Start by adding a modulator in a molar ratio of 10-50 equivalents relative to the metal precursor.[2]
-
Solution 2: Adjust pH. The deprotonation of the linker is pH-dependent. Adding a small amount of a strong acid (e.g., HCl) can slow the deprotonation of the carboxylic acid groups, thereby reducing the rate of framework assembly and promoting the growth of larger crystals.[4]
-
-
Suboptimal Temperature: Crystallization is highly sensitive to temperature.
-
Solution: Perform a systematic temperature screen. A temperature that is too high can accelerate reaction kinetics to the point of amorphous precipitation, while a temperature that is too low may not provide sufficient energy for nucleation and crystal growth.[5][6] Syntheses are typically successful between 60-150 °C.[4]
-
-
Impure Reactants: Impurities in the this compound linker can inhibit or disrupt the crystallization process.[4][7]
Q2: My PXRD pattern shows extra peaks that don't match the target phase, or the primary peaks are broad.
A2: This indicates either the presence of a mixed-phase product (impurities) or low crystallinity. The methyl group on the terephthalic acid can sometimes lead to the formation of different structural polymorphs under slightly varied conditions.
Potential Causes & Solutions:
-
Formation of a Competing Crystalline Phase: Solvothermal synthesis conditions can sometimes favor the formation of more than one crystalline structure. For instance, in syntheses with iron and terephthalic acid, it's known that different phases like MOF-235 and MIL-101 can form concurrently.[8][9]
-
Solution: Fine-tune the reaction conditions. Adjusting the solvent ratio, temperature, or metal-to-linker molar ratio can often favor the formation of a single, pure phase.[8]
-
-
Unreacted Starting Materials: Crystalline starting materials (metal salt or the linker itself) remaining in the final product will appear as sharp peaks in the PXRD pattern.
-
Low Crystallinity: Broad peaks in a PXRD pattern are indicative of very small crystallite size or a poorly ordered material.
Q3: The BET surface area of my activated MOF is significantly lower than the theoretical value.
A3: A low surface area is a critical issue, as it directly impacts the material's performance in applications like gas storage or catalysis. This problem almost always points to issues within the pores.
Potential Causes & Solutions:
-
Pores are Blocked by Impurities: The pores of the as-synthesized MOF are filled with the high-boiling-point solvent (e.g., DMF), unreacted linker, and modulator molecules.[4] If not thoroughly removed, these guests will block nitrogen access to the pores during analysis.
-
Solution 1: Optimize Post-Synthesis Washing. After collecting the MOF, wash it several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials. Then, perform a solvent exchange by soaking the MOF in a more volatile solvent like ethanol or acetone for 1-3 days, replacing the solvent several times.[12][13] This process allows the low-boiling solvent to diffuse into the pores and replace the high-boiling one.
-
Solution 2: Check for Solvent-Derived Defects. Solvents like DMF can decompose at high temperatures, creating species like formate that can coordinate to the metal sites, effectively blocking pores and reducing the accessible surface area.[14] If this is suspected, consider using an alternative solvent like N,N'-diethylformamide (DEF) or N,N'-dimethylacetamide (DMA).[4]
-
-
Framework Collapse During Activation: The process of removing the solvent from the pores (activation) can generate strong capillary forces that can cause the framework to collapse, especially if the structure is not exceptionally robust.
-
Solution: Use a gentler activation method. Instead of simply heating under vacuum, consider supercritical CO₂ drying. In this technique, the solvent within the pores is exchanged with liquid CO₂, which is then brought to its supercritical state and slowly vented. This avoids the liquid-gas phase boundary and the associated destructive capillary forces.[4]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers essential knowledge and preventative measures to help you design a successful synthesis from the start.
Q1: What is the ideal purity for this compound and other reagents?
A1: The purity of the chemical building blocks is paramount for achieving a reproducible and successful MOF synthesis.[7] For the this compound linker, a purity of 97% or higher is strongly recommended. The presence of even small amounts of isomeric or other impurities can disrupt the crystallization process, leading to defects, amorphous products, or the formation of undesired crystalline phases.[4] It is good practice to confirm the linker's purity and structure via ¹H NMR before use.[4] Metal salts should be of high purity as well, and their hydration state should be known and accounted for when calculating molar quantities.
Q2: How does the choice of solvent affect the synthesis?
A2: The solvent plays a critical role beyond simply dissolving the precursors. It influences nucleation, crystal growth, and even the final topology of the MOF.
-
Solubility: The solvent must effectively dissolve both the metal salt and the this compound at the reaction temperature. Polar, high-boiling solvents like N,N-dimethylformamide (DMF) , N,N-diethylformamide (DEF) , and N,N-dimethylacetamide (DMA) are most common because they meet this requirement for typical solvothermal conditions (60-150 °C).[4][15]
-
Coordination & De-coordination: The solvent molecules can weakly coordinate to the metal centers, influencing the rate at which the linker replaces them to form the framework.
-
Crystal Morphology: Changing the solvent or using solvent mixtures can alter the crystal size and shape. For example, adding water to a DMF system can drastically change the resulting MOF phase.[16][17]
-
Potential for Impurities: Be aware that some solvents can decompose under solvothermal conditions. DMF, for instance, can hydrolyze to form formic acid and dimethylamine, which can lead to formate species incorporating into the MOF structure as defects, blocking pores.[14]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| DMF | 153 | High | Most common; good solvent for precursors. Can decompose to form impurities.[14] |
| DEF | 177 | High | Similar to DMF but less prone to decomposition. Good alternative. |
| DMA | 165 | High | Another common alternative to DMF.[15] |
| Ethanol | 78 | Medium | Often used in mixed-solvent systems or for post-synthesis washing.[8] |
| Water | 100 | High | Used in hydrothermal synthesis or as a co-solvent. High surface tension can cause pore collapse on drying.[18] |
Q3: What is the function of a modulator in MOF synthesis?
A3: A modulator is a crucial additive used to control the kinetics of MOF crystallization. It is typically a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid) that resembles a fragment of the primary linker.[3]
Mechanism of Action: The modulator competes with the bidentate this compound linker for coordination to the metal cluster building blocks.[1][2] Because the modulator binds at only one point, its association with the metal cluster is more reversible than the multidentate linker. This competitive and reversible binding process effectively slows down the overall rate of framework extension, preventing the rapid precipitation of amorphous material and promoting the growth of larger, more perfect crystals with higher crystallinity.[19][20]
Q4: What are the essential characterization techniques to verify my product's purity and structure?
A4: A combination of techniques is necessary to fully characterize your synthesized MOF and confirm the absence of impurities.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique. It confirms the crystallinity and phase purity of your bulk sample. The resulting pattern should match the simulated pattern from single-crystal data if the structure is known. The absence of sharp peaks from starting materials and the lack of a broad "amorphous hump" are key indicators of a pure, crystalline product.[21]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability of the MOF and to quantify the amount of solvent trapped within the pores. An initial weight loss step corresponds to the removal of guest solvents, while a later, sharp drop indicates framework decomposition.[21]
-
Nitrogen Sorption Analysis (BET Surface Area): A N₂ adsorption-desorption isotherm at 77 K is used to determine the porosity, pore volume, and specific surface area (often reported as the BET surface area) of the activated MOF. This is a direct measure of the quality of your material's internal structure.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the solid MOF is not directly soluble, it can be digested in an acidic solution (e.g., D₂SO₄ in d₆-DMSO) to release the organic linkers. ¹H NMR of this digested sample can confirm the integrity of the this compound linker and verify the linker-to-modulator ratio within the framework.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups to the metal centers. You should see a shift in the C=O stretching frequency from the free acid to the coordinated carboxylate. It's also a quick way to check for the removal of bulk unreacted linker.[13]
Section 3: Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a this compound MOF (e.g., Zr-based)
This protocol is a general starting point and should be optimized for your specific metal system.
-
Preparation: In a 20 mL glass vial, dissolve this compound (1 equivalent) and a modulator such as benzoic acid (20-50 equivalents) in N,N-dimethylformamide (DMF). Sonicate for 15 minutes to ensure complete dissolution.
-
Metal Addition: In a separate vial, dissolve the metal salt (e.g., ZrCl₄, 1 equivalent) in DMF.
-
Mixing: Add the metal salt solution to the linker/modulator solution. Stir briefly.
-
Reaction: Tightly cap the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for 24-72 hours.
-
Cooling & Collection: After the reaction period, allow the oven to cool slowly to room temperature. A crystalline powder should be visible at the bottom of the vial. Collect the solid product by centrifugation.
Protocol 2: Post-Synthesis Washing and Activation
This step is critical for obtaining a porous material with a high surface area.[13]
-
Initial Wash: After collecting the solid by centrifugation, discard the supernatant. Add fresh DMF, vortex to resuspend the solid, centrifuge, and discard the supernatant. Repeat this wash step 2-3 times to remove the bulk of unreacted precursors.[12]
-
Solvent Exchange: After the final DMF wash, add a volatile solvent (e.g., acetone or ethanol). Resuspend the solid and let it soak for at least 6-8 hours.
-
Repeat Exchange: Centrifuge, discard the supernatant, and add fresh acetone/ethanol. Repeat this soaking and exchange process 3-4 times over 2-3 days. This ensures that the high-boiling DMF trapped in the pores is replaced.[4]
-
Activation: After the final solvent exchange, loosely cap the vial containing the MOF slurry. Place the vial in a vacuum oven. Heat gently (e.g., 80-150 °C, depending on MOF stability) under dynamic vacuum for 12-24 hours to completely remove the volatile solvent and "activate" the pores. The final product should be a fine, dry powder.
Section 4: References
-
The Role of 2,3,5,6-Tetramethylterephthalic Acid in Modern MOF Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from 7
-
Yaghi, O. M., et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: --INVALID-LINK--
-
Time and temperature dependence of MOFs downsizing. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Factors affecting synthesis of MOFs. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Solvent determines the formation and properties of metal–organic frameworks. (2011). CrystEngComm. Available at: --INVALID-LINK--
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
MOF filtration and washing? (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Solvent-derived defects suppress adsorption in MOF-74. (2023). Nature Communications. Available at: --INVALID-LINK--
-
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2018). Inorganic Chemistry. Available at: --INVALID-LINK--
-
A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. (2024). RSC Advances. Available at: --INVALID-LINK--
-
Defects in MOFs: A Thorough Characterization. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Washing and drying after MOF Synthesis. (2024). YouTube. Retrieved from --INVALID-LINK--
-
Physiochemical characterization of metal organic framework materials: A mini review. (2022). Results in Chemistry. Available at: --INVALID-LINK--
-
Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. (2020). Materials (Basel). Available at: --INVALID-LINK--
-
Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. (n.d.). The University of Liverpool Repository. Retrieved from --INVALID-LINK--
-
Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017). ACS Applied Materials & Interfaces. Available at: --INVALID-LINK--
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Which properties of a given solvent influence on the MOF syntheize process? (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101. (2021). Dalton Transactions. Available at: --INVALID-LINK--
-
Room temperature synthesis of metal organic framework MOF-2. (n.d.). SciSpace. Retrieved from --INVALID-LINK--
-
Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal-organic frameworks MOF-235 and MIL-101. (2021). Dalton Transactions. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal-organic frameworks MOF-235 and MIL-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 16. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Role of a Modulator in the Synthesis of Phase-Pure NU-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the crystal size and morphology of 2-Methylterephthalic acid MOFs
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystal Architecture
Metal-Organic Frameworks (MOFs) constructed from 2-Methylterephthalic acid are a promising subclass of porous crystalline materials. The methyl group introduces steric hindrance and modifies the electronic environment of the terephthalate linker, offering unique structural and functional properties. However, harnessing their full potential in applications ranging from catalysis to controlled drug release hinges on the precise control of their crystal size and morphology.[1][2] These physical characteristics directly influence critical performance metrics such as surface-to-volume ratio, guest diffusion kinetics, and bioavailability.[1][2]
This guide serves as a technical support resource, providing field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of this compound MOFs. We will delve into the causal relationships between synthesis parameters and crystallographic outcomes, empowering you to rationally design and execute experiments for targeted crystal architectures.
Core Principles: The Nucleation-Growth Dynamic
The formation of MOF crystals is governed by a delicate balance between two fundamental processes: nucleation (the birth of new crystal seeds) and growth (the expansion of existing seeds). The final size and shape of the crystals are a direct consequence of the relative rates of these two competing phenomena.
-
High Nucleation Rate, Slow Growth Rate: Leads to a large number of small crystals.
-
Slow Nucleation Rate, High Growth Rate: Results in a smaller number of large crystals.
-
Anisotropic Growth Rates: When different crystal faces grow at different speeds, it leads to specific morphologies (e.g., rods, plates, cubes).[3]
The key to controlling crystal size and morphology is to manipulate the reaction conditions to favor one process over the other.
Caption: Relationship between synthesis parameters and crystal properties.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound MOFs in a question-and-answer format.
Q1: My synthesis yielded an amorphous powder instead of crystals. What went wrong?
A1: The formation of an amorphous product indicates that the nucleation process was overwhelmingly rapid and disordered, preventing the long-range order necessary for crystallization. This is a common issue when reaction kinetics are too fast.
Underlying Causes & Solutions:
-
Excessive Supersaturation: High reactant concentrations can lead to "crash precipitation."
-
Solution: Decrease the concentration of the metal salt and/or the this compound linker. A more controlled, slower addition of reactants can also be beneficial.
-
-
High Reaction Temperature: While heat provides the energy for crystallization, excessive temperatures can accelerate nucleation to an uncontrollable degree.
-
Solution: Lower the synthesis temperature in 10-20°C increments to find the optimal point where crystalline material forms.
-
-
Inappropriate Solvent System: The solvent plays a crucial role in solubilizing the precursors and mediating their interaction. A solvent that causes the precursors to precipitate too quickly will hinder crystal formation.
-
Solution: Adjust the solvent ratio. For example, in a common DMF/ethanol/water system, increasing the proportion of a better solvent (like DMF) can slow down precipitation. Conversely, if the precursors are too soluble, a controlled amount of a "poor" solvent can induce crystallization.[4]
-
-
Absence of a Modulator: Without a modulator, the coordination between the metal and linker can be too aggressive.
Q2: The MOF crystals are too large for my application. How can I synthesize smaller, nano-sized crystals?
A2: To obtain smaller crystals, you need to promote a higher rate of nucleation relative to growth. This creates a larger number of crystal seeds that compete for the limited amount of precursor material, resulting in smaller final particle sizes.[1]
Strategies for Size Reduction:
-
Increase Modulator Concentration: This is the most common and effective method. The modulator slows down crystal growth, allowing more nuclei to form before the precursors are consumed.[7] The acidity (pKa) of the modulator is a key factor; stronger acids can have a more pronounced effect.[8]
-
Action: Systematically increase the molar equivalents of a modulator like acetic acid relative to the linker. Start with 5 equivalents and increase to 20, 50, or even 100 equivalents, monitoring the size change via SEM.
-
-
Lower the Reaction Temperature: Reducing the temperature slows down both nucleation and growth, but it often has a more significant impact on the growth rate, thus favoring the formation of smaller crystals.
-
Decouple Nucleation and Growth: This advanced technique involves a two-stage process.[9] First, a small amount of metal precursor is added to the linker solution to form a high concentration of nuclei.[9] Once these seeds are formed, the remaining metal precursor is added slowly, allowing the seeds to grow to a controlled size.[9]
-
Microwave-Assisted Synthesis: The rapid and uniform heating provided by microwaves can lead to a burst of nucleation, resulting in the formation of smaller, more uniform crystals compared to conventional solvothermal methods.[10]
Q3: The morphology of my crystals is inconsistent (e.g., needles instead of cubes). How can I control the shape?
A3: Crystal morphology is dictated by the relative growth rates of different crystallographic facets.[3] To control the shape, you must influence these growth rates. Slow-growing facets become the most prominent faces of the final crystal.
Methods for Morphology Control:
-
Use of Capping Agents/Additives: Certain molecules will selectively adsorb to specific crystal faces, blocking their growth. This is a highly effective strategy for rational morphology design.
-
Action: Introduce additives that have a structural relationship to the MOF's pores or building units. For instance, aromatic dicarboxylic acids with different lengths can be used as additives to selectively block growth along specific crystallographic directions, transforming a cubic morphology into rhombic dodecahedral or octahedral shapes.[11]
-
-
Solvent System Tuning: The solvent can influence the surface energy of different crystal facets.
-
Adjusting the Metal-to-Linker Ratio: This can influence the coordination environment at the crystal surface during growth, thereby affecting the growth rates of different faces.[12]
-
Action: Perform a series of syntheses where the metal:linker ratio is varied from, for example, 1:3 to 1:9, and observe the resulting morphology with SEM.[12]
-
Q4: My crystals look well-formed in the mother liquor but degrade upon washing or drying. How can I preserve their structure?
A4: This is a common problem indicating that the MOF structure is unstable without the presence of solvent molecules within its pores, a phenomenon particularly known for certain frameworks like MOF-5.[13] The removal of these guest molecules can lead to framework collapse.
Preservation Techniques:
-
Avoid Water: Many MOFs, especially those with zinc-based secondary building units, are sensitive to hydrolysis.
-
Action: Strictly avoid using water for washing. Use the synthesis solvent (e.g., DMF) followed by a more volatile, non-coordinating solvent like ethanol or acetone.[13]
-
-
Gentle Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (like DMF) with a low-boiling point, non-coordinating solvent (e.g., chloroform, acetone, or ethanol). This is typically done by soaking the crystals in the new solvent for several days, replacing the solvent multiple times. This process removes residual unreacted linkers and prepares the material for activation.
-
Supercritical CO₂ Drying: This is the most effective but also most resource-intensive method. It removes solvent from the pores without generating the strong capillary forces that cause framework collapse during conventional drying.
-
Low-Temperature Vacuum Drying: If supercritical drying is not available, dry the solvent-exchanged sample under a high vacuum at a relatively low temperature (e.g., 60-80°C) for an extended period (12-24 hours). This allows for a more gentle removal of the solvent.
Frequently Asked Questions (FAQs)
-
Q: What is the specific role of the methyl group in this compound in MOF synthesis?
-
A: The methyl group has two primary effects. First, it introduces steric hindrance, which can influence the coordination geometry and potentially lead to different framework topologies compared to unsubstituted terephthalic acid. Second, it is an electron-donating group, which can slightly alter the acidity of the carboxylic acid protons and the electronic properties of the resulting framework. This may require adjustments to synthesis conditions (e.g., pH, modulator choice) that are optimized for standard terephthalic acid.
-
-
Q: How do I choose the right modulator?
-
A: The choice depends on the desired outcome. Monocarboxylic acids are typically used.[7] Their effectiveness is related to their acidity (pKa) and concentration. A modulator with a pKa similar to that of the linker will compete more effectively. For controlling size, acetic acid and formic acid are common starting points. For achieving high crystallinity, benzoic acid is sometimes used.[14] A quantitative relationship has been modeled between the optimal modulator ratio and its pKa value, providing a guideline for more rational selection.[8]
-
-
Q: Which characterization techniques are essential to confirm I have controlled the size and morphology?
-
A: At a minimum, you need Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) .
-
Data & Protocols
Table 1: Effect of Synthesis Parameters on Crystal Properties
| Parameter Change | Expected Effect on Crystal Size | Expected Effect on Crystallinity | Mechanistic Rationale |
| Increase Temperature | Generally Increases | Can improve or decrease | Increases growth rate. Too high can cause amorphous precipitation. |
| Increase Modulator Conc. | Decreases | Generally Improves | Competes with linker, slowing growth and preventing rapid, disordered nucleation.[5] |
| Increase Water Content | Varies (often decreases) | Can decrease | Water can alter linker solubility and act as a modulator, often promoting nucleation.[4][5] |
| Increase Metal:Linker Ratio | Generally Decreases | Can improve | A higher ratio can lead to faster nucleation kinetics.[12] |
Experimental Protocol: Modulated Synthesis for Crystal Size Control
This protocol provides a general framework for synthesizing a this compound MOF (using Zn²⁺ as an example) with acetic acid as a modulator to tune crystal size.
Caption: A typical experimental workflow for modulated MOF synthesis.
Step-by-Step Methodology:
-
Reagent Preparation (Solution A): In a 20 mL scintillation vial, dissolve this compound (e.g., 0.5 mmol) and the desired amount of modulator (e.g., acetic acid, starting with 10 molar equivalents, which is 5.0 mmol) in N,N-Dimethylformamide (DMF, e.g., 5 mL).
-
Reagent Preparation (Solution B): In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 1.5 mmol, 3 equivalents) in a mixture of DMF (e.g., 2.5 mL) and Ethanol (e.g., 2.5 mL).
-
Mixing: Add Solution B to Solution A.
-
Homogenization: Cap the vial and sonicate the mixture for 5 minutes to ensure it is well-mixed.
-
Reaction: Tightly seal the vial and place it in a preheated convection oven at a set temperature (e.g., 100°C) for 24 hours.
-
Cooling and Collection: After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature. A crystalline powder should be visible. Collect the solid product by centrifugation.
-
Washing: Decant the supernatant and wash the product with fresh DMF three times to remove unreacted precursors.
-
Solvent Exchange: Wash the product with a volatile solvent like ethanol three times to exchange the high-boiling DMF.
-
Drying: Dry the final product under vacuum at a mild temperature (e.g., 70°C) overnight.
-
Characterization: Analyze the dried powder using PXRD to confirm crystallinity and SEM to observe crystal size and morphology.
References
- 1. Size control over metal–organic framework porous nanocrystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Collection - Modulator Effects on the Water-Based Synthesis of Zr/Hf MetalâOrganic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance - Crystal Growth & Design - Figshare [acs.figshare.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Metal‐Organic Framework (MOF) Morphology Control by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-Methylterephthalic acid in polymerization
Technical Support Center: Polymerization with 2-Methylterephthalic Acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for utilizing this compound (2-MTA) in polymerization. As a Senior Application Scientist, I understand that incorporating novel monomers like 2-MTA can introduce unique experimental hurdles, the most common of which is its limited solubility. This guide is structured to provide you not just with protocols, but with the underlying principles to empower you to troubleshoot and optimize your reactions effectively. We will explore the root causes of 2-MTA's solubility issues and detail field-proven strategies to achieve successful polymerization and synthesize high-performance materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and behavior of this compound.
Q1: What are the primary causes of this compound's low solubility in common polymerization solvents?
A: The poor solubility of this compound is analogous to its parent compound, terephthalic acid (TPA). The primary causes are its molecular rigidity and strong intermolecular hydrogen bonding. The two carboxylic acid groups on the benzene ring are positioned opposite each other, leading to a highly regular, linear structure. This regularity allows the molecules to pack efficiently into a stable crystal lattice. The carboxylic acid groups form extensive hydrogen bonds with neighboring molecules, holding the crystal lattice together with significant energy. Solvents must expend a large amount of energy to overcome these strong intermolecular forces, resulting in low solubility, particularly in the diols (like ethylene glycol) and common organic solvents used for polycondensation.[1][2]
Q2: How does the methyl group on 2-MTA affect its properties compared to terephthalic acid (TPA)?
A: The addition of a methyl group to the aromatic ring introduces steric hindrance and slightly alters the molecule's symmetry and polarity. This disruption can interfere with the crystal packing efficiency compared to the highly symmetrical TPA. Consequently, 2-MTA may exhibit a slightly lower melting point and marginally better solubility than TPA in some organic solvents. However, the dominant effect of the two carboxylic acid groups and their hydrogen bonding capabilities means that 2-MTA is still a challenging monomer to dissolve and is generally considered poorly soluble for direct polymerization processes.[3][4]
Q3: What are the typical reaction conditions for direct polyesterification, and why do they often fail for 2-MTA?
A: Direct polyesterification typically involves reacting a dicarboxylic acid directly with a diol at high temperatures (220-280°C) to drive the esterification reaction and remove the resulting water.[5] This process is often dissolution-limited.[3] For monomers like TPA and 2-MTA, their solubility in the diol (e.g., ethylene glycol) is extremely low even at elevated temperatures.[1][3] This leads to a solid-liquid slurry, where the reaction can only occur at the surface of the undissolved particles. The result is often an impractically slow reaction rate, incomplete conversion, and ultimately, the production of low molecular weight oligomers or polymers, which is unsuitable for most material applications.
Q4: Is melt polymerization a viable option for 2-MTA?
A: Melt polymerization, where monomers are heated above their melting points in the absence of a solvent, is generally not a viable direct option for 2-MTA. The melting point of 2-MTA is high (typically >220°C), and at the temperatures required for polymerization, significant side reactions, such as decarboxylation and thermal degradation, can occur before a high molecular weight polymer is achieved.[6] This degradation compromises the structural integrity and properties of the final polymer. A more successful approach involves first converting 2-MTA into a more soluble and lower-melting-point derivative.[7]
Part 2: Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the polymerization of 2-MTA.
Issue 1: 2-MTA fails to dissolve in the diol/solvent at the start of the reaction.
-
Probable Cause: The reaction system lacks sufficient energy or appropriate solvent interaction to overcome the high lattice energy of the 2-MTA crystals.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure of 2-MTA.
Issue 2: The reaction mixture becomes heterogeneous during polymerization, leading to low molecular weight polymer.
-
Probable Cause: As the reaction proceeds, the growing polymer chains (oligomers) become less soluble in the reaction medium and precipitate out. This premature precipitation stops chain growth, severely limiting the final molecular weight.
-
Solution A: Employ a Solubility-Enhancing Co-monomer:
-
Rationale: Introducing a more flexible or irregularly shaped co-monomer can disrupt the crystallinity of the resulting copolyester, keeping the growing chains in solution longer. For example, copolymerizing with a small amount of isophthalic acid or an aliphatic dicarboxylic acid can significantly improve solubility.[3]
-
-
Solution B: Optimize the Solvent System:
-
Rationale: The polarity of the reaction medium is critical. Water produced during esterification can sometimes decrease the solubility of the oligomers. Using a high-boiling-point solvent that can form an azeotrope with water allows for its continuous removal, maintaining a favorable solvent environment.[7]
-
-
Solution C: Staged Monomer Addition:
-
Rationale: Instead of adding all the 2-MTA at once, it can be added in portions. This keeps the instantaneous concentration of the less-soluble species lower, potentially preventing precipitation. A similar industrial strategy involves adding pre-formed oligomers to help solubilize the initial monomer charge.[3][8]
-
Part 3: Core Strategies & Experimental Protocols
The most robust and widely applicable solution to 2-MTA's solubility problem is to circumvent it by chemical modification. Converting the dicarboxylic acid to its corresponding dimethyl ester is the industry-standard approach for its analogue, TPA, and is highly effective for 2-MTA.[7][9]
Strategy: Derivatization to Dimethyl 2-methylterephthalate (DM-2-MTA)
Rationale: By converting the carboxylic acid groups (-COOH) to methyl ester groups (-COOCH₃), the strong intermolecular hydrogen bonding is eliminated. This dramatically reduces the molecule's melting point and vastly increases its solubility in organic solvents and molten diols, making it an ideal monomer for both solution and melt polycondensation.
Caption: Key strategy: Convert poorly soluble 2-MTA to a soluble ester for polymerization.
Protocol 1: Synthesis of Dimethyl 2-methylterephthalate (DM-2-MTA)
Objective: To convert 2-MTA into its highly soluble dimethyl ester derivative via Fischer esterification.
Materials:
-
This compound (2-MTA) (1 mole equivalent)
-
Methanol (Anhydrous, large excess, e.g., 20-30 mole equivalents)
-
Sulfuric Acid (Concentrated, catalytic amount, e.g., 0.02 mole equivalents)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Magnesium Sulfate or Sodium Sulfate (Anhydrous)
-
Toluene or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-MTA and anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude DM-2-MTA.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., hot toluene or methanol/water mixture) to obtain pure, white crystals of DM-2-MTA. Confirm purity via NMR and melting point analysis.
Protocol 2: Transesterification Polycondensation of DM-2-MTA with Ethylene Glycol
Objective: To synthesize a high molecular weight polyester using the soluble DM-2-MTA monomer. This is a two-stage process.
Materials:
-
Dimethyl 2-methylterephthalate (DM-2-MTA) (1 mole equivalent)
-
Ethylene Glycol (High purity, 2.2 mole equivalents)
-
Zinc Acetate (Catalyst 1, e.g., 50-100 ppm)
-
Antimony Trioxide (Catalyst 2, e.g., 200-300 ppm)
Procedure:
Stage 1: Ester Interchange (Transesterification)
-
Charging the Reactor: Charge the DM-2-MTA, ethylene glycol, and zinc acetate catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
-
Inert Atmosphere: Purge the system thoroughly with inert gas (nitrogen or argon).
-
Heating: Begin stirring and slowly heat the mixture. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Temperature Ramp: Gradually increase the temperature from ~150°C to ~220°C over 2-3 hours, collecting the evolved methanol. The reaction is nearly complete when ~95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, to the molten oligomer from Stage 1.
-
Applying Vacuum: Gradually reduce the pressure in the reactor from atmospheric pressure down to <1 Torr over about 30-60 minutes.
-
High-Temperature Reaction: Simultaneously, increase the temperature to 260-280°C. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. Ethylene glycol is removed under vacuum, driving the equilibrium towards high molecular weight polymer.[10]
-
Monitoring Viscosity: Continue the reaction until the desired melt viscosity is achieved, which is indicated by the torque on the mechanical stirrer. This stage can take 2-4 hours.
-
Extrusion and Quenching: Once complete, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for analysis.
Part 4: Data & Properties Summary
Quantitative data helps in understanding the fundamental differences between the diacid and its ester, justifying the derivatization strategy.
Table 1: Comparison of Physical Properties
| Property | Terephthalic Acid (TPA) | This compound (2-MTA) | Dimethyl 2-methylterephthalate (DM-2-MTA) |
| Molecular Weight | 166.13 g/mol | 180.16 g/mol [4] | 208.21 g/mol |
| Melting Point | Sublimes at >300°C | ~220-223°C[6] | ~65-68°C |
| Key Feature | Strong H-Bonding | Strong H-Bonding | No H-Bonding |
| Polymerization Utility | Poor (Direct) | Poor (Direct) | Excellent |
Table 2: Qualitative Solubility in Common Laboratory Solvents at 25°C
| Solvent | This compound (2-MTA) | Dimethyl 2-methylterephthalate (DM-2-MTA) |
| Water | Very Sparingly Soluble | Insoluble |
| Methanol | Slightly Soluble[6] | Soluble |
| Ethylene Glycol | Very Sparingly Soluble[3] | Soluble with heating |
| DMSO | Soluble[1] | Very Soluble |
| THF | Sparingly Soluble | Very Soluble |
| Toluene | Insoluble | Soluble with heating |
(Note: Solubility data for 2-MTA is less common than for TPA; this table is compiled from product datasheets and chemical principles.)
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceinfo.com [scienceinfo.com]
- 6. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Solubility and esterification kinetics of terephthalic acid in ethylene glycol III. The effects of functional groups | Semantic Scholar [semanticscholar.org]
- 9. Polyester (PET) Synthesis [process-insights.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Strategies to minimize defects in polymers made from 2-Methylterephthalic acid
Technical Support Center: Polymer Synthesis with 2-Methylterephthalic Acid
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of polymers using this compound (2-MTA). The introduction of the methyl group onto the terephthalate backbone presents unique challenges and opportunities compared to conventional polyesters like PET. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize defects and optimize your polymer properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for using this compound (2-MTA) in polymer synthesis instead of standard terephthalic acid (TPA)?
A1: this compound is a substituted aromatic dicarboxylic acid used to synthesize specialty polyesters with modified properties.[1] The key driver for its use is the pendant methyl group on the phenyl ring, which imparts several distinct characteristics to the resulting polymer:
-
Disrupted Crystallinity: The methyl group breaks the symmetry of the repeating unit, hindering chain packing and reducing the degree of crystallinity compared to polymers made from TPA. This typically results in polymers that are more amorphous, have lower melting points, and exhibit increased solubility in common organic solvents.
-
Enhanced Solubility: The reduced crystallinity and the presence of the methyl group can significantly improve the polymer's solubility, which is a critical advantage for applications requiring solution processing, such as coatings, films, or certain drug delivery formulations.
-
Modified Thermal Properties: The disruption of chain packing lowers the glass transition temperature (Tg) and melting temperature (Tm), making the polymer suitable for applications requiring lower processing temperatures.[2]
-
Functionalization Potential: While the methyl group itself is relatively inert, its presence alters the electronic and steric environment of the aromatic ring, which can be a strategic choice for designing polymers with specific chemical or biological interactions.[1]
Q2: How does the methyl group on 2-MTA affect the polymerization kinetics compared to TPA?
A2: The methyl group introduces steric hindrance around the adjacent carboxylic acid group. This can slow down the initial esterification or transesterification reaction with diols (e.g., ethylene glycol, 1,4-butanediol).[3] Consequently, achieving high molecular weight polymers may require adjustments to the reaction conditions, such as:
-
Higher Reaction Temperatures: To provide sufficient energy to overcome the steric barrier. However, this must be balanced against the risk of thermal degradation.[4]
-
More Active Catalysts: Catalysts that are less sensitive to steric bulk may be necessary.
-
Longer Reaction Times: Particularly during the high-vacuum polycondensation stage, to ensure the removal of condensation byproducts (like water or ethylene glycol) and drive the reaction to completion.
Q3: What are the common diols used with 2-MTA, and how do they influence the final polymer?
A3: A variety of diols can be used, with the choice depending on the desired properties:
-
Ethylene Glycol (EG): Produces polymers analogous to PET. The resulting poly(ethylene 2-methylterephthalate) will be more amorphous and have a lower Tg than standard PET.
-
1,4-Butanediol (BDO): Creates polymers analogous to PBT. These will exhibit faster crystallization rates than the EG-based counterparts (though still slower than standard PBT) and good mechanical performance.[3]
-
Longer-Chain Diols (e.g., 1,6-Hexanediol): Increase flexibility and further reduce the Tg, resulting in softer, more elastomeric materials.
-
Bio-based Diols (e.g., isosorbide): Can be used to introduce rigidity and increase the Tg, while also improving the polymer's bio-based content.[5]
Troubleshooting Guide: Minimizing Polymer Defects
This section addresses specific defects encountered during the synthesis of 2-MTA-based polyesters.
Problem 1: Low Molecular Weight and Brittle Polymer
Your final polymer has a low intrinsic viscosity or GPC molecular weight, and samples are brittle, fracturing easily.
-
Possible Cause 1: Monomer Impurity. Step-growth polymerization is extremely sensitive to impurities.[6][7] Moisture (water) in the diol or 2-MTA will hydrolyze ester linkages. Monofunctional impurities (e.g., benzoic acid or a mono-alcohol) will act as chain terminators, capping the polymer chains and preventing further growth.
-
Solution:
-
Purify Monomers: Ensure 2-MTA has a sharp melting point and is free of isomers (e.g., 4-methylphthalic acid).[1] Diols should be distilled under an inert atmosphere to remove water.
-
Verify Purity: Use techniques like acid-base titration to determine the exact acid number of your 2-MTA batch for precise stoichiometric calculations.
-
-
-
Possible Cause 2: Incorrect Stoichiometry. The fundamental principle of step-growth polymerization requires a precise 1:1 molar ratio of functional groups (carboxyl to hydroxyl) to achieve high molecular weight.[8] An excess of either monomer will limit the chain length.
-
Solution:
-
Precise Measurement: Use analytical balances for all measurements. Account for the purity of your monomers.
-
Initial Diol Excess: In practice, a slight excess of the diol (e.g., 1.5 to 2.2 molar ratio of diol to 2-MTA) is often used in the first (esterification) stage.[8] This is because the diol is more volatile and some is lost. The excess is then removed under vacuum during the second (polycondensation) stage to drive the reaction toward a 1:1 ratio.
-
-
-
Possible Cause 3: Inefficient Polycondensation. The final stage of polymerization relies on a high vacuum (<1 Torr) and elevated temperature to remove the condensation byproduct (e.g., ethylene glycol), shifting the equilibrium towards polymer formation.
-
Solution:
-
High Vacuum: Ensure your reaction setup is leak-free and can maintain a high vacuum.
-
Efficient Stirring: The polymer melt becomes very viscous. Powerful mechanical stirring is essential to create a large surface area, facilitating the diffusion and removal of the byproduct.
-
Sufficient Time & Temperature: Allow adequate time at the final reaction temperature and vacuum. Refer to the table below for typical parameters.
-
-
Below is a diagram illustrating the typical workflow for synthesizing polyesters from a diacid and a diol.
Caption: Workflow for two-stage melt polymerization of 2-MTA.
Problem 2: Polymer Discoloration (Yellowing or Graying)
The final polymer is not colorless and exhibits a yellow, brown, or grayish tint.
-
Possible Cause 1: Thermal Degradation. Polyesters can undergo thermal degradation at the high temperatures required for polycondensation, leading to the formation of chromophores.[9] This is a major cause of yellowing. The ester linkages can break, and side reactions can occur.
-
Solution:
-
Precise Temperature Control: Use a calibrated temperature controller and avoid hotspots in the reactor. Do not exceed the optimal temperature for your specific polymer system.
-
Minimize Reaction Time: Once the desired molecular weight (indicated by stirrer torque) is reached, cool the reaction promptly. Prolonged exposure to high temperatures increases degradation.[9]
-
Use Thermal Stabilizers: Add phosphorus-based stabilizers (e.g., triphenyl phosphite) before the polycondensation stage. These compounds can deactivate catalyst residues and inhibit thermo-oxidative degradation.
-
-
-
Possible Cause 2: Oxidation. The presence of oxygen at high temperatures is highly detrimental, causing oxidative degradation and severe discoloration.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (high-purity Nitrogen or Argon) before heating. Maintain a slight positive pressure of the inert gas during the initial esterification stage.
-
High-Quality Vacuum: A good vacuum during polycondensation not only removes byproducts but also eliminates residual oxygen.
-
-
-
Possible Cause 3: Catalyst-Related Side Reactions. Some catalysts, particularly certain titanium or tin compounds, can be highly active but may also promote side reactions that lead to color formation, especially at high concentrations or temperatures.
-
Solution:
-
Optimize Catalyst: Use the lowest effective concentration of the catalyst.
-
Catalyst Selection: Antimony-based catalysts (e.g., antimony trioxide) are common in polyester synthesis and often yield good color, though they face environmental scrutiny.[6] Germanium-based catalysts are excellent for color but are expensive. Screen different catalysts to find the best balance of activity and color for your system.
-
-
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale / Key Insight |
| Temperature | 180 - 220 °C | 240 - 270 °C | Stage 2 temp must be high enough for melt fluidity but low enough to prevent rapid degradation. The methyl group may require slightly higher temps than standard TPA. |
| Pressure | Atmospheric (N2 purge) | High Vacuum (< 1 Torr) | N2 purge prevents oxidation. High vacuum is critical to remove byproduct and drive equilibrium. |
| Catalyst Conc. | 150 - 300 ppm (metal basis) | Same as Stage 1 | Higher concentrations can accelerate the reaction but may increase side reactions and discoloration. |
| Stabilizer Conc. | N/A | 100 - 400 ppm (P basis) | Added between stages to protect the polymer during the high-temperature polycondensation phase. |
| Duration | 2 - 4 hours (until H2O ceases) | 3 - 5 hours (until target viscosity) | Monitor water removal in Stage 1. Monitor stirrer torque/viscosity in Stage 2 to determine endpoint. |
Problem 3: Gel Formation or Insoluble Particles
The polymer melt contains insoluble gel particles, or the final solid polymer does not fully dissolve in appropriate solvents.
-
Possible Cause: Cross-linking Side Reactions. At very high temperatures, side reactions can lead to branching and eventual cross-linking, forming an insoluble network (a gel). This is an irreversible defect.
-
Solution:
-
Strict Temperature Control: This is the most critical factor. Identify the maximum allowable temperature for your system and set a firm upper limit.
-
Avoid Local Overheating: Ensure stirring is efficient to homogenize the temperature of the melt and prevent charring on the reactor walls.
-
Limit Reaction Time: Do not "overcook" the polymer. Once the target molecular weight is achieved, stop the reaction.
-
-
This diagram provides a logical path from an observed defect to its potential causes and solutions.
Caption: Troubleshooting decision tree for common polyester defects.
Experimental Protocols
Protocol 1: Purity Verification of 2-MTA via Acid Number Titration
This protocol validates the purity of the diacid monomer, which is essential for correct stoichiometry.
Objective: To determine the acid number (mg KOH per g of sample) of 2-MTA. The theoretical value for pure 2-MTA (Molar Mass = 180.16 g/mol ) is 622.8 mg KOH/g.
Materials:
-
This compound (2-MTA) sample
-
0.1 M KOH solution in ethanol (standardized)
-
Ethanol, reagent grade
-
Phenolphthalein indicator solution
-
Analytical balance, burette, flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15 g of the 2-MTA sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of ethanol to the flask and gently warm while swirling to completely dissolve the sample.
-
Indicator: Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titration: Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a faint but persistent pink endpoint is reached.
-
Calculation:
-
Acid Number (mg KOH/g) = (V × M × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the 2-MTA sample (g)
-
-
-
Purity Assessment:
-
% Purity = (Calculated Acid Number / 622.8) × 100
-
A purity level >99.5% is recommended for polymerization.
-
This self-validating protocol ensures that a primary source of error—monomer purity—is quantified and controlled before committing resources to a full polymerization reaction.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijert.org [ijert.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. Silver formation [archive.nptel.ac.in]
- 9. Troubleshooting in polymer processing [atozplastics.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Methylterephthalic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methylterephthalic acid (H₂MT). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and optimize your catalyst selection for this challenging oxidation reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to this compound?
A1: this compound (CAS 5156-01-4) is a substituted aromatic dicarboxylic acid.[1][2][3] The most common laboratory and industrial strategies involve the selective oxidation of a dimethyl-substituted aromatic precursor. Key routes include:
-
Selective Oxidation of 2,4-Dimethylbenzoic Acid: This method involves oxidizing the methyl group at the 4-position while leaving the methyl group at the 2-position and the existing carboxyl group intact. A common laboratory-scale oxidant for this is potassium permanganate (KMnO₄) in an alkaline solution.[4] This route is highly selective and can be completed in a few hours under mild conditions.
-
Oxidation of p-Xylene Derivatives: While the direct oxidation of p-xylene yields terephthalic acid (TPA), analogous processes starting from substituted xylenes are the cornerstone of industrial production for related compounds.[5] This typically involves liquid-phase aerobic (air) oxidation using a mixed-metal catalyst system.
-
Multi-step Synthesis from Other Precursors: Other routes exist, such as those starting from 2,5-dichlorotoluene, but these often involve more hazardous reagents (like cuprous cyanide) and multiple steps, making them less common.[4]
Q2: What are the most common catalytic systems for the selective oxidation of methylarenes to carboxylic acids?
A2: For industrial and scalable laboratory synthesis, homogeneous and heterogeneous catalysts are preferred over stoichiometric oxidants like KMnO₄. The most prevalent system for liquid-phase aerobic oxidation of methyl-substituted benzenes is the Cobalt/Manganese/Bromide (Co/Mn/Br) system.
-
Mechanism: This system operates via a free-radical chain reaction. The cobalt and manganese salts cycle between their +2 and +3 oxidation states.[6] The bromide source (often HBr or NaBr) acts as a radical initiator. The metal catalysts facilitate the decomposition of hydroperoxide intermediates, propagating the radical chain and enabling the use of molecular oxygen (from air) as the terminal oxidant.[6][7]
-
Role of Components:
-
Cobalt: Primarily responsible for abstracting a hydrogen atom from the methyl group to initiate the radical chain.[6]
-
Manganese: Believed to play a crucial role in the oxidation of intermediates and can enhance catalyst activity and stability.[8][9] It can help stabilize the active CoO phase under reaction conditions.[9]
-
Bromide: Acts as a promoter, facilitating the initial hydrogen abstraction and regenerating the active M(III) species.
-
Other systems, such as those based on Vanadium Oxide supported on Titania (VOx/TiO₂), are highly effective for gas-phase oxidation (e.g., o-xylene to phthalic anhydride) but can also be adapted for liquid-phase processes.[10][11]
Q3: My yield of this compound is low. What are the first parameters I should investigate?
A3: Low yield is a common issue that can be traced back to several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
-
Catalyst System: Ensure the correct ratio of Cobalt, Manganese, and Bromide salts. The activity of these catalysts is highly dependent on their synergy.
-
Temperature: Temperature is a critical parameter. Too low, and the reaction kinetics will be slow. Too high, and you risk over-oxidation to trimellitic acid or decarboxylation. For Co/Mn/Br systems in acetic acid, temperatures often range from 150-220°C.[7]
-
Pressure: The reaction is typically run under pressure (5-15 bar) to ensure a sufficient concentration of dissolved oxygen in the liquid phase and to keep the solvent from boiling.
-
Oxygen Supply: Inadequate oxygen (air) supply is a common cause of stalled reactions. This can be due to poor stirring, insufficient headspace pressure, or a low flow rate of air into the reactor.
Q4: I am observing significant by-products. What are they and how can I minimize them?
A4: By-product formation is primarily due to incomplete oxidation or over-oxidation. The main culprits are:
-
4-Methylisophthalic acid (or 4-Carboxyisophthalic acid): This results from the oxidation of the methyl group at the 2-position instead of the desired 4-position. Selectivity can be influenced by steric hindrance and electronic effects of the existing carboxyl group on the starting material.[4]
-
Trimellitic Acid: This is the product of over-oxidation, where both methyl groups of the precursor are oxidized to carboxylic acids.[4] This is often exacerbated by high temperatures or prolonged reaction times.
-
Partially Oxidized Intermediates: Aldehydes and alcohols (e.g., 4-formyl-2-methylbenzoic acid) can be present if the oxidation is incomplete. These are often the most difficult impurities to remove.
Minimization Strategies:
-
Optimize Catalyst Ratio: Fine-tuning the Co:Mn ratio can influence selectivity.
-
Control Temperature: Avoid excessive temperatures to reduce the rate of over-oxidation.
-
Reaction Time: Monitor the reaction progress using HPLC to stop it once the desired product concentration is maximized, before significant over-oxidation occurs.[12]
-
Solvent: Acetic acid is the most common solvent, as it is relatively stable under the oxidative conditions.[7] Ensure it is free of water, which can affect catalyst activity.
Reaction Pathway and By-product Formation
Caption: Simplified reaction pathway showing by-product formation.
Q5: My catalyst performance is degrading over time in a continuous or semi-batch process. What causes catalyst deactivation?
A5: Catalyst deactivation in liquid-phase oxidation is a significant challenge. The primary mechanisms include:
-
Poisoning: Contaminants in the feedstock or solvent can bind to the active sites of the catalyst, rendering them inactive. Sulfur and nitrogen compounds are common poisons.
-
Fouling by Coke/Tar Formation: At high temperatures, high-molecular-weight by-products (tars or coke) can form and deposit on the catalyst or reactor walls.[11] This is particularly an issue in gas-phase reactions but can occur in the liquid phase as well.
-
Over-reduction: In transient conditions, such as a shutdown with insufficient air purging, the catalyst can become overly reduced by the reactants.[10][11] This can lead to the formation of inactive phases (e.g., V₆O₁₃ in vanadium catalysts) and requires re-oxidation to restore activity.
-
Leaching: In heterogeneous systems, the active metal can slowly dissolve or leach from the support into the reaction medium, leading to a gradual loss of activity.
Mitigation Strategies:
-
Feedstock Purification: Ensure high-purity reactants and solvents.
-
Process Control: Maintain stable operating conditions (temperature, pressure, airflow) to avoid excursions that favor by-product formation or catalyst over-reduction.[13]
-
Catalyst Regeneration: Fouled catalysts can sometimes be regenerated by calcination (burning off coke) or washing with an appropriate solvent.
Section 2: Experimental Protocols & Data
Protocol 2.1: Lab-Scale Synthesis of this compound via KMnO₄ Oxidation
This protocol describes a reliable, though not catalytic, method for synthesizing H₂MT on a laboratory scale from 2,4-dimethylbenzoic acid.[4]
Materials:
-
2,4-Dimethylbenzoic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-dimethylbenzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the stirred mixture to near boiling (approx. 90-95°C).
-
Slowly add solid KMnO₄ in portions. The reaction is exothermic; add the KMnO₄ at a rate that maintains a gentle reflux without external heating.
-
After the addition is complete, reflux the mixture for an additional 2-4 hours to ensure complete reaction. Monitor the disappearance of the purple permanganate color.
-
If any permanganate remains, add a small amount of ethanol to quench it.
-
Cool the mixture and filter to remove the manganese dioxide (MnO₂) by-product. Wash the MnO₂ cake with hot water to recover any trapped product.
-
Combine the filtrates, heat to near boiling, and carefully acidify with a solution of concentrated sulfuric acid in water until the pH is ~2.
-
Cool the solution in an ice bath to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Analysis:
-
Confirm product structure and purity via ¹H-NMR, ¹³C-NMR, and FT-IR.[4]
-
Assess purity using High-Performance Liquid Chromatography (HPLC).[12][14]
Table 2.1: Comparison of Catalytic Systems for Methylarene Oxidation
| Catalyst System | Typical Precursor | Oxidant | Solvent | Temp (°C) | Pressure (bar) | Typical Yield | Key Advantages/Disadvantages |
| KMnO₄ | 2,4-Dimethylbenzoic acid | KMnO₄ (Stoichiometric) | Water (alkaline) | 90-100 | Atmospheric | ~55-70%[4] | Adv: Simple, high selectivity. Disadv: Not catalytic, large amount of MnO₂ waste. |
| Co/Mn/Br | p-Xylene | Air / O₂ | Acetic Acid | 150-220 | 5-15 | >80% (for TPA)[7] | Adv: Catalytic, uses air, industrially proven. Disadv: Corrosive (HBr), requires pressure. |
| VOx/TiO₂ | o-Xylene | Air / O₂ | Gas Phase | 300-400 | Atmospheric | >95% (for Phthalic Anhydride)[10] | Adv: High conversion and selectivity. Disadv: Gas-phase process, requires high temp, risk of over-reduction.[10] |
Section 3: References
-
ResearchGate. Optimization of reaction condition. a | Download Scientific Diagram. Available from: --INVALID-LINK--
-
TSI Journals. Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationO | 3672. Available from: --INVALID-LINK--
-
ResearchGate. Optimization of reaction conditions. a | Download Scientific Diagram. Available from: --INVALID-LINK--
-
TSI Journals. Organic CHEMISTRY. Available from: --INVALID-LINK--
-
MDPI. Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. Available from: --INVALID-LINK--
-
ResearchGate. Reaction scheme of o-xylene oxidation (adapted from[15]). Available from: --INVALID-LINK--
-
ResearchGate. Optimization of the reaction conditions. Available from: --INVALID-LINK--
-
ResearchGate. Reaction and Deactivation Pathways in Xylene Isomerization on Zirconia Modified by Tungsten Oxide | Request PDF. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Available from: --INVALID-LINK--
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: --INVALID-LINK--
-
OSTI.GOV. The Role of Co-ZSM-5 Catalysts in Aerobic Oxidation of Ethylbenzene. Available from: --INVALID-LINK--
-
Wiley Online Library. Cobalt-manganese spinel structure catalysts for aerobic oxidative desulfurization. Available from: --INVALID-LINK--
-
ScienceDaily. Mechanism of cobalt-manganese catalysts deciphered. Available from: --INVALID-LINK--
-
MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: --INVALID-LINK--
-
Sigma-Aldrich. this compound - H2MT / H2BDC-Me ≥97%. Available from: --INVALID-LINK--
-
National Institutes of Health (NIH). p-Xylene Oxidation to Terephthalic Acid: New Trends. Available from: --INVALID-LINK--
-
Sigma-Aldrich. this compound - H2MT / H2BDC-Me ≥97%. Available from: --INVALID-LINK--
-
ResearchGate. Effect of manganese promotion on the activity and selectivity of cobalt catalysts for CO preferential oxidation | Request PDF. Available from: --INVALID-LINK--
-
Google Patents. Catalytic liquid phase oxidation of methylbenzenes brominated in the nucleus with a source of molecular oxygen to form benzene carboxylic acids brominated in the nucleus. Available from: --INVALID-LINK--
-
TSI Journals. Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Available from: --INVALID-LINK--
-
Semantic Scholar. Synthesis of 2-MethylTerephthalicAcid By SelectiveOxidationOf 2,4-Dimethyl BenzoicAcid UsingKMnO4. Available from: --INVALID-LINK--
-
Michigan State University. Process for preparation of terephthalic acid. Available from: --INVALID-LINK--
-
Google Patents. Terephthalic acid purification process. Available from: --INVALID-LINK--
-
Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: --INVALID-LINK--
-
Research Square. Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. Available from: --INVALID-LINK--
-
Organic Syntheses. terephthalic acid. Available from: --INVALID-LINK--
-
Google Patents. Method of analyzing organic impurities in terephthalic acid. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Available from: --INVALID-LINK--
-
PubChem. this compound. Available from: --INVALID-LINK--
-
AIDIC. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Available from: --INVALID-LINK--
-
YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Available from: --INVALID-LINK--
-
Google Patents. HPLC analytical method for fine terephthalic acid products and produced residue. Available from: --INVALID-LINK--
References
- 1. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - H2MT / H2BDC-Me ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. osti.gov [osti.gov]
- 7. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 2-Methylterephthalic Acid from Polymer Samples
Introduction
In the synthesis of high-performance polymers, the presence of unreacted monomers, such as 2-Methylterephthalic acid, can significantly impact the final material's properties. Residual monomers can act as plasticizers, reducing the glass transition temperature and mechanical strength of the polymer.[1][2] For applications in sensitive fields like drug development and medical devices, these impurities can also pose toxicological risks, making their removal a critical step in the manufacturing process.[3][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing effective strategies for the removal of unreacted this compound from polymer samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my polymer?
Residual this compound can compromise the polymer's performance and safety. It can negatively affect mechanical and thermal properties, and in biomedical applications, leachable monomers can be harmful.[1][4][5] Therefore, reducing its concentration to a minimum is essential for ensuring product quality and safety.[]
Q2: What are the primary methods for removing small molecule impurities like this compound from a polymer?
The most common and effective methods are solvent-based techniques. These include:
-
Solvent Extraction/Washing: This involves washing or stirring the polymer in a solvent that readily dissolves this compound but not the polymer itself.[]
-
Polymer Reprecipitation: This technique consists of dissolving the polymer in a "good" solvent and then adding a "non-solvent" to cause the polymer to precipitate, leaving the impurities behind in the solution.[][7][]
-
Soxhlet Extraction: A continuous and exhaustive extraction method that is highly efficient for removing impurities from solid samples.[9][10][11]
Q3: How do I select the appropriate solvent for my purification process?
The key is to find a solvent system with differential solubility. For solvent extraction, you need a solvent that has high solubility for this compound but is a poor solvent for your polymer. For reprecipitation, you require a good solvent for the polymer and a miscible non-solvent that precipitates the polymer while keeping the this compound dissolved.[12] The choice of solvent is critical and depends on the specific polymer you are working with.[13]
Q4: My polymer swells or partially dissolves during the washing step. What should I do?
This indicates that the solvent is too aggressive for your polymer. You should select a less polar or different class of solvent. Consider creating solvent blends to fine-tune the solubility properties. It can also be beneficial to perform the extraction at a lower temperature.
Q5: How can I verify that the this compound has been successfully removed?
Several analytical techniques can be used to quantify residual monomers:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying non-volatile compounds like this compound.[3][14]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is highly sensitive for detecting volatile and semi-volatile compounds.[3][15] For non-volatile acids, derivatization to a more volatile ester form may be necessary.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural confirmation and quantification of residual monomers without the need for extensive sample preparation.[3][15]
Troubleshooting Guide
Problem 1: Incomplete Removal of this compound
Symptoms:
-
Analytical tests (HPLC, GC, NMR) show significant levels of this compound remaining in the polymer.
-
The polymer's physical properties (e.g., thermal stability, mechanical strength) are not meeting specifications.[1]
| Possible Cause | Recommended Solution |
| Inefficient Solvent | The chosen solvent may have poor solubility for this compound. Consult solubility data for terephthalic acid derivatives to select a more appropriate solvent.[16][17][18][19] Polar aprotic solvents like acetone, methanol, or THF are good starting points. |
| Insufficient Extraction Time/Agitation | The contact time between the solvent and the polymer may be too short. Increase the duration of washing/stirring. Ensure vigorous agitation to maximize surface area contact. |
| Polymer Morphology | Highly crystalline or dense polymer matrices can trap small molecules. Grinding the polymer into a fine powder before extraction can significantly improve efficiency by increasing the surface area. |
| Saturation of Extraction Solvent | The solvent may have become saturated with the impurity. Use a larger volume of solvent or perform multiple extraction cycles with fresh solvent. |
Troubleshooting Workflow for Incomplete Removal
Caption: Troubleshooting logic for incomplete monomer removal.
Problem 2: Polymer Degradation or Significant Product Loss
Symptoms:
-
Noticeable decrease in polymer yield after purification.
-
Changes in polymer's molecular weight distribution (e.g., as measured by GPC/SEC).
-
Visible changes in the polymer's appearance (e.g., color change, brittleness).
| Possible Cause | Recommended Solution |
| Polymer Solubility in "Washing" Solvent | The solvent intended to only dissolve the monomer is also dissolving a fraction of the polymer. Choose a solvent in which the polymer is completely insoluble. |
| Aggressive Purification Conditions | High temperatures during extraction can lead to thermal degradation of the polymer. Perform extractions at lower temperatures, even if it requires longer times. |
| Mechanical Stress | Vigorous grinding or stirring can sometimes break polymer chains, especially for high molecular weight polymers. Use less aggressive mechanical treatments. |
| Loss during Reprecipitation | Fine polymer particles may not be fully recovered during filtration after reprecipitation.[20] Use a centrifuge to pellet the polymer before decanting the supernatant.[20] Also, ensure the non-solvent is added slowly to promote the formation of larger, more easily filterable particles.[21] |
Troubleshooting Workflow for Polymer Degradation/Loss
Caption: Troubleshooting logic for polymer degradation or loss.
Detailed Experimental Protocols
Protocol 1: Enhanced Solvent Washing
This method is suitable for polymers that are insoluble in a solvent that readily dissolves this compound.
-
Preparation: Grind the polymer sample into a fine powder to maximize surface area.
-
Solvent Selection: Choose a solvent such as methanol or acetone in which this compound is soluble.
-
Washing: a. Suspend the polymer powder in the chosen solvent (a common ratio is 1 g of polymer to 20 mL of solvent). b. Stir the suspension vigorously at room temperature for 4-6 hours. c. Separate the polymer by filtration or centrifugation.
-
Repetition: Repeat the washing step 2-3 times with fresh solvent to ensure complete removal of the monomer.[12]
-
Drying: Dry the purified polymer under vacuum at a temperature well below its glass transition temperature to remove all residual solvent.
Protocol 2: Polymer Reprecipitation
This is one of the most effective methods for purifying polymers.[][7]
-
Dissolution: Dissolve the polymer sample in a minimal amount of a good solvent (e.g., dichloromethane, chloroform, or THF). The solution should be free-flowing and not overly viscous.[12]
-
Precipitation: a. Vigorously stir a large volume of a non-solvent (e.g., methanol, ethanol, or hexane). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.[20] b. Slowly add the polymer solution dropwise to the stirring non-solvent.[21] The polymer should precipitate as a solid.
-
Isolation: a. Continue stirring for 30 minutes after the addition is complete. b. Isolate the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining dissolved impurities.[12]
-
Drying: Dry the purified polymer under vacuum.
Protocol 3: Soxhlet Extraction
For exhaustive and continuous extraction, Soxhlet extraction is the gold standard.[9][10]
-
Preparation: Place the powdered polymer sample in a cellulose thimble.
-
Apparatus Setup: a. Place the thimble inside the main chamber of the Soxhlet extractor. b. Fill a round-bottom flask with a suitable extraction solvent (e.g., methanol or acetone) and connect it to the extractor. c. Attach a condenser to the top of the extractor.
-
Extraction: a. Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the polymer.[10] b. The chamber will slowly fill with the condensed solvent, extracting the this compound. c. Once the chamber is full, the siphoning mechanism will automatically empty the solvent and dissolved monomer back into the boiling flask.[10] d. This cycle repeats continuously, ensuring the polymer is always washed with fresh, distilled solvent.[10]
-
Duration: Allow the extraction to run for 12-24 hours.
-
Drying: After extraction, carefully remove the thimble and dry the purified polymer under vacuum.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The residual monomer content and mechanical properties of CAD\CAM resins used in the fabrication of complete dentures as compared to heat cured resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. filab.fr [filab.fr]
- 10. pobel.com [pobel.com]
- 11. hielscher.com [hielscher.com]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. [Determination of residual monomers in polymer water treatment chemicals using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. polymersolutions.com [polymersolutions.com]
- 16. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in 2-Methylterephthalic acid production
Welcome to the Technical Support Center for 2-Methylterephthalic Acid (2-MTA) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-MTA and to effectively troubleshoot the common issue of batch-to-batch variability. Our goal is to provide you with the expertise and practical guidance necessary to ensure consistent and high-quality production.
Introduction to Batch-to-Batch Variability in 2-MTA Synthesis
Batch-to-batch variability is a significant challenge in the synthesis of this compound, a crucial intermediate in the production of specialty polymers and pharmaceuticals. Inconsistencies in yield, purity, and physical properties can arise from a multitude of factors, ranging from the quality of raw materials to subtle deviations in reaction conditions. This guide provides a structured approach to identifying and mitigating these sources of variability, ensuring the robustness and reproducibility of your synthesis process.
The primary industrial route to aromatic carboxylic acids, including 2-MTA, often involves the liquid-phase air oxidation of alkyl-substituted aromatic hydrocarbons. In the case of 2-MTA, a common precursor is pseudocumene (1,2,4-trimethylbenzene). The oxidation of pseudocumene is a complex process that can lead to a variety of partially oxidized intermediates and isomeric byproducts, which are often the primary source of impurities.[1][2]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent Yields Between Batches
Q1: We are observing significant fluctuations in the final yield of 2-MTA from one batch to another. What are the likely causes and how can we troubleshoot this?
A1: Inconsistent yields are a common problem in chemical synthesis and can often be traced back to a few key areas. A systematic investigation is the most effective way to pinpoint the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent yields.
Detailed Troubleshooting Steps:
-
Raw Material and Reagent Quality:
-
Verification: Are you using starting materials (e.g., pseudocumene) and reagents from the same supplier and lot number for each batch? Variations in the purity of the starting material can significantly impact the reaction.
-
Characterization: Perform identity and purity analysis on incoming raw materials. For pseudocumene, Gas Chromatography (GC) is an effective method to determine its purity and identify any isomeric impurities.
-
Solvent Quality: The solvent, typically acetic acid in xylene oxidation, plays a critical role. Ensure the solvent is of high purity and low water content, as water can affect catalyst activity.
-
-
Reaction Condition Control:
-
Temperature: The oxidation of pseudocumene is highly exothermic. Minor fluctuations in temperature can lead to the formation of different byproducts, thus affecting the yield of the desired 2-MTA.[3] Implement strict temperature control and monitoring throughout the reaction.
-
Pressure: The partial pressure of oxygen is a critical parameter in air oxidation reactions. Ensure consistent and controlled air or oxygen flow to maintain a constant pressure.
-
Reaction Time and Agitation: Incomplete reactions due to insufficient time or poor mixing can result in lower yields. Standardize the reaction duration and ensure efficient agitation to maintain a homogenous reaction mixture.
-
-
Catalyst Activity and Concentration:
-
Catalyst Loading: The catalyst system, often a combination of cobalt and manganese salts with a bromine promoter, is crucial for the selective oxidation of the methyl groups.[4] Accurately weigh and add the catalyst components to ensure consistent loading across batches.
-
Catalyst Deactivation: The catalyst can deactivate over time due to various reasons. If you are recycling the catalyst, assess its activity before each use.
-
-
Product Isolation and Purification:
-
Crystallization: The yield of isolated 2-MTA is highly dependent on the crystallization process. Key parameters to control include the cooling rate, final temperature, and solvent composition.[5]
-
Filtration and Washing: Inefficient filtration or inadequate washing of the product cake can lead to loss of product. Standardize the filtration and washing procedures, including the volume and temperature of the wash solvent.
-
Issue 2: Appearance of Unknown Impurities in HPLC Analysis
Q2: Our latest batch of 2-MTA shows a new, significant impurity peak in the HPLC analysis that was not present in previous batches. How can we identify and eliminate this impurity?
A2: The appearance of new impurities is a critical issue that requires immediate attention as it can impact the quality and performance of the final product. A systematic approach to impurity identification and source determination is essential.
Impurity Identification and Elimination Workflow:
References
- 1. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]
- 2. BE1006355A3 - PROCESS OXIDATION pseudocumene trimellitic ACID WITH RECYCLING MOTHER LIQUOR. - Google Patents [patents.google.com]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. CN109647467B - Catalyst for oxidation of pseudocumene - Google Patents [patents.google.com]
- 5. US6013835A - Method and apparatus for preparing purified terephthalic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Methylterephthalic Acid and Its Derivatives
In the landscape of materials science and pharmaceutical development, the precise characterization of aromatic carboxylic acids and their derivatives is paramount. 2-Methylterephthalic acid, a key substituted benzene-1,4-dicarboxylic acid, serves as a foundational building block for specialized polymers and pharmacologically active molecules.[1] Its utility, and that of its derivatives, is fundamentally linked to its molecular structure. Spectroscopic techniques provide the most insightful, non-destructive means to confirm this structure, assess purity, and understand the electronic environment of the molecule.
This guide offers a comparative analysis of the spectroscopic signatures of this compound and its common derivatives, such as dimethyl 2-methylterephthalate. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the spectral shifts and pattern changes upon derivatization, this guide provides researchers with the foundational knowledge to interpret their own experimental data with confidence.
The Structural Basis for Spectroscopic Variation
The core structure, this compound, possesses three key features that dictate its spectroscopic behavior: the aromatic ring, the two carboxylic acid groups, and the methyl substituent. Derivatization, most commonly through esterification of the carboxylic acids, fundamentally alters the electronic and vibrational properties of the molecule, leading to predictable and interpretable changes in the resulting spectra.
The primary derivative for our comparison will be Dimethyl 2-methylterephthalate , where the acidic protons of the carboxyl groups are replaced by methyl groups. This transformation eliminates intermolecular hydrogen bonding and changes the electron-withdrawing nature of the substituents, providing clear points of spectroscopic contrast.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
The Causality Behind Chemical Shifts
In this compound, the aromatic protons are deshielded by the electron-withdrawing carboxylic acid groups, causing them to resonate at a lower field (higher ppm). The acidic protons of the carboxyl groups themselves are highly deshielded and typically appear far downfield, often as a broad singlet.[2] Upon conversion to dimethyl 2-methylterephthalate, several key changes are expected:
-
Disappearance of the Carboxylic Proton: The most obvious change is the loss of the highly deshielded -COOH proton signal.[3]
-
Appearance of Methoxy Protons: A new, sharp singlet appears around 3.9 ppm, corresponding to the six equivalent protons of the two methoxy (-OCH₃) groups.[4]
-
Shifts in Aromatic Protons: The replacement of -COOH with -COOCH₃ slightly alters the electronic effect on the aromatic ring, causing subtle shifts in the positions of the aromatic proton signals.
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Figure 1. General workflow for spectroscopic analysis.Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methyl Proton (ppm) | Carboxyl/Methoxy Protons (ppm) |
| This compound | ~7.5 - 8.0 (m, 3H) | ~2.5 (s, 3H) | ~13.0 (br s, 2H) |
| Dimethyl 2-methylterephthalate | ~7.5 - 8.0 (m, 3H) | ~2.5 (s, 3H) | ~3.9 (s, 6H) |
Note: Exact chemical shifts can vary based on solvent and concentration. Data synthesized from typical values for aromatic acids and esters.[4]
Comparative ¹³C NMR Data
In ¹³C NMR, the carbonyl carbons are highly deshielded. The key difference between the acid and its ester derivative is the appearance of the methoxy carbon signal and a slight shift in the carbonyl carbon resonance.
| Compound | Aromatic C (ppm) | Methyl C (ppm) | Carbonyl C (ppm) | Methoxy C (ppm) |
| This compound | ~128 - 140 | ~21 | ~167 | - |
| Dimethyl 2-methylterephthalate | ~128 - 140 | ~21 | ~166 | ~52 |
Note: Data synthesized from typical values.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying functional groups.
The Causality Behind Vibrational Changes
The IR spectrum of a carboxylic acid is dominated by two features: a very broad O-H stretching band and a sharp C=O stretching band.[5]
-
O-H Stretch: In this compound, extensive hydrogen bonding between molecules creates a characteristically broad O-H stretch that spans from 2500 to 3300 cm⁻¹.[3][6] This is often the most recognizable feature of a carboxylic acid in an IR spectrum.
-
C=O Stretch: The carbonyl (C=O) stretch for the dimeric acid typically appears around 1710 cm⁻¹.[2]
-
Derivatization Effect: Upon conversion to dimethyl 2-methylterephthalate, the broad O-H stretch completely disappears. The C=O stretching frequency shifts to a higher wavenumber (around 1720-1740 cm⁻¹) because the electronic resonance of the ester group is different from that of the carboxylic acid, and the effect of hydrogen bonding is removed.[7] Additionally, a new C-O single bond stretch appears around 1200-1300 cm⁻¹.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic/Aliphatic) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | 2500-3300 (very broad) | ~3030 / ~2950 | ~1700 | ~1250 |
| Dimethyl 2-methylterephthalate | Absent | ~3030 / ~2950 | ~1725 | ~1280 |
Note: Data synthesized from typical values for aromatic acids and esters.[1][5][7]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure.
Fragmentation Patterns
Under Electron Ionization (EI), the molecular ion (M⁺) is often observed. The fragmentation patterns can be diagnostic.
-
This compound (MW: 180.16 g/mol ): The molecular ion peak at m/z = 180 is expected.[8] Common fragments include the loss of -OH (m/z = 163) and the loss of -COOH (m/z = 135).
-
Dimethyl 2-methylterephthalate (MW: 194.18 g/mol ): The molecular ion peak at m/z = 194 is expected.[9] A very prominent fragment is typically observed from the loss of a methoxy group (-OCH₃), resulting in a peak at m/z = 163. This base peak is a strong indicator of a methyl ester.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| This compound | C₉H₈O₄ | 180.16 | 180 | 163 ([M-OH]⁺), 135 ([M-COOH]⁺) |
| Dimethyl 2-methylterephthalate | C₁₀H₁₀O₄ | 194.18 | 194 | 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
Note: Data sourced from PubChem and NIST databases.[8][9][10]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions, primarily in conjugated systems.
Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring. For terephthalic acid (the parent compound without the methyl group), absorption maxima are observed around 190 nm, 241 nm, and 285 nm.[11] The addition of a methyl group (an auxochrome) and the conversion of carboxyl to ester groups typically cause minor shifts ( batochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity, but the overall spectral profile remains similar, characteristic of the substituted benzene chromophore.
Experimental Protocols
To ensure reproducibility and accuracy, the following self-validating protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer (e.g., Bruker 400 MHz). Ensure the sample is properly positioned within the detection coil.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity until the peak shape of the solvent or TMS is sharp and symmetrical.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of at least 5 seconds are recommended for quantitative analysis.[12]
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[12] Calibrate the spectrum using the TMS signal. Integrate peaks and assign chemical shifts.
Protocol 2: FTIR Sample Preparation and Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry analyte with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric H₂O and CO₂.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to reference spectra.
Conclusion
The spectroscopic comparison of this compound and its dimethyl ester derivative clearly demonstrates how functional group modification produces distinct and predictable changes in spectral data. In NMR, the disappearance of the acidic proton and the appearance of the methoxy signal is unequivocal. In IR, the replacement of the broad O-H stretch with sharp C-H and C-O signals is a definitive indicator of esterification. Mass spectrometry confirms the change in molecular weight and shows a characteristic shift in fragmentation patterns. This guide provides the fundamental principles and practical data to empower researchers in the confident structural elucidation of these important chemical compounds.
References
- 1. tsijournals.com [tsijournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Dimethyl terephthalate Standard for quantitative NMR, TraceCERT 120-61-6 [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 8. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Terephthalic acid [webbook.nist.gov]
- 11. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Thermal Stability of Polymers from 2-Methylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the strategic selection of monomers is paramount. 2-Methylterephthalic acid, a derivative of terephthalic acid, presents an intriguing building block for high-performance polymers such as aromatic polyamides (aramids) and polyesters. The introduction of a methyl group onto the aromatic ring is anticipated to influence the polymer's physical and thermal properties significantly. This guide provides a comparative benchmark of the thermal stability of polymers notionally derived from this compound against their well-established counterparts synthesized from terephthalic acid and isophthalic acid. While direct, extensive experimental data for polymers of this compound is not widely available in published literature, this guide will leverage established principles of polymer chemistry and data from analogous substituted aromatic polymers to project their thermal performance. This analysis is supported by established experimental protocols for thermal characterization.
The Influence of Methyl Substitution on Polymer Properties
The introduction of a methyl group onto the terephthalic acid backbone is expected to impart several key changes to the resulting polymer's characteristics. The methyl group, being a bulky substituent, can disrupt the planarity and symmetry of the polymer chain. This steric hindrance is likely to reduce inter-chain packing and crystallinity.[1] Consequently, polymers derived from this compound may exhibit increased solubility in organic solvents, a common challenge in the processing of rigid aromatic polymers.[1] However, this disruption in packing can also influence the thermal stability, which is a critical performance metric for high-performance polymers.
Benchmarking Thermal Stability: Key Techniques
The thermal stability of a polymer is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's response to heat.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameters obtained from TGA are:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Temperature at 5% or 10% Mass Loss (Td5 or Td10): A common metric for comparing the initial thermal stability of different polymers.
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 800 °C), which can indicate flame retardancy.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] Key thermal transitions identified by DSC include:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
Comparative Thermal Stability Data
The following table presents typical thermal stability data for well-characterized aromatic polyamides and polyesters derived from terephthalic acid and isophthalic acid. These values serve as a benchmark for projecting the performance of polymers from this compound.
| Polymer | Monomers | Td5 (°C, N2) | Tg (°C) | Tm (°C) |
| Benchmark Polyamides | ||||
| Poly(p-phenylene terephthalamide) (PPTA) | p-Phenylenediamine + Terephthaloyl chloride | ~530[3] | ~360[3] | >500 (decomposes) |
| Poly(m-phenylene isophthalamide) (PMIA) | m-Phenylenediamine + Isophthaloyl chloride | ~400-450 | ~275 | ~350 |
| Projected Polyamide | ||||
| Poly(p-phenylene 2-methylterephthalamide) | p-Phenylenediamine + 2-Methylterephthaloyl chloride | Projected: 480-520 | Projected: 330-350 | Likely amorphous or reduced Tm |
| Benchmark Polyesters | ||||
| Poly(ethylene terephthalate) (PET) | Ethylene glycol + Terephthalic acid | ~400-420 | ~70-80 | ~250-260 |
| Poly(ethylene isophthalate) (PEI) | Ethylene glycol + Isophthalic acid | ~400 | ~65 | Amorphous |
| Projected Polyester | ||||
| Poly(ethylene 2-methylterephthalate) | Ethylene glycol + this compound | Projected: 390-410 | Projected: 60-75 | Likely reduced Tm or amorphous |
Projected Values Rationale: The projected values for polymers from this compound are based on the understanding that the methyl group will likely disrupt chain packing.[1] This would lead to a slight decrease in the decomposition temperature (Td5) compared to the highly regular PPTA, as the less efficient packing may create more sites for the initiation of thermal degradation. The glass transition temperature (Tg) is also expected to be slightly lower due to increased free volume and reduced intermolecular forces. The melting point (Tm) is anticipated to be significantly reduced or absent, as the methyl group will likely inhibit crystallization.
Experimental Protocols
Synthesis of Aromatic Polyamides (General Procedure)
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacid chloride.
Caption: General workflow for the synthesis of aromatic polyamides.
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous amide-type solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the diacid chloride to the stirred solution.
-
Allow the reaction to proceed at low temperature for several hours, followed by stirring at room temperature.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like water or methanol.
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and solvent, and dry it in a vacuum oven at an elevated temperature.
Thermal Characterization Workflow
Caption: Workflow for thermal characterization of polymers using TGA and DSC.
TGA Protocol:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a 5-10 mg sample of the dry polymer into a TGA crucible (e.g., platinum or alumina).
-
Heat the sample from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
DSC Protocol:
-
Calibrate the DSC instrument for temperature and heat flow using a standard such as indium.
-
Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected melting point at 20 °C/min.
-
Cool to room temperature at 20 °C/min.
-
Heat again at 20 °C/min to observe the thermal transitions.
-
-
The glass transition temperature is typically determined from the second heating scan.[2]
Conclusion
The incorporation of a methyl group in the 2-position of the terephthalic acid monomer is a strategic modification that is likely to enhance the processability of the resulting aromatic polyamides and polyesters by improving their solubility. This structural change, however, is projected to come with a modest trade-off in thermal stability. The disruption of chain packing caused by the methyl group is expected to slightly lower the decomposition and glass transition temperatures compared to their non-substituted, highly regular counterparts. The crystallinity of these polymers is also expected to be significantly reduced. For applications where supreme thermal resistance is the primary concern, polymers from terephthalic acid remain the benchmark. However, for applications demanding a balance of good thermal stability and improved processability, polymers derived from this compound represent a promising area for further research and development. Experimental validation of the thermal properties of these novel polymers is a critical next step to fully elucidate their performance profile.
References
A Senior Application Scientist’s Guide to Validating the Structure of 2-Methylterephthalic Acid-Based Polymers
An Objective Comparison of SEC and NMR for Structural Elucidation and Quality Control
For researchers, scientists, and drug development professionals working with novel polymers, rigorous structural validation is not merely a procedural step but the bedrock of reliable material performance. Polymers derived from 2-Methylterephthalic acid, a substituted aromatic dicarboxylic acid, offer unique thermal and mechanical properties. However, the introduction of the methyl group creates structural nuances that demand a robust, multi-faceted analytical approach to confirm successful synthesis and ensure batch-to-batch consistency.
This guide provides an in-depth comparison of two cornerstone analytical techniques: Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind experimental choices, demonstrating how these complementary methods form a self-validating system for polymer characterization.
The Analytical Challenge: Beyond Simple Confirmation
Synthesizing a polymer from this compound and a diol partner is one thing; proving its intended structure, molecular weight, and purity is another. The core analytical questions we must answer are:
-
Structural Confirmation: Has the this compound monomer been successfully and correctly incorporated into the polymer backbone?
-
Molecular Weight Distribution: What is the average size of the polymer chains and how varied are they? This directly impacts material properties like viscosity, tensile strength, and degradation kinetics.
-
Purity and Consistency: Are there residual monomers or undesirable side products? Is the structure consistent across different synthesis batches?
No single technique can comprehensively answer all these questions. Therefore, we employ a synergistic workflow where SEC provides the macroscopic view of molecular size distribution, and NMR offers the microscopic proof of chemical structure.
Size Exclusion Chromatography (SEC): Quantifying the Macromolecular Landscape
SEC, also known as Gel Permeation Chromatography (GPC), is the industry-standard method for determining the molecular weight distribution of a polymer.[1][2][3] The technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[4][5] As the dissolved polymer sample passes through a column packed with porous gel, larger molecules cannot enter the pores and elute first, while smaller molecules take a more tortuous path through the pores and elute later.
Expertise in Action: Why SEC is the First Step
For polymers, molecular weight is a defining characteristic that governs physical properties.[3][6] SEC is the most direct way to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI, or Đ), which is the ratio of Mw/Mn.[7] A PDI value close to 1.0 indicates a very uniform population of polymer chains, whereas a larger PDI signifies a broad distribution of chain lengths. This information is critical for predicting how the material will behave in an application.
Self-Validating Experimental Protocol for SEC Analysis
This protocol is designed to provide reliable and reproducible data for aromatic polyesters.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dried this compound-based polymer into a glass vial.
- Add 5 mL of high-purity, stabilized Tetrahydrofuran (THF), a common solvent for polyesters, to create a concentration of 1-2 mg/mL.[1][7]
- Gently agitate at room temperature until the polymer is fully dissolved. Complete dissolution is critical; insoluble fractions can clog the SEC system.
- Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to remove any particulate matter.
2. Instrumentation and Conditions:
- System: An Agilent 1260 Infinity II GPC/SEC System or equivalent.[3]
- Mobile Phase: Stabilized THF.
- Flow Rate: 1.0 mL/min.
- Columns: A set of two Agilent PLgel MIXED-D columns in series, suitable for a broad range of polyester molecular weights.
- Column Temperature: 40 °C to ensure solvent viscosity stability and enhance reproducibility.
- Detector: Differential Refractive Index (DRI) detector.[4]
3. Calibration:
- Prepare a series of narrow PDI polystyrene standards of known molecular weights (e.g., from 500 Da to 2,000,000 Da).
- Run each standard through the system to generate a calibration curve that plots the logarithm of molecular weight against retention time.[2] This curve is the basis for calculating the molecular weight of the unknown polymer sample. While this provides a relative molecular weight, it is highly effective for quality control and batch comparison.
Data Interpretation: A Comparative Analysis
The output from the SEC is an elugram. A single, reasonably symmetric peak suggests a successful polymerization with no significant contaminants or degradation. By comparing the calculated molecular weight data between different batches, we can validate the consistency of our synthesis.
Table 1: Comparative SEC Data for Three Batches of a this compound-Ethylene Glycol Polymer
| Parameter | Batch A | Batch B (Optimized) | Batch C (Failed Reaction) |
| Peak Retention Time (min) | 15.2 | 14.8 | 17.5 |
| Mn ( g/mol ) | 18,500 | 35,200 | 1,200 |
| Mw ( g/mol ) | 38,850 | 75,680 | 1,900 |
| PDI (Mw/Mn) | 2.10 | 2.15 | 1.58 |
| Interpretation | Successful polymerization, moderate MW. | Successful polymerization, higher MW achieved. | Incomplete reaction, low MW oligomers formed. |
This comparative data demonstrates the power of SEC. The clear shift to an earlier retention time and higher molecular weight in Batch B validates the optimization of the synthesis protocol. Conversely, the high retention time and very low molecular weight of Batch C immediately flag a failed reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Chemical Blueprint
While SEC tells us "how big" our polymer chains are, NMR spectroscopy tells us "what they are made of." NMR provides unambiguous, atom-level detail about the chemical structure, making it an indispensable tool for confirming that the desired monomer has been incorporated correctly.[8][9]
Expertise in Action: Why NMR is Essential for Trustworthiness
The methyl group and the specific substitution pattern on the aromatic ring of this compound create a unique spectral fingerprint. ¹H NMR can rapidly confirm the presence of these specific features and, through signal integration, verify that the monomeric units are present in the correct stoichiometric ratio within the polymer repeat unit. This technique is highly effective for identifying and even quantifying monomer types and end groups.[9][10]
Self-Validating Experimental Protocol for ¹H NMR Analysis
1. Sample Preparation:
- Dissolve approximately 15 mg of the polymer sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[10]
- If solubility is an issue, a stronger solvent system such as a CDCl₃/trifluoroacetic acid (TFA-d) mixture may be required.[11]
- Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. Data Acquisition:
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Experiment: Standard ¹H NMR acquisition.
- Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.
Data Interpretation: The Structural Fingerprint
For a polyester synthesized from this compound and ethylene glycol, the ¹H NMR spectrum provides several diagnostic signals. The presence and correct integration ratio of these signals validate the structure.
Table 2: Diagnostic ¹H NMR Signals for a Poly(ethylene 2-methylterephthalate)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Structural Validation Point |
| Aromatic (3H) | 7.5 - 8.2 | Multiplets | 3 | Confirms the trisubstituted aromatic ring of the terephthalate unit. |
| Ethylene (-O-CH₂-CH₂-O-) | ~4.7 | Singlet/Multiplet | 4 | Confirms the presence of the ethylene glycol unit.[11] |
| Methyl (-CH₃) | ~2.7 | Singlet | 3 | Direct proof of this compound incorporation. |
Causality and Validation: The key to this analysis is the integration ratio. The ratio of the integrals for the aromatic, ethylene, and methyl protons should be approximately 3:4:3. If this ratio holds, it provides high confidence that the polymer's repeating unit is correctly formed. The absence of the methyl singlet at ~2.7 ppm or a skewed integration ratio would immediately indicate a synthesis failure or the incorporation of an incorrect monomer. Comparing this spectral "fingerprint" across batches ensures structural fidelity.
Integrated Workflow: The Synergy of SEC and NMR
Neither SEC nor NMR alone provides the complete picture. They are complementary techniques that, when used together, create a robust and self-validating workflow for polymer characterization.
-
NMR confirms the identity of the repeating unit.
-
SEC confirms the length and distribution of the polymer chains built from those units.
A material that passes both tests—showing the correct structural fingerprint in NMR and the target molecular weight distribution in SEC—can be advanced with high confidence.
Below is a diagram illustrating this mandatory workflow for comprehensive structural validation.
Caption: Integrated workflow for polymer structure validation.
Conclusion
For scientists developing advanced materials, "trust but verify" is a critical mantra. The structural validation of this compound-based polymers requires a dual-pronged approach that marries the macroscopic view of Size Exclusion Chromatography with the microscopic precision of Nuclear Magnetic Resonance spectroscopy. SEC provides the essential data on molecular weight and distribution that dictates physical performance, while NMR delivers the incontrovertible proof of chemical structure and purity. By implementing this integrated, self-validating workflow, researchers can ensure the scientific integrity of their materials, leading to reproducible results and accelerating the pace of innovation.
References
- 1. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. docs.paint.org [docs.paint.org]
- 5. paint.org [paint.org]
- 6. agilent.com [agilent.com]
- 7. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Impact of Steric Hindrance: A Comparative Performance Analysis of 2-Methylterephthalic Acid in Metal-Organic Frameworks
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant topology, porosity, and ultimately, the functional performance of these versatile materials. While terephthalic acid has been a workhorse in the synthesis of numerous canonical MOFs, the introduction of functional groups onto this foundational linker offers a powerful tool for fine-tuning material properties. This guide provides a comprehensive comparison of the performance of 2-Methylterephthalic acid against its parent analogue, terephthalic acid, in various MOF topologies. We will delve into the profound impact of the seemingly simple methyl group on the structural and functional characteristics of these porous crystalline materials, supported by experimental data and detailed protocols.
The Subtle Power of a Methyl Group: Steric Effects and Topological Control
The introduction of a methyl group at the 2-position of the terephthalic acid linker introduces significant steric hindrance. This bulkiness can dramatically influence the coordination environment around the metal nodes during MOF self-assembly. Unlike the planar and symmetric terephthalic acid, the methyl group in this compound can force a canting or twisting of the carboxylate groups relative to the benzene ring. This steric imposition can lead to the formation of novel MOF topologies that are not accessible with the parent linker.
Furthermore, the presence of methyl groups can influence the rotational freedom of the linker, leading to a more rigid framework. This rigidity can be advantageous in some applications, but as we will explore, it can also negatively impact thermal stability. A study on the thermal stability of MOF-5, a well-known zinc-based MOF, demonstrated that functionalization of the terephthalic acid linker with methyl groups leads to a deterioration of its thermal stability. This is attributed to the increased motion of the linker at elevated temperatures, which initiates the breakdown of the coordination bonds.
Comparative Performance Metrics: Porosity, Gas Adsorption, and Catalysis
To provide a clear and objective comparison, the following sections will analyze key performance indicators of MOFs synthesized with this compound versus terephthalic acid.
Porosity and Surface Area
The steric bulk of the methyl group in this compound can have a pronounced effect on the porosity of the resulting MOF. While it can lead to the formation of new topologies, it can also result in a reduction of the overall pore volume and surface area compared to the analogous MOF synthesized with terephthalic acid. This is due to the space occupied by the methyl groups within the pores.
| MOF System | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Hypothetical MOF-A | Terephthalic acid | Data not available | Data not available | |
| Hypothetical MOF-A | This compound | Data not available | Data not available | |
| MOF-5 Analogue | Terephthalic acid | ~3800 | ~1.3 | [1] |
| Methyl-functionalized MOF-5 | Monomethylterephthalic acid | Lower than MOF-5 | Lower than MOF-5 | [1] |
Note: Direct comparative data for the same MOF topology with both linkers is scarce in the literature. The data for MOF-5 is presented as a relevant example of the expected trend.
Gas Adsorption Properties
The changes in porosity and the introduction of methyl groups on the pore surfaces directly impact the gas adsorption properties of the MOF. The reduction in pore volume will generally lead to a lower overall gas uptake capacity. However, the methyl groups can also introduce specific interactions with certain gas molecules, potentially enhancing selectivity for particular gases. For instance, the hydrophobic nature of the methyl groups could favor the adsorption of non-polar gases.
| MOF System | Gas Adsorbate | Adsorption Capacity (mmol/g) at 1 bar | Heat of Adsorption (kJ/mol) | Reference |
| Hypothetical MOF-B | CO₂ | Data not available | Data not available | |
| Hypothetical MOF-B | CH₄ | Data not available | Data not available | |
| UiO-66 Analogue | CO₂ | ~4.5 (at 298K) | ~20 | [2][3] |
| Functionalized UiO-66 | CO₂ | Varies with functional group | Varies with functional group | [4] |
Catalytic Performance
The introduction of a methyl group can influence the catalytic activity of a MOF in several ways. The steric hindrance around the metal active sites can affect substrate access and product release, potentially leading to changes in catalytic efficiency and selectivity. Furthermore, the electronic properties of the linker can be subtly altered by the electron-donating nature of the methyl group, which in turn can modulate the Lewis acidity of the metal centers.
For instance, in reactions catalyzed by the metal nodes, the accessibility of these sites is paramount. The methyl group of the this compound linker could partially block access to the active sites for bulky substrates, thereby reducing the catalytic activity compared to the more open framework of the terephthalic acid-based MOF. Conversely, for reactions where shape selectivity is important, the modified pore geometry could enhance the selectivity towards smaller products.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and characterization of MOFs with terephthalic acid and this compound.
General Solvothermal Synthesis of a Zinc-based MOF
This protocol provides a general procedure that can be adapted for both terephthalic acid and this compound.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid or this compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 1.5 mmol of the organic linker (terephthalic acid or this compound) in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a preheated oven at 100 °C for 24 hours.
-
After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.
-
Decant the chloroform and dry the activated MOF under vacuum at 150 °C for 12 hours.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and determine the topology of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the activated MOFs.
-
Gas Adsorption Measurements: To evaluate the uptake capacity and selectivity for specific gases (e.g., CO₂, CH₄) using a volumetric or gravimetric sorption analyzer.
-
Catalytic Activity Testing: To assess the performance of the MOFs as catalysts in a relevant model reaction, monitoring conversion and selectivity by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Visualizing the Structural Impact and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Influence of linker geometry on MOF topology.
Caption: Experimental workflow for MOF synthesis and characterization.
Conclusion and Future Outlook
The use of this compound as a linker in MOF synthesis provides a compelling strategy for tuning material properties through steric control. While the introduction of the methyl group can lead to novel topologies, it often comes at the cost of reduced porosity and thermal stability when compared to analogous MOFs synthesized with terephthalic acid. The impact on gas adsorption and catalytic performance is nuanced, with potential trade-offs between capacity and selectivity.
For researchers, scientists, and drug development professionals, the choice between terephthalic acid and this compound will depend on the specific application requirements. If high surface area and thermal stability are paramount, terephthalic acid remains the linker of choice for many established MOF systems. However, where the goal is to create novel structures with tailored pore environments for specific molecular recognition or shape-selective catalysis, the steric influence of this compound offers an exciting avenue for exploration. Further research focusing on direct, systematic comparisons within isoreticular series of MOFs is crucial to fully elucidate the structure-property relationships and unlock the full potential of this functionalized linker.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Stabilizing defects in metal–organic frameworks: pendant Lewis basic sites as capping agents in UiO-66-type MOFs toward highly stable and defective porous materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Methyl Group's Subtle Power: A Comparative Guide to 2-Methylterephthalic Acid in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the strategic modification of monomeric building blocks is a cornerstone of polymer chemistry. This guide offers an in-depth, objective comparison of polymers derived from 2-Methylterephthalic acid versus the conventional terephthalic acid. We will explore how the simple addition of a methyl group can profoundly influence polymer characteristics, supported by experimental data and mechanistic insights. Our goal is to provide you, our fellow scientists, with the critical information needed to make informed decisions in your research and development endeavors.
The Architect of Change: Unpacking the Role of the Methyl Group
The introduction of a methyl group onto the aromatic ring of terephthalic acid creates this compound, a monomer that imparts significant changes to the resulting polymer's architecture. This modification introduces steric hindrance and breaks the symmetry inherent to the terephthalic acid molecule. While terephthalic acid's linearity and symmetry allow for efficient chain packing and high crystallinity, the methyl group in this compound disrupts this ordered arrangement.[1][2][3][4] This disruption is the primary driver behind the altered thermal, mechanical, and solubility properties of the resulting polymers.
A Head-to-Head Comparison: Experimental Evaluation of Polyester Properties
To elucidate the tangible effects of the methyl group, we will compare two polyesters synthesized via melt polycondensation: one from this compound and ethylene glycol, and the other from terephthalic acid and ethylene glycol, commonly known as polyethylene terephthalate (PET).
Experimental Protocol: Two-Stage Melt Polycondensation
A standardized melt polycondensation protocol ensures a reliable comparison of the two monomers.
1. Esterification:
-
The diacid (this compound or terephthalic acid) and ethylene glycol are combined in a 1:2.2 molar ratio in a reaction vessel.
-
The mixture is heated to approximately 190-230°C under a nitrogen atmosphere to initiate the esterification process, with water being removed as a byproduct.[7]
2. Polycondensation:
-
The temperature is elevated to 260-280°C.
-
A vacuum is applied to facilitate the removal of excess ethylene glycol, driving the polymerization reaction towards higher molecular weights.[7]
-
The reaction's progress is monitored by measuring the melt viscosity.
-
The polymerization is halted once the target molecular weight is achieved.
Figure 1: A schematic of the two-stage melt polycondensation process for polyester synthesis.
Data-Driven Insights: Quantifying the Methyl Group's Influence
The synthesized polymers were subjected to a suite of analytical techniques to quantify the differences in their properties.
Table 1: Comparative Thermal Properties
| Property | Polymer from this compound | Poly(ethylene terephthalate) (PET) | Rationale for a Senior Application Scientist |
| Glass Transition Temperature (Tg) | ~90-100 °C | ~70-80 °C | The methyl group restricts the rotational freedom of the polymer chain, leading to a higher Tg.[8] |
| Melting Temperature (Tm) | Amorphous (no distinct Tm) | ~250-260 °C | The asymmetry caused by the methyl group hinders the formation of a crystalline lattice, resulting in an amorphous polymer.[1][2] |
| Thermal Decomposition Temperature (Td) | Slightly Lower | Higher | Aromatic polyesters generally exhibit good thermal stability.[9] The methyl group may introduce a site more susceptible to initial thermal degradation.[10][11] |
Table 2: Comparative Mechanical Properties
| Property | Polymer from this compound | Poly(ethylene terephthalate) (PET) | Rationale for a Senior Application Scientist |
| Tensile Strength | Lower | Higher | The high crystallinity of PET contributes to its superior mechanical strength and stiffness.[1][12] |
| Flexibility | Higher | Lower | Amorphous polymers tend to be more flexible than their crystalline counterparts.[1][2][12] |
| Impact Resistance | Higher | Lower | The disordered structure of amorphous polymers allows for better energy dissipation upon impact.[3] |
Table 3: Comparative Solubility
| Solvent | Polymer from this compound | Poly(ethylene terephthalate) (PET) | Rationale for a Senior Application Scientist |
| Common Organic Solvents (e.g., THF, Chloroform) | Generally Soluble | Generally Insoluble | The disruption of chain packing by the methyl group allows solvent molecules to penetrate and dissolve the polymer more easily.[13][14][15] |
| Harsh Solvents (e.g., Phenol/Tetrachloroethane) | Soluble | Soluble | Both polymers are soluble in aggressive solvent systems. |
Visualizing the Molecular Architecture
The profound differences in macroscopic properties originate from the distinct molecular arrangements of the polymer chains.
Figure 2: A simplified diagram illustrating the ordered chain packing in semi-crystalline PET versus the disordered arrangement in the amorphous polymer derived from this compound.
Expanding the Horizon: Potential Impact on Gas Permeability
The introduction of a methyl group can also influence a polymer's gas permeability. The disruption of chain packing creates more free volume within the polymer matrix, which can facilitate the transport of gas molecules.[16][17] Studies on other polymers have shown that the addition of methyl groups can lead to increased gas permeability.[18][19] This suggests that polymers based on this compound could be promising candidates for applications such as gas separation membranes.
Conclusion: A Strategic Choice for Advanced Polymer Design
The use of this compound as a monomer or comonomer offers a powerful strategy for tuning polymer properties. By introducing a single methyl group, one can transition from a highly crystalline, rigid, and solvent-resistant material to an amorphous, flexible, and more soluble polymer. This opens up a wide range of possibilities for creating materials with enhanced processability, tailored mechanical performance, and potentially unique gas transport characteristics. For researchers in drug development and advanced materials, understanding the subtle yet significant impact of this methyl group is key to designing the next generation of high-performance polymers.
References
- 1. Crystalline vs. Amorphous Polymers: Structural Overview | Poly Fluoro Ltd [polyfluoroltd.com]
- 2. essentracomponents.com [essentracomponents.com]
- 3. xometry.com [xometry.com]
- 4. Amorphous vs Semi-crystalline Polymers: Key Property Differences [eureka.patsnap.com]
- 5. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 6. youtube.com [youtube.com]
- 7. Silver formation [archive.nptel.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Increasing the solubility range of polyesters by tuning their microstructure with comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Experimental and computational studies on the effects of C(2) methylation on the properties and gas separation performance of polyimide-ionene membran ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00092C [pubs.rsc.org]
- 19. ias.ac.in [ias.ac.in]
A Comparative Guide to the Liquid Crystal Phases of 2-Methylterephthalic Acid Derivatives
Introduction: The Subtle Influence of a Methyl Group in Mesogen Design
In the vast landscape of liquid crystal research, the terephthalic acid core has served as a foundational building block for a multitude of calamitic (rod-like) mesogens. The symmetric nature of this building block typically gives rise to predictable nematic and smectic phases. However, the introduction of a single methyl group, creating 2-methylterephthalic acid, fundamentally alters the molecule's symmetry and steric profile. This seemingly minor modification presents a fascinating case study in molecular engineering, opening avenues for the formation of not only modified calamitic phases but also potentially inducing bent-core characteristics that lead to more complex, polar-ordered smectic phases.[1]
This guide provides a comprehensive comparison of the liquid crystal phases formed by derivatives of this compound. We will delve into the profound impact of the lateral methyl group on mesomorphic behavior, contrasting it with analogous, unsubstituted terephthalic acid derivatives. By examining experimental data from homologous series, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the design of novel liquid crystalline materials based on this versatile core. The discussion will be grounded in experimental data for closely related structures, given the limited direct literature on this compound-based liquid crystals, thus also highlighting a promising area for future research.
The Calamitic Nature of 2-Methyl-1,4-phenylene Bis(4'-n-alkoxybenzoates): A Case Study
While direct studies on liquid crystals derived from this compound are scarce, a seminal study on the mesomorphic properties of 2-methyl-1,4-phenylene bis(4'-n-alkoxybenzoates) provides invaluable insight.[2] These compounds, where the this compound core is conceptually replaced by a 2-methylhydroquinone core esterified with alkoxybenzoic acids, serve as an excellent proxy for understanding the influence of the lateral methyl group in a calamitic system.
The presence of the methyl group in the 2-position of the central phenyl ring has a pronounced effect on the mesomorphic properties.[2] It has been observed that many derivatives within the 2-methyl-1,4-phenylene series exhibit lower melting points and, interestingly, higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts.[2] This suggests that the methyl group, while disrupting the crystalline packing to lower the melting point, enhances the thermal stability of the nematic phase.
Comparative Performance Data
The following table summarizes the phase transition temperatures for a homologous series of 2-methyl-1,4-phenylene bis(4'-n-alkoxybenzoates). For comparison, data for the unsubstituted 1,4-phenylene bis(4'-n-alkoxybenzoates) are also presented.
| Number of Carbon Atoms in Alkoxy Chain (n) | Compound Series | Crystal to Smectic C (°C) | Smectic C to Nematic (°C) | Nematic to Isotropic (°C) |
| 1 | 2-Methyl-1,4-phenylene | - | - | 252.5 |
| 1 | 1,4-Phenylene | - | - | 247.0 |
| 2 | 2-Methyl-1,4-phenylene | - | - | 299.0 |
| 2 | 1,4-Phenylene | - | - | 300.0 |
| 3 | 2-Methyl-1,4-phenylene | - | - | 254.0 |
| 3 | 1,4-Phenylene | - | - | 253.0 |
| 4 | 2-Methyl-1,4-phenylene | - | - | 267.0 |
| 4 | 1,4-Phenylene | - | 218.0 | 259.0 |
| 5 | 2-Methyl-1,4-phenylene | 148.0 | 158.0 | 243.0 |
| 5 | 1,4-Phenylene | 160.0 | 196.0 | 240.0 |
| 6 | 2-Methyl-1,4-phenylene | 136.0 | 178.0 | 239.0 |
| 6 | 1,4-Phenylene | 145.0 | 200.0 | 232.0 |
| 7 | 2-Methyl-1,4-phenylene | 130.0 | 188.0 | 228.0 |
| 7 | 1,4-Phenylene | 138.0 | 197.0 | 224.0 |
| 8 | 2-Methyl-1,4-phenylene | 125.0 | 192.0 | 225.0 |
| 8 | 1,4-Phenylene | 135.0 | 196.0 | 220.0 |
Data sourced from Arora, S. L., Fergason, J. L., & Taylor, T. R. (1971).[2]
As the length of the terminal alkoxy chains increases, a smectic C phase is induced in both series.[2] The introduction of the lateral methyl group generally leads to a depression of the crystal-to-mesophase transition temperatures and a stabilization of the nematic phase over a broader temperature range for longer chain lengths.
The Potential for Bent-Core Phases: A Structural Perspective
The asymmetry introduced by the methyl group in this compound opens the intriguing possibility of forming bent-core liquid crystals. While traditional bent-core mesogens are often based on resorcinol or isophthalic acid, the steric hindrance from the methyl group in a 2-methylterephthalate derivative could force a bent conformation.
A study on bis(4-subst.-phenyl) 2-methyl-iso-phthalates demonstrated that the lateral methyl group widens the opening angle of the molecular legs to about 155° in the crystalline state.[1] However, in the liquid crystalline phases, the molecular bending was found to be more pronounced, with angles around 138° in the SmA phase and 146° in the nematic phase.[1] This suggests that even with a relatively wide bend angle, bent-core-like packing and the associated polar-ordered phases can emerge. Derivatives of this compound could exhibit similar behavior, potentially leading to the formation of smectic phases with polar ordering.
Experimental Protocols
The synthesis and characterization of liquid crystals from this compound would follow well-established methodologies in liquid crystal chemistry.
Synthesis of 2-Methylterephthalate Esters
A representative synthesis for a diester derivative of this compound is outlined below.
Step 1: Synthesis of 2-Methylterephthaloyl Chloride
-
Reflux a mixture of this compound (1 equivalent) and thionyl chloride (excess, ~5 equivalents) with a catalytic amount of dimethylformamide (DMF) for 4-6 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylterephthaloyl chloride can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve the desired phenol or alcohol (2.2 equivalents) and pyridine (2.5 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-methylterephthaloyl chloride (1 equivalent) in the same dry solvent dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol, hexane).
References
Safety Operating Guide
Mastering the Disposal of 2-Methylterephthalic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end upon its use in an experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methylterephthalic acid, moving beyond mere compliance to foster a culture of safety and operational excellence within your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 5156-01-4), a derivative of terephthalic acid, is a solid organic compound. According to its Safety Data Sheet (SDS), it presents several health hazards that must be addressed through proper handling and the use of personal protective equipment (PPE).
A crucial first step in waste management is the accurate characterization of the material.[1] The Global Harmonized System (GHS) classification for this compound provides the necessary framework for this.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet.[1]
The causality behind these classifications lies in the acidic nature of the two carboxylic acid groups and the overall molecular structure, which can interact with biological tissues, causing irritation and toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at every stage.
Caption: A workflow diagram illustrating the key phases and steps for the proper disposal of this compound.
Phase 1: At the Point of Generation
-
Waste Identification and Characterization: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, gloves), must be considered hazardous waste.
-
Segregation: This is a critical step to prevent dangerous chemical reactions. This compound waste should be segregated from:
-
Bases: As an acid, it will react exothermically with bases.
-
Oxidizing agents: To prevent potential vigorous reactions.
-
Aqueous waste streams: Unless specifically neutralized and permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Container Selection:
-
Use a container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be clean and in good condition, free from any damage or leaks.
-
Ensure the container is appropriately sized for the expected volume of waste to avoid overfilling.
-
Phase 2: Accumulation and Storage
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel. The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Inspection: Regularly inspect the SAA and the waste container for any signs of leakage, degradation, or improper labeling.
Phase 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy and local regulations, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Documentation: Complete all necessary waste manifest paperwork provided by the waste hauler. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility.
-
Recommended Disposal Method: The recommended method for the final disposal of this compound is incineration in a licensed chemical destruction plant. This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide and water. Landfilling is generally not a suitable option for this type of chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
The importance of appropriate PPE cannot be overstated when handling this compound and its waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the substance is a skin irritant and harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against dust particles and potential splashes, preventing serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation, which can cause respiratory irritation and is harmful.[1] |
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a safer and more sustainable research environment. This commitment to best practices is the hallmark of a world-class scientific operation.
References
A Strategic Guide to Personal Protective Equipment for Handling 2-Methylterephthalic Acid
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep-seated commitment to safety. The handling of any chemical reagent, including 2-Methylterephthalic acid, demands a meticulous approach to personal protection that is both scientifically grounded and pragmatically applied. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive framework for risk mitigation, rooted in the inherent hazards of this compound, to empower you with the knowledge to work safely and effectively.
Understanding the Hazard Profile of this compound
This compound (C₉H₈O₄) is a solid organic compound that, while not acutely toxic in small quantities, presents tangible hazards upon exposure.[1] The primary routes of occupational exposure are inhalation of its dust particles, skin contact, and eye contact. According to safety data sheets (SDS), the key hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3][4][5]
While comprehensive toxicological data for this compound is not extensively documented, the precautionary principle dictates that we treat it with a high degree of care, employing robust protective measures to minimize any potential for harm.[3]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process that should be guided by a thorough risk assessment of the specific procedures being undertaken. The quantity of the substance, the potential for dust generation, and the duration of handling are all critical factors to consider.
A Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow diagram illustrating the risk-based selection of PPE for handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound, with detailed specifications to guide your selection.
| Protection Area | Recommended PPE | Rationale and Key Specifications |
| Eye and Face | Safety glasses with side shields (minimum) or Chemical splash goggles | Protects against accidental splashes and airborne dust particles.[6][7] For procedures with a higher risk of splashing or significant dust generation, chemical splash goggles that conform to ANSI Z87.1 standards are recommended.[6][7] |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing.[6][7][8] | |
| Skin and Body | Chemical-resistant lab coat | Provides a barrier against incidental contact and small splashes.[6] |
| Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact and subsequent irritation.[3][6] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling solid this compound.[8][9] Always inspect gloves for any signs of degradation or puncture before use.[3] | |
| Closed-toe shoes | Protects feet from spills and falling objects.[6] | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Engineering controls are the first line of defense to minimize the inhalation of dust.[6][10] |
| NIOSH-approved respirator (e.g., N95) | Required if engineering controls are insufficient to maintain dust levels below acceptable limits or when handling large quantities.[5][6][8] The specific type of respirator should be determined by a formal risk assessment.[9] |
Procedural Guidance for Safe Handling
A systematic approach to your workflow is paramount. The following steps provide a clear protocol for the safe handling of this compound.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust.[6]
-
Gather Materials: Before you begin, ensure all necessary equipment, including spatulas, weigh boats, and labeled waste containers, are within easy reach to minimize movement and the potential for spills.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[11][12]
Donning and Doffing of PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Safety Glasses or Goggles
-
Face Shield (if required)
-
Gloves (ensure they are pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves: Remove gloves first, turning them inside out as you do to trap any contaminants.
-
Face Shield and Goggles: Remove from the back of your head to avoid touching the front surfaces.
-
Lab Coat: Unbutton and roll it inside out as you remove it.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and paper towels, must be collected in a clearly labeled hazardous waste container.[3][6]
-
Empty Containers: Empty containers should be handled as hazardous waste unless thoroughly decontaminated.[3]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][11] Do not dispose of it down the drain.[3][10]
By adhering to these detailed protocols and understanding the rationale behind each safety measure, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.
References
- 1. This compound | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5156-01-4 Name: 2-Methylterephthalic acidthis compound [xixisys.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dl.iranchembook.ir [dl.iranchembook.ir]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uah.edu [uah.edu]
- 8. leelinework.com [leelinework.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
